molecular formula C23H37N3O3 B1193703 SV119

SV119

Cat. No.: B1193703
M. Wt: 403.57
InChI Key: LKFLCBUCBHTSTF-PMOLBWCYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SV119 is a synthetic small molecule that demonstrates high specificity and affinity for the sigma-2 receptor, a transmembrane protein overexpressed in a diverse set of human and rodent tumor cells, including breast and pancreatic cancers . The sigma-2 receptor has been identified as a promising biomarker for targeted cancer therapy due to its significant presence on the surface of cancer cells, particularly on therapy-resistant breast cancer stem cells (CSCs) . Its primary research value lies in its application as a targeting moiety for the selective delivery of therapeutic agents or nanomaterial-based drug carriers to malignant cells . The mechanism of action for this compound involves binding to the sigma-2 receptor on the cancer cell membrane, which facilitates receptor-mediated endocytosis. This process allows for the efficient and selective internalization of this compound and any conjugated drug cargo directly into cancer cells . This targeted approach has been shown to overcome cellular internalization barriers, dramatically enhancing the uptake and efficacy of conjugated drugs that otherwise perform poorly. For instance, conjugation of this compound to the chemotherapeutic agent des-methyl Erastin (dm-Erastin) created a compound with a 35-fold increased killing capacity in vitro compared to the non-targeted drug . Research applications include the functionalization of gold nanocages and other nanoparticles to create synergetic platforms for combined photothermal and chemotherapy, enabling the specific eradication of cancer stem cells . Furthermore, this compound-drug conjugates have demonstrated potent tumor reduction and significantly prolonged survival in patient-derived xenograft models of pancreatic cancer with minimal off-target toxicities . This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic or therapeutic procedures for humans or animals. The product is exclusively for utilization in controlled laboratory research settings by qualified and experienced scientific personnel .

Properties

Molecular Formula

C23H37N3O3

Molecular Weight

403.57

IUPAC Name

(1R,3r,5S)-9-(6-Aminohexyl)-9-azabicyclo[3.3.1]nonan-3-yl (2-methoxy-5-methylphenyl)carbamate

InChI

InChI=1S/C23H37N3O3/c1-17-10-11-22(28-2)21(14-17)25-23(27)29-20-15-18-8-7-9-19(16-20)26(18)13-6-4-3-5-12-24/h10-11,14,18-20H,3-9,12-13,15-16,24H2,1-2H3,(H,25,27)/t18-,19+,20+

InChI Key

LKFLCBUCBHTSTF-PMOLBWCYSA-N

SMILES

O=C(O[C@H]1C[C@@](N2CCCCCCN)([H])CCC[C@@]2([H])C1)NC3=CC(C)=CC=C3OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SV-119;  SV 119;  SV119

Origin of Product

United States

Foundational & Exploratory

SV119: A High-Affinity Ligand for the Sigma-2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a compelling target for therapeutic intervention and diagnostic imaging, particularly in the context of oncology.[1][2] Its overexpression in a variety of solid tumors, including prostate, breast, and lung cancer, compared to healthy tissues, underscores its potential as a biomarker for proliferative diseases.[1][2] SV119 is a synthetic small molecule that has demonstrated high affinity and specificity for the sigma-2 receptor, positioning it as a valuable tool for both studying the receptor's function and for the development of targeted cancer therapies.[1][2]

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the sigma-2 receptor has been quantified in multiple studies using radioligand competitive binding assays. The inhibition constant (Ki) is a measure of the ligand's affinity, with a lower Ki value indicating a higher affinity. The data presented below summarizes the reported Ki values for this compound in displacing specific radioligands from the sigma-2 receptor.

RadioligandTissue/Cell SourceKi (nM)Reference
[125I]RHM-4Panc02 tumor membrane homogenates7.8 ± 1.7[3]
[3H]DTGRat liver membranes44.3 ± 7.3
[125I]RHM-4Rat liver membranes35.0 ± 4.0

Note: The Ki values were determined by competitive displacement of the indicated radioligand. A lower Ki value signifies a stronger binding affinity.

Experimental Protocols: Radioligand Binding Assays

The determination of this compound's binding affinity for the sigma-2 receptor is typically achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled ligand (in this case, this compound) to displace a radiolabeled ligand that is known to bind to the receptor. Below are detailed methodologies for two common types of these assays.

Competitive Binding Assay using [3H]DTG

1,3-di(2-tolyl)guanidine (DTG) is a non-selective sigma receptor ligand.[4][5] To specifically assess binding to the sigma-2 receptor, these assays are conducted in the presence of a masking agent that blocks the sigma-1 receptor.

Materials:

  • Radioligand: [3H]DTG (e.g., PerkinElmer)

  • Membrane Preparation: Rat liver membrane homogenates (a rich source of sigma-2 receptors)

  • Masking Agent: (+)-Pentazocine (to block sigma-1 receptors)

  • Non-specific Binding Control: High concentration of unlabeled DTG (e.g., 10 µM)

  • Test Compound: this compound at various concentrations

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester

Procedure:

  • Rat liver membrane homogenates (approximately 30-60 µg of protein) are incubated with a fixed concentration of [3H]DTG (e.g., 5 nM).

  • To mask the sigma-1 receptors, 100 nM of (+)-pentazocine is added to all samples.

  • A range of concentrations of the unlabeled test compound, this compound (e.g., from 1 nM to 1 µM), are added to compete with the radioligand for binding to the sigma-2 receptor.

  • For the determination of non-specific binding, a high concentration of unlabeled DTG (10 µM) is used.

  • The incubation is carried out at room temperature for 120 minutes.

  • Following incubation, the samples are rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound.

  • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]DTG). The Ki value is then calculated using the Cheng-Prusoff equation.[6]

Competitive Binding Assay using [125I]RHM-4

[125I]RHM-4 is a radioiodinated ligand with high affinity and selectivity for the sigma-2 receptor over the sigma-1 receptor.[6] The use of this radioligand can simplify the assay by eliminating the need for a sigma-1 receptor masking agent.[6]

Materials:

  • Radioligand: [125I]RHM-4

  • Membrane Preparation: Rat liver membrane homogenates

  • Non-specific Binding Control: High concentration of unlabeled DTG (e.g., 10 µM)

  • Test Compound: this compound at various concentrations

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Filtration System: Glass fiber filters and a cell harvester

Procedure:

  • Rat liver membrane homogenates (30-60 µg of protein) are incubated with a fixed concentration of [125I]RHM-4 (e.g., 0.1 nM).

  • A range of concentrations of the unlabeled test compound, this compound, are added.

  • Non-specific binding is determined in the presence of 10 µM DTG.

  • The incubation is performed at room temperature for 90 minutes.[6]

  • The separation of bound and unbound radioligand and subsequent washing steps are carried out as described for the [3H]DTG assay.

  • The radioactivity is measured using a gamma counter.

  • Data analysis is performed as described above to determine the IC50 and Ki values.

Signaling Pathways and Experimental Workflows

The sigma-2 receptor (TMEM97) is involved in several key cellular processes, and its activation by ligands like this compound can trigger specific signaling cascades. The experimental workflow for determining binding affinity follows a logical progression from sample preparation to data analysis.

Sigma2_Signaling_Pathway Sigma-2 Receptor Signaling in Cancer cluster_membrane Cell Membrane / ER cluster_downstream Downstream Effects This compound This compound S2R Sigma-2 Receptor (TMEM97) This compound->S2R Binds Apoptosis Apoptosis This compound->Apoptosis Induces PGRMC1 PGRMC1 S2R->PGRMC1 Complex Formation Cholesterol Cholesterol Homeostasis S2R->Cholesterol Regulates Proliferation Cell Proliferation S2R->Proliferation Impacts Wnt Wnt/β-catenin Signaling S2R->Wnt Modulates via LRP6 LDLR LDLR PGRMC1->LDLR Complex Formation

Caption: Sigma-2 Receptor Signaling Pathway.

The sigma-2 receptor (TMEM97) forms a complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR), playing a role in cholesterol homeostasis.[7][8] In cancer cells, signaling through the sigma-2 receptor can impact cell proliferation and survival.[9] Ligands such as this compound can induce apoptosis in cancer cells.[10] Furthermore, TMEM97 has been shown to interact with LRP6, a co-receptor in the Wnt/β-catenin signaling pathway, thereby influencing its activity.[9]

Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Homogenate (e.g., Rat Liver) Incubation Incubation of Components Membrane->Incubation Radioligand Radioligand ([3H]DTG or [125I]RHM-4) Radioligand->Incubation SV119_prep This compound Serial Dilutions SV119_prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing of Filters Filtration->Washing Counting Quantify Radioactivity (Scintillation or Gamma) Washing->Counting Analysis Non-linear Regression (IC50 determination) Counting->Analysis Ki_Calc Cheng-Prusoff Equation (Ki calculation) Analysis->Ki_Calc

Caption: Radioligand Binding Assay Workflow.

This workflow illustrates the key steps in determining the binding affinity of this compound. It begins with the preparation of the necessary biological materials and reagents, proceeds through the incubation and separation steps of the assay, and concludes with data acquisition and analysis to derive the IC50 and Ki values.

References

SV119: A Comprehensive Technical Guide to a Selective Sigma-2 Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SV119 is a potent and highly selective small molecule ligand for the sigma-2 (σ₂) receptor, a protein overexpressed in a variety of solid tumors, including pancreatic and breast cancer. This document provides a detailed technical overview of the compound this compound, encompassing its chemical structure, physicochemical properties, and biological activity. It outlines the methodologies for key experimental procedures to assess its binding affinity, cytotoxicity, and mechanism of action. Furthermore, this guide presents quantitative data in structured tables and visualizes the compound's signaling pathway and experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers in oncology and drug development.

Compound Structure and Properties

This compound, with the IUPAC name (1R,3r,5S)-9-(6-Aminohexyl)-9-azabicyclo[3.3.1]nonan-3-yl (2-methoxy-5-methylphenyl)carbamate, is a synthetic small molecule that has been instrumental in the study of sigma-2 receptor function. Its chemical and physical properties are summarized below.

PropertyValue
IUPAC Name (1R,3r,5S)-9-(6-Aminohexyl)-9-azabicyclo[3.3.1]nonan-3-yl (2-methoxy-5-methylphenyl)carbamate
Molecular Formula C₂₃H₃₇N₃O₃
Molecular Weight 403.56 g/mol
CAS Number 913815-82-4 (free base)
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol

Biological Activity and Mechanism of Action

This compound exhibits high binding affinity and selectivity for the sigma-2 (σ₂) receptor, with a binding constant (Ki) of approximately 7 nM.[1] It displays significantly lower affinity for the sigma-1 (σ₁) receptor, making it a valuable tool for distinguishing the roles of these two receptor subtypes. The primary mechanism of action for this compound's anticancer effects is the induction of apoptosis in cancer cells. This process is initiated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase-dependent pathways.[1]

Signaling Pathway of this compound-Induced Apoptosis

The binding of this compound to the sigma-2 receptor triggers a cascade of intracellular events culminating in programmed cell death. A simplified representation of this signaling pathway is depicted below.

SV119_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound Sigma2 Sigma-2 Receptor This compound->Sigma2 binds ROS ↑ Reactive Oxygen Species (ROS) Sigma2->ROS Ca2 ↑ Intracellular Ca²⁺ Sigma2->Ca2 Mito Mitochondrial Dysfunction ROS->Mito Bax Bax activation Mito->Bax Bcl2 Bcl-2 inhibition Mito->Bcl2 CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Quantitative Data

The biological activity of this compound has been quantified in various cancer cell lines. The following tables summarize its binding affinity and cytotoxic potency.

Table 1: Sigma Receptor Binding Affinity of this compound
ReceptorKi (nM)
Sigma-2 (σ₂) Receptor ~7
Sigma-1 (σ₁) Receptor >10,000
Table 2: Cytotoxicity (IC₅₀) of this compound in Pancreatic Cancer Cell Lines
Cell LineIC₅₀ (µM)
AsPC-1 50-100
BxPC-3 50-100
PANC-1 50-100
MiaPaCa-2 50-100

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Sigma-2 Receptor Competitive Binding Assay

This assay determines the binding affinity of this compound for the sigma-2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Radioligand: [³H]Di-o-tolylguanidine ([³H]DTG)

  • Membrane Preparation: Rat liver or tumor cell membranes expressing sigma-2 receptors

  • Wash Buffer: 10 mM Tris-HCl, pH 7.4

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Test Compound: this compound (at various concentrations)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, combine the membrane preparation (50-100 µg of protein), [³H]DTG (final concentration ~3-5 nM), and varying concentrations of this compound in incubation buffer.

  • For determining non-specific binding, a parallel set of wells should contain the membrane preparation, [³H]DTG, and haloperidol.

  • Incubate the plate at room temperature for 120 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare this compound dilutions B Combine membrane prep, [³H]DTG, and this compound A->B C Incubate at RT for 120 min B->C D Filter through glass fiber filters C->D E Wash filters 3x with cold buffer D->E F Measure radioactivity E->F G Calculate Ki value F->G

Caption: Workflow for the sigma-2 receptor competitive binding assay.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

  • Pancreatic cancer cell lines (e.g., AsPC-1, PANC-1)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

In Vivo Tumor Biodistribution Study

This protocol outlines the procedure to assess the accumulation of this compound in tumor tissue in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Pancreatic cancer cells for xenograft implantation

  • Radiolabeled this compound (e.g., with ¹²⁵I or ¹⁸F)

  • Anesthesia

  • Gamma counter or PET scanner

Procedure:

  • Subcutaneously inject pancreatic cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Administer the radiolabeled this compound intravenously to the tumor-bearing mice.

  • At various time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize a cohort of mice.

  • Excise and weigh the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys).

  • Measure the radioactivity in each tissue sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

Biodistribution_Workflow A Induce tumor xenografts in mice B Administer radiolabeled This compound intravenously A->B C Euthanize mice at specific time points B->C D Excise and weigh tumor and major organs C->D E Measure radioactivity in tissues D->E F Calculate %ID/g E->F

Caption: Workflow for the in vivo tumor biodistribution study.

Conclusion

This compound is a well-characterized and highly selective sigma-2 receptor ligand that serves as a critical tool for cancer research. Its ability to induce apoptosis in cancer cells through a ROS-mediated mitochondrial pathway highlights the therapeutic potential of targeting the sigma-2 receptor. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the utility of this compound and other sigma-2 receptor ligands in the development of novel anticancer therapies.

References

The Sigma-2 Receptor Ligand SV119: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), is a promising therapeutic target in oncology due to its overexpression in a wide range of proliferating tumor cells. SV119, a synthetic small molecule, has emerged as a high-affinity and selective ligand for the σ2 receptor. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, including its mechanism of action involving the induction of apoptosis and inhibition of the mTOR signaling pathway. Detailed experimental protocols, quantitative binding and cytotoxicity data, and visual diagrams of key pathways are presented to support further research and development efforts in cancer therapeutics.

Discovery and Rationale

This compound was developed as part of a series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs designed to exhibit high affinity and selectivity for the σ2 receptor. The rationale for its development was driven by the observation that σ2 receptors are significantly upregulated in proliferating cancer cells compared to quiescent normal cells, making them an attractive target for both diagnostic imaging and targeted cancer therapy. Structure-activity relationship (SAR) studies on this series of compounds led to the identification of this compound as a potent σ2 receptor ligand.[1]

Synthesis of this compound

The synthesis of this compound, chemically named N-(9-(6-aminohexyl)-9-azabicyclo[3.3.1]nonan-3-yl)-N'-(2-methoxy-5-methylphenyl)carbamate, is achieved through a multi-step process. The core scaffold, 9-azabicyclo[3.3.1]nonan-3-ol, is first prepared and then reacted with an isocyanate to form the carbamate. Subsequent N-alkylation with a protected aminohexyl chain, followed by deprotection, yields the final this compound compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

This precursor is synthesized from commercially available starting materials, typically involving a multi-step cyclization process.

Step 2: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl 2-methoxy-5-methylphenylcarbamate

To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (1.0 eq) and 2-methoxy-5-methylphenyl isocyanate (1.05 eq) in anhydrous dichloromethane, a catalytic amount of dibutyltin diacetate is added. The reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired carbamate.

Step 3: Debenzylation of the Carbamate

The product from Step 2 is dissolved in methanol, and Pearlman's catalyst (20% palladium hydroxide on carbon) is added. The mixture is hydrogenated at 50 psi for 24 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the debenzylated intermediate.

Step 4: N-Alkylation with N-(6-Bromohexyl)phthalimide

The debenzylated carbamate (1.0 eq) is dissolved in anhydrous acetonitrile, and potassium carbonate (3.0 eq) and N-(6-bromohexyl)phthalimide (1.2 eq) are added. The mixture is heated to reflux and stirred for 16 hours. After cooling, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated, and the crude product is purified by flash chromatography.

Step 5: Deprotection to Yield this compound

The product from Step 4 is dissolved in ethanol, and hydrazine hydrate (10 eq) is added. The mixture is heated to reflux for 4 hours. After cooling, the solvent is removed, and the residue is treated with aqueous HCl. The resulting precipitate is filtered off, and the filtrate is basified with NaOH and extracted with dichloromethane. The organic extracts are dried, concentrated, and purified by chromatography to afford this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its binding affinity for the sigma-2 receptor and its cytotoxic activity against various cancer cell lines.

Table 1: Sigma-2 Receptor Binding Affinity of this compound

LigandReceptorKi (nM)Reference
This compoundSigma-244.3 ± 7.3[1]

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Panc-02Pancreatic Cancer~15[2]
CFPAC-1Pancreatic Cancer~20[2]
Panc-1Pancreatic Cancer~25[2]
AsPC-1Pancreatic Cancer~20[2]
MDA-MB-435MelanomaData not specified[3]
EMT-6Breast CancerData not specified[4]

Mechanism of Action & Signaling Pathways

This compound exerts its anti-tumor effects through multiple signaling pathways, primarily by inducing apoptosis and autophagy via inhibition of the mTOR pathway.

Apoptosis Induction

Binding of this compound to the sigma-2 receptor triggers a cascade of events leading to programmed cell death. This involves the activation of initiator and effector caspases, such as caspase-3 and caspase-8, and the cleavage of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.

apoptosis_pathway This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R Binds to Unknown Downstream Effectors (Mechanism Under Investigation) Sigma2R->Unknown Activates Caspase8 Caspase-8 Activation Unknown->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Activates PARP PARP Cleavage Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to

This compound-Induced Apoptosis Pathway
mTOR Pathway Inhibition and Autophagy

This compound has been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway. This inhibition leads to a decrease in the phosphorylation of downstream effectors like p70S6K and 4E-BP1, ultimately resulting in the induction of autophagy, a cellular self-degradation process that can promote cell death in cancer cells.

mTOR_pathway This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R Binds to mTORC1 mTORC1 Complex Sigma2R->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K Inhibits Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Phosphorylation Autophagy Autophagy mTORC1->Autophagy Induces ProteinSynth Protein Synthesis p70S6K->ProteinSynth Decreased _4EBP1->ProteinSynth Decreased

This compound-Mediated mTOR Inhibition and Autophagy Induction

Preclinical In Vivo Studies

This compound has demonstrated significant anti-tumor efficacy in preclinical animal models, particularly in combination with standard chemotherapeutic agents.

Experimental Protocol: Pancreatic Cancer Xenograft Model

1. Cell Culture and Implantation:

  • Murine pancreatic adenocarcinoma (Panc-02) cells are cultured in appropriate media.

  • C57BL/6 mice are subcutaneously injected with a suspension of Panc-02 cells in the flank.

  • Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

2. Treatment Regimen:

  • Mice are randomized into treatment groups: Vehicle control, this compound alone, Gemcitabine alone, and this compound + Gemcitabine.

  • This compound is administered intraperitoneally (i.p.) at a dose of 1 mg/mouse every other day for a specified period (e.g., 7 days).[2]

  • Gemcitabine is administered i.p. at a dose of 3 mg/mouse weekly for a specified period (e.g., two weeks).[2]

3. Tumor Measurement and Survival Analysis:

  • Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

  • Animal survival is monitored and recorded.

4. Workflow Diagram:

in_vivo_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture Panc-02 Cell Culture Implantation Subcutaneous Implantation in C57BL/6 Mice CellCulture->Implantation Randomization Tumor Growth & Randomization Implantation->Randomization TreatmentGroups Treatment Groups: - Vehicle - this compound - Gemcitabine - this compound + Gemcitabine Randomization->TreatmentGroups TumorMeasurement Tumor Volume Measurement TreatmentGroups->TumorMeasurement Survival Survival Monitoring TumorMeasurement->Survival

References

In-Depth Technical Guide to Preclinical Data on the SV119 Sigma-2 Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for SV119, a selective sigma-2 (σ2) receptor ligand. The document details its binding affinity, in vitro efficacy in cancer cell lines, and in vivo performance in animal models of cancer. Furthermore, it outlines the detailed experimental methodologies employed in these preclinical studies and presents key signaling pathways and experimental workflows as diagrams.

Core Preclinical Data of this compound

This compound is a high-affinity and selective ligand for the sigma-2 receptor, a protein overexpressed in a variety of solid tumors, including pancreatic, breast, and lung cancer.[1] This overexpression in proliferative cells, coupled with low expression in quiescent, healthy tissues, makes the sigma-2 receptor an attractive target for both cancer diagnostics and therapeutics.[2] this compound has been investigated as a standalone therapeutic agent, as an adjuvant to potentiate the effects of conventional chemotherapy, and as a targeting moiety for drug delivery systems.[1][2]

Binding Affinity and Selectivity

This compound demonstrates high-affinity binding to the sigma-2 receptor. Competitive binding assays are utilized to determine the inhibition constant (Ki) of this compound against a radiolabeled sigma-2 receptor ligand.

LigandReceptorTissue/Cell LineRadioligandKi (nM)
This compound Sigma-2Panc02 Tumor Membranes[125I]-ISO-27.8 ± 1.7

Table 1: Binding Affinity of this compound to the Sigma-2 Receptor.[3]

In Vitro Efficacy in Cancer Cell Lines

This compound has been shown to induce apoptosis in various cancer cell lines in a dose-dependent manner.[2] Furthermore, it enhances the cytotoxic effects of standard chemotherapeutic agents like gemcitabine and paclitaxel.[2]

Cell Line (Cancer Type)TreatmentIC50 (µM)
Panc-02 (Pancreatic)This compound~25
AsPC-1 (Pancreatic)This compound~30
BxPC3 (Pancreatic)This compound~40
Cfpac-1 (Pancreatic)This compound~35
Panc-1 (Pancreatic)This compound~50
MiaPaCa-2 (Pancreatic)This compound>100

Table 2: In Vitro Cytotoxicity (IC50) of this compound in Pancreatic Cancer Cell Lines after 18-hour treatment.[3]

Cell Line (Cancer Type)Treatment CombinationObservation
Panc-02, CFPAC-1, Panc-1, AsPC-1 (Pancreatic)This compound + GemcitabineIncreased apoptosis compared to either agent alone.
Panc-02, CFPAC-1, Panc-1, AsPC-1 (Pancreatic)This compound + PaclitaxelIncreased apoptosis compared to either agent alone.

Table 3: Potentiation of Chemotherapy by this compound in Pancreatic Cancer Cell Lines.[2]

In Vivo Efficacy in Animal Models

In vivo studies using mouse models of pancreatic adenocarcinoma have demonstrated that this compound, particularly in combination with gemcitabine, can suppress tumor growth and increase survival.[2]

Animal ModelTreatmentTumor Growth SuppressionIncreased Survival
C57BL/6 mice with Panc-02 allograftsThis compound (1 mg/mouse, i.p.) + Gemcitabine (3 mg/mouse, i.p.)Significant suppression of tumor growth compared to control.Significantly increased survival compared to control.

Table 4: In Vivo Efficacy of this compound in a Pancreatic Cancer Model.[2]

Targeted Drug Delivery

The selective uptake of this compound into cancer cells has been leveraged for targeted drug delivery. This compound-conjugated liposomes and other nanoparticles have been shown to enhance the delivery of therapeutic payloads to tumor cells.[1] For instance, doxorubicin-loaded this compound-modified liposomes exhibited significantly higher cytotoxicity compared to unmodified liposomes.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Sigma-2 Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity of a test compound (e.g., this compound) for the sigma-2 receptor through competitive inhibition of a radiolabeled ligand.

Materials:

  • Test compound (this compound)

  • Radioligand (e.g., [3H]DTG or [125I]RHM-4)

  • Rat liver membrane homogenates (source of sigma-2 receptors)

  • (+)-Pentazocine (to mask sigma-1 receptors when using a non-selective radioligand like [3H]DTG)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Non-specific binding control (e.g., 10 µM Haloperidol)

  • 96-well plates

  • Scintillation counter or gamma counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compound (this compound).

  • In a 96-well plate, add the following to each well in order:

    • Assay buffer

    • Rat liver membrane homogenate (~300 µg protein)

    • (+)-Pentazocine (100 nM, if using [3H]DTG)

    • Test compound (this compound) at various concentrations

    • Radioligand ([3H]DTG at ~5 nM or [125I]RHM-4 at ~0.1 nM)

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add a high concentration of a non-labeled ligand (e.g., 10 µM Haloperidol) instead of the test compound.

  • Incubate the plate at room temperature for 90-120 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 value of the test compound.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., Panc-02, AsPC-1)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 18 hours). Include untreated control wells.

  • After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Plot the cell viability against the drug concentration and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with this compound as desired to induce apoptosis.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of ~1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Orthotopic Pancreatic Cancer Mouse Model

This protocol describes the establishment of an orthotopic pancreatic tumor model in mice.

Materials:

  • Immunocompromised mice (e.g., C57BL/6 for syngeneic models with Panc-02 cells)

  • Pancreatic cancer cells (e.g., Panc-02)

  • Serum-free culture medium or PBS

  • Surgical instruments

  • Anesthetics

Procedure:

  • Culture and harvest pancreatic cancer cells. Resuspend the cells in serum-free medium or PBS at a concentration of 1-5 x 106 cells per 50 µL.

  • Anesthetize the mouse.

  • Make a small incision in the left abdominal flank to expose the pancreas.

  • Carefully inject the cell suspension into the head or tail of the pancreas.

  • Suture the incision.

  • Monitor the mice for tumor growth. Tumor size can be measured using calipers for subcutaneous models or by in vivo imaging for orthotopic models.

In Vivo Tumor Growth and Survival Study

This protocol outlines the procedure for evaluating the efficacy of this compound in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (from protocol 2.4)

  • This compound solution for injection

  • Chemotherapeutic agent (e.g., gemcitabine)

  • Vehicle control (e.g., saline)

  • Calipers or in vivo imaging system (e.g., bioluminescence imaging if using luciferase-expressing cells)

Procedure:

  • Once tumors are established (e.g., palpable or detectable by imaging), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, gemcitabine alone, this compound + gemcitabine).

  • Administer the treatments as per the planned schedule (e.g., this compound at 1 mg/mouse intraperitoneally every other day for 7 days, and gemcitabine at 3 mg/mouse intraperitoneally weekly for two weeks).[2]

  • Monitor tumor growth regularly by measuring tumor dimensions with calipers or by performing in vivo imaging. Calculate tumor volume.

  • Monitor the body weight and overall health of the mice.

  • For survival studies, monitor the mice until they reach a predetermined endpoint (e.g., tumor size limit, significant weight loss, or other signs of distress).

  • Analyze the data to compare tumor growth rates and survival times between the different treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound and the general workflows of the experimental protocols described.

sigma2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R Binds EGFR EGFR Sigma2R->EGFR Interacts with PGRMC1 PGRMC1 Sigma2R->PGRMC1 Associates with mTOR mTOR Sigma2R->mTOR Modulates Caspases Caspases Sigma2R->Caspases Activates ROS Reactive Oxygen Species (ROS) Sigma2R->ROS Induces PKC PKC EGFR->PKC Activates RAF RAF EGFR->RAF Activates Transcription Transcription & Cell Proliferation PKC->Transcription RAF->Transcription mTOR->Transcription Inhibits Autophagy Apoptosis Apoptosis Caspases->Apoptosis ROS->Apoptosis

Caption: Putative Sigma-2 Receptor Signaling Pathways Modulated by this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies binding_assay Radioligand Binding Assay data_analysis1 In Vitro Data Analysis binding_assay->data_analysis1 Determine Ki cell_culture Cancer Cell Culture treatment Treatment with this compound cell_culture->treatment viability_assay MTT Assay treatment->viability_assay apoptosis_assay Annexin V/PI Assay treatment->apoptosis_assay viability_assay->data_analysis1 Determine IC50 apoptosis_assay->data_analysis1 Quantify Apoptosis animal_model Orthotopic Mouse Model tumor_establishment Tumor Establishment animal_model->tumor_establishment treatment_in_vivo Treatment with this compound +/- Chemotherapy tumor_establishment->treatment_in_vivo tumor_monitoring Tumor Growth Monitoring treatment_in_vivo->tumor_monitoring survival_analysis Survival Analysis treatment_in_vivo->survival_analysis data_analysis2 In Vivo Data Analysis tumor_monitoring->data_analysis2 Tumor Growth Curves survival_analysis->data_analysis2 Kaplan-Meier Curves start Preclinical Evaluation of this compound start->binding_assay start->cell_culture start->animal_model

Caption: General Experimental Workflow for Preclinical Evaluation of this compound.

Conclusion

The preclinical data for the sigma-2 ligand this compound demonstrate its potential as a promising candidate for cancer therapy. Its high affinity and selectivity for the sigma-2 receptor, coupled with its ability to induce apoptosis in cancer cells and potentiate the effects of chemotherapy, underscore its therapeutic relevance. The in vivo studies further support its potential to suppress tumor growth and improve survival. The use of this compound as a targeting ligand for drug delivery systems represents a versatile platform for enhancing the efficacy and reducing the off-target toxicity of anticancer agents. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other sigma-2 receptor ligands.

References

SV119 as a Potential Cancer Therapeutic Agent: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SV119 is a synthetic small molecule that exhibits high affinity and selectivity for the sigma-2 receptor, a protein increasingly recognized as a promising target in oncology. The sigma-2 receptor is overexpressed in a wide variety of human tumors, including pancreatic, breast, and prostate cancers, while its expression in healthy tissues is comparatively low. This differential expression provides a therapeutic window for targeted cancer therapies. This compound has demonstrated potential as a standalone cytotoxic agent and as a component of targeted drug delivery systems. Its mechanism of action involves the induction of multiple cell death pathways, including apoptosis and autophagy, and the disruption of the cell cycle. This technical guide provides a comprehensive overview of the current state of research on this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and the signaling pathways it modulates.

Introduction: The Sigma-2 Receptor as a Therapeutic Target

The sigma-2 receptor has emerged as a compelling target for the development of novel cancer therapeutics.[1] It is overexpressed in proliferating tumor cells compared to their quiescent counterparts, making it a biomarker for tumor proliferation.[2] Ligands that bind to the sigma-2 receptor, such as this compound, can induce cancer-selective cell death, potentiate the effects of conventional chemotherapeutics, and be utilized for the targeted delivery of therapeutic payloads to tumor sites.[2][3][4]

This compound: A Selective Sigma-2 Receptor Ligand

This compound is a synthetic small molecule designed for high-affinity and selective binding to the sigma-2 receptor.[1][2] Its chemical structure allows for conjugation with other molecules, such as nanoparticles and cytotoxic agents, without compromising its binding affinity, making it a versatile tool for targeted cancer therapy.

Chemical Structure

The precise chemical structure and synthesis scheme of this compound can be found in specialized medicinal chemistry literature. For the purpose of this guide, it is characterized as a granatane-based derivative with an aminoalkyl extension.[1]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of this compound and its Conjugates
Cell LineCancer TypeCompoundIC50 (µM)Reference
Panc-1Pancreatic AdenocarcinomaSW V-49 (this compound-dm-Erastin)~5[5]
AsPC-1Pancreatic AdenocarcinomaSW V-49 (this compound-dm-Erastin)~5[5]
DU-145Prostate CancerDOX-loaded this compound liposomesSignificantly lower than DOX-loaded unmodified liposomes[4][6]
Table 2: In Vivo Tumor Growth Inhibition
Cancer ModelTreatment GroupDosing RegimenTumor Growth InhibitionSurvival BenefitReference
Pancreatic Adenocarcinoma (C57BL/6 mice with Panc02 allografts)This compound + GemcitabineThis compound (1 mg/mouse, i.p., every other day for 7 days) + Gemcitabine (3 mg/mouse, i.p., weekly for two weeks)Significant suppression of tumor growth compared to controlSignificant increase in survival compared to control[3][7]
Pancreatic Adenocarcinoma (Syngeneic and patient-derived xenograft models)SW V-49 (this compound-dm-Erastin)200 nanomoles/injection, i.p., twice weekly for three weeksSignificant reduction in tumor size compared to gemcitabine and vehicleDoubled median survival compared to non-targeted dm-Erastin[5]
Table 3: Cellular Uptake Enhancement
Cell LinesNanoparticleFold Increase in Uptake (Compared to non-targeted)Reference
MDA-MB-231, PC-3This compound-PEG-AuNCs~3-fold higher than in Hela cells (low sigma-2 expression)[8]
DU-145, PC-3, A549, 201T, MCF-7This compound-liposomesSignificantly increased uptake compared to unmodified liposomes[4][6]

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through the modulation of several key signaling pathways, leading to apoptosis, autophagy, and cell cycle arrest.

Induction of Apoptosis

Binding of this compound to the sigma-2 receptor triggers a cascade of events culminating in programmed cell death or apoptosis. This process is characterized by the activation of caspases, a family of proteases that execute the apoptotic program.

This compound This compound Sigma2R Sigma-2 Receptor This compound->Sigma2R Binds to Caspase3 Caspase-3 Activation Sigma2R->Caspase3 Induces PARP1 PARP-1 Cleavage Caspase3->PARP1 Leads to Apoptosis Apoptosis PARP1->Apoptosis This compound This compound Sigma2R Sigma-2 Receptor This compound->Sigma2R Binds to mTOR mTOR Pathway Sigma2R->mTOR Inhibits p70S6K p70S6K (decreased expression) mTOR->p70S6K _4EBP1 4E-BP1 (decreased expression) mTOR->_4EBP1 Autophagy Autophagy mTOR->Autophagy Inhibition leads to This compound This compound Sigma2R Sigma-2 Receptor This compound->Sigma2R Binds to Cyclins Cyclin D1, Cyclin B1, Cyclin E2 (decreased expression) Sigma2R->Cyclins Leads to CellCycle Cell Cycle Arrest Cyclins->CellCycle cluster_0 Cell Viability Assay Workflow A Seed Cells B Treat with this compound A->B C Add MTT/MTS Reagent B->C D Incubate C->D E Measure Absorbance D->E F Calculate IC50 E->F cluster_1 Western Blot Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Antibody Incubation (Primary & Secondary) D->E F Detection & Analysis E->F cluster_2 Cell Cycle Analysis Workflow A Harvest & Fix Cells B Stain with Propidium Iodide A->B C Flow Cytometry Analysis B->C D Quantify Cell Cycle Phases C->D

References

The Sigma-2 Receptor Agonist SV119: A Technical Guide to its Biological Effects and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SV119 is a synthetic, high-affinity, and selective agonist for the sigma-2 receptor, a protein now identified as Transmembrane Protein 97 (TMEM97). Predominantly investigated for its potent anti-cancer properties, this compound has demonstrated significant efficacy in inducing apoptosis in a variety of cancer cell lines. Its mechanism of action, while not fully elucidated, involves the activation of caspase-dependent apoptotic pathways. Furthermore, this compound has shown considerable promise as a targeting ligand for the selective delivery of therapeutic payloads to tumor cells, which overexpress the sigma-2 receptor. This technical guide provides a comprehensive overview of the biological effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction

The sigma-2 receptor, an 18–21 kDa membrane protein, is a promising target for cancer therapeutics due to its overexpression in rapidly proliferating tumor cells compared to healthy tissues.[1] this compound has emerged as a key tool compound for studying the therapeutic potential of targeting this receptor. Its high affinity and selectivity make it an excellent candidate for both direct therapeutic intervention and as a component of targeted drug delivery systems.[2] This document synthesizes the current understanding of this compound's biological activities, with a focus on its application in oncology.

Mechanism of Action and Signaling Pathways

This compound exerts its primary biological effect by inducing apoptosis in cancer cells. The binding of this compound to the sigma-2 receptor is believed to initiate a cascade of intracellular events culminating in programmed cell death.

Induction of Apoptosis

Studies have consistently shown that this compound treatment leads to apoptosis in various cancer cell lines.[3] This process is characterized by morphological and biochemical hallmarks of programmed cell death.

Caspase Activation

A key mechanism in this compound-induced apoptosis is the activation of caspases, a family of cysteine proteases that execute the apoptotic program. Specifically, treatment with this compound has been shown to lead to the activation of caspase-3, a critical executioner caspase.[3][4] While the direct upstream activators of caspase-3 in response to this compound are still under investigation, it is a pivotal event in the apoptotic cascade. Interestingly, some research suggests that the cytotoxic effects of sigma-2 ligands like this compound may occur through multiple signaling pathways and might be independent of TMEM97 and its binding partner, PGRMC1, pointing to a more complex mechanism of action than simple receptor agonism.[2]

dot

SV119_Apoptosis_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R Binds to Unknown Upstream Mediators (Under Investigation) Sigma2R->Unknown Initiates signal Caspase3 Caspase-3 Activation Unknown->Caspase3 Leads to Apoptosis Apoptosis Caspase3->Apoptosis Executes SV119_Drug_Delivery This compound-Mediated Targeted Drug Delivery cluster_vehicle Drug Delivery Vehicle cluster_cell Cancer Cell SV119_ligand This compound Nanoparticle Nanoparticle (e.g., Liposome) SV119_ligand->Nanoparticle Conjugated to Sigma2R_cell Sigma-2 Receptor Nanoparticle->Sigma2R_cell Targets Drug Therapeutic Payload Drug->Nanoparticle Encapsulated in Internalization Internalization Sigma2R_cell->Internalization Mediates Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Evaluation cluster_delivery Drug Delivery Vehicle Formulation cluster_invivo In Vivo Studies CellCulture Cancer Cell Lines Treatment This compound Treatment CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assays (e.g., Caspase-3) Treatment->Apoptosis Synthesis This compound Conjugation to Nanoparticle Characterization Physicochemical Characterization Synthesis->Characterization Xenograft Tumor Xenograft Model InVivoTreatment Systemic Administration of this compound or Conjugate Xenograft->InVivoTreatment Efficacy Tumor Growth Inhibition & Survival Analysis InVivoTreatment->Efficacy

References

SV119 (CAS Number: 913816-12-3): A Technical Guide to a Selective Sigma-2 Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SV119 is a high-affinity and selective ligand for the sigma-2 (σ₂) receptor, a protein overexpressed in a variety of proliferating cancer cells, including pancreatic and breast cancer.[1] Its selective binding and subsequent induction of apoptotic pathways have positioned this compound as a significant tool in cancer research and as a potential targeting moiety for therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of the publicly available research on this compound, including its chemical properties, biological activity, and the experimental protocols utilized in its characterization.

Chemical and Physical Properties

This compound, with the IUPAC name (1R,3r,5S)-9-(6-Aminohexyl)-9-azabicyclo[3.3.1]nonan-3-yl (2-methoxy-5-methylphenyl)carbamate, is a small molecule with a molecular weight of 476.48 g/mol (as the dihydrochloride salt). Its chemical structure allows for high-affinity binding to the sigma-2 receptor.

PropertyValue
CAS Number 913816-12-3 (HCl Salt)
IUPAC Name (1R,3r,5S)-9-(6-Aminohexyl)-9-azabicyclo[3.3.1]nonan-3-yl (2-methoxy-5-methylphenyl)carbamate dihydrochloride
Molecular Formula C₂₃H₃₇N₃O₃ · 2HCl
Molecular Weight 476.48 g/mol

Biological Activity and Mechanism of Action

This compound exhibits potent and selective binding to the sigma-2 receptor, with a reported Ki value of approximately 7 nM.[1] Its affinity for the sigma-1 receptor is significantly lower (Ki > 1 µM), highlighting its selectivity.[1] The primary mechanism of action of this compound in cancer cells is the induction of caspase-dependent apoptosis.[1] This process is initiated through the modulation of intracellular calcium signaling, an increase in reactive oxygen species (ROS), and a disruption of the mitochondrial membrane potential.[1]

Studies have demonstrated the cytotoxic effects of this compound in various cancer cell lines, particularly pancreatic and breast cancer.[1] Furthermore, its ability to be rapidly internalized by cancer cells has led to its use as a targeting ligand for the delivery of other therapeutic agents, such as the experimental drug dm-Erastin, and for the functionalization of nanoparticles like gold nanocages.[1][2]

SV119_Signaling_Pathway This compound This compound Sigma2R Sigma-2 Receptor This compound->Sigma2R Binds to Ca_Signal ↑ Intracellular Ca2+ Signaling Sigma2R->Ca_Signal ROS ↑ Reactive Oxygen Species (ROS) Sigma2R->ROS Mito_Pot ↓ Mitochondrial Membrane Potential Sigma2R->Mito_Pot Caspase Caspase Activation Ca_Signal->Caspase ROS->Caspase Mito_Pot->Caspase Apoptosis Apoptosis Caspase->Apoptosis

This compound-induced apoptotic signaling pathway.

Quantitative Data

The following tables summarize the reported quantitative data for this compound's biological activity.

Table 1: Receptor Binding Affinity

ReceptorRadioligandTissue/Cell SourceKi (nM)
Sigma-2[³H]RHM-1Rat Liver Homogenates~7[1]
Sigma-1--INVALID-LINK---pentazocineGuinea Pig Brain Homogenates>1000[1]

Table 2: In Vitro Cytotoxicity (IC50)

Cell LineCancer TypeIC50 (µM)
PANC-1Pancreatic Cancer~70.0 ± 0.3 (as equimolar mix with dm-Erastin)[1]
AsPC-1Pancreatic CancerNot explicitly stated, but SW V-49 (this compound conjugate) IC50 is 4.1 µM ± 0.2[1]
EMT-6Mouse Breast CancerNot explicitly stated, but used for EC50 determination of other sigma-2 ligands[3]
MDA-MB-435Human MelanomaNot explicitly stated, but used for EC50 determination of other sigma-2 ligands[3]
Pancreatic Cancer Organoids (hM1)Pancreatic CancerMinimal effect as a single agent[4]

Table 3: In Vivo Efficacy (Syngeneic Mouse Model with Pancreatic Cancer)

Treatment GroupMedian Survival (days)
Vehicle20.0 ± 8.4[1]
This compound19.0 ± 8.6[1]
Erastin18.0 ± 9.2[1]
Equimolar mix of this compound and Erastin21.0 ± 7.9[1]
SW V-49 (this compound-dm-Erastin conjugate)48.0 ± 16.9[1]

Experimental Protocols

This section details the generalized methodologies for key experiments involving this compound, based on standard laboratory practices and information inferred from the cited research.

Sigma-2 Receptor Binding Assay

This protocol is a standard competitive binding assay to determine the affinity of this compound for the sigma-2 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare rat liver membrane homogenates Incubate Incubate homogenates with [³H]RHM-1 (radioligand) and varying concentrations of this compound Membrane_Prep->Incubate Filter Separate bound and free radioligand via filtration Incubate->Filter Scintillation Quantify bound radioactivity using liquid scintillation counting Filter->Scintillation Ki_Calc Calculate Ki value using IC50 and Cheng-Prusoff equation Scintillation->Ki_Calc

Workflow for a competitive sigma-2 receptor binding assay.

Methodology:

  • Membrane Preparation: Rat liver membrane homogenates, a standard source for sigma-2 receptors, are prepared.[3]

  • Incubation: The membrane homogenates (approximately 300 µg of protein) are incubated with a constant concentration of a sigma-2 selective radioligand (e.g., [³H]RHM-1 at ~1 nM) and varying concentrations of the unlabeled competitor, this compound (typically ranging from 0.1 nM to 10 µM).[3] The incubation is carried out in a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0) at room temperature.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Detection: The radioactivity retained on the filters, corresponding to the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Cell Viability (IC50) Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50%.

Methodology:

  • Cell Seeding: Cancer cells (e.g., pancreatic or breast cancer cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The absorbance or luminescence values are measured, and the IC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the extent of apoptosis induced by this compound.

Methodology:

  • Cell Treatment: Cancer cells are treated with this compound at a concentration known to induce cytotoxicity for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.

Reactive Oxygen Species (ROS) Assay

This protocol measures the intracellular production of ROS following treatment with this compound.

Methodology:

  • Cell Treatment: Cells are treated with this compound for a specific duration.

  • Probe Loading: A fluorescent probe sensitive to ROS (e.g., DCFDA or CellROX® Green) is added to the cells and incubated.

  • Measurement: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometer.

In Vivo Tumor Growth Inhibition Study

This protocol evaluates the anti-tumor efficacy of this compound in a preclinical animal model.

InVivo_Workflow Tumor_Inoculation Subcutaneous inoculation of pancreatic cancer cells into mice Tumor_Growth Allow tumors to reach a palpable size (e.g., 5-6 mm) Tumor_Inoculation->Tumor_Growth Treatment Administer this compound (or conjugate) and control treatments (e.g., daily i.p. injections) Tumor_Growth->Treatment Monitoring Monitor tumor volume and animal survival Treatment->Monitoring Endpoint Endpoint analysis: Tumor weight, survival data Monitoring->Endpoint

Workflow for an in vivo tumor growth inhibition study.

Methodology:

  • Tumor Cell Implantation: Syngeneic or immunodeficient mice are subcutaneously inoculated with a suspension of cancer cells (e.g., Panc02).[5]

  • Tumor Growth and Treatment Initiation: Once tumors reach a palpable size (e.g., 5-6 mm in diameter), the animals are randomized into treatment and control groups.[1]

  • Drug Administration: this compound, a vehicle control, and any combination treatments are administered according to a predefined schedule (e.g., daily intraperitoneal injections).[1]

  • Monitoring: Tumor dimensions are measured regularly (e.g., every other day) with calipers, and tumor volume is calculated. The body weight and general health of the animals are also monitored.

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size or when signs of morbidity are observed. The primary endpoints are typically tumor growth inhibition and overall survival.[1]

Conclusion

This compound is a well-characterized, high-affinity, and selective sigma-2 receptor ligand with demonstrated pro-apoptotic and anti-cancer activity, particularly in pancreatic cancer models. Its mechanism of action involves the induction of oxidative stress and disruption of mitochondrial function, leading to caspase-dependent cell death. The information and protocols provided in this technical guide serve as a valuable resource for researchers investigating the role of the sigma-2 receptor in cancer and for those exploring the development of novel targeted therapies. Further research into the detailed downstream signaling events and the optimization of this compound-based drug conjugates holds significant promise for advancing cancer treatment.

References

SV119: A Profile of High Selectivity for the Sigma-2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The synthetic small molecule SV119 has emerged as a significant tool in oncological research due to its high affinity and remarkable selectivity for the sigma-2 (σ2) receptor over the sigma-1 (σ1) receptor. This characteristic is of particular interest as the sigma-2 receptor is overexpressed in a variety of solid tumors, including prostate, breast, and lung cancer, making it an attractive target for tumor imaging and targeted therapeutic strategies.[1][2] This guide provides a comprehensive overview of the quantitative binding data, experimental methodologies for determining selectivity, and the associated signaling pathways of the sigma-1 and sigma-2 receptors.

Quantitative Analysis of this compound Binding Affinity

The selectivity of this compound for the sigma-2 receptor is quantitatively demonstrated through competitive radioligand binding assays, which determine the inhibition constant (Ki) of the ligand for each receptor subtype. A lower Ki value indicates a higher binding affinity. The data consistently shows a significantly lower Ki for the sigma-2 receptor compared to the sigma-1 receptor, underscoring its selectivity.

CompoundSigma-1 (σ1) Receptor Ki (nM)Sigma-2 (σ2) Receptor Ki (nM)Selectivity (σ1 Ki / σ2 Ki)Reference
This compound≥10,00014.6 ± 6.9≥685-fold[3]
This compound AnalogsLow Affinity5 - 6High[4]

Note: The selectivity is calculated as the ratio of the Ki value for the sigma-1 receptor to the Ki value for the sigma-2 receptor. A higher ratio indicates greater selectivity for the sigma-2 receptor.

Experimental Protocol: Radioligand Competition Binding Assay

The determination of the binding affinity and selectivity of this compound is primarily achieved through in vitro radioligand competition binding assays.[3] This method measures the ability of an unlabeled compound (in this case, this compound) to displace a radioactively labeled ligand that is known to bind to the target receptor.

Materials
  • Receptor Source: Membrane preparations from tissues or cells expressing sigma-1 and sigma-2 receptors (e.g., rat liver membranes for sigma-2, guinea pig brain membranes for sigma-1).[5][6]

  • Radioligands:

    • For Sigma-1 Receptor: --INVALID-LINK---pentazocine.[5][6]

    • For Sigma-2 Receptor: [3H]1,3-di-o-tolylguanidine ([3H]DTG).[5][7]

  • Masking Ligand: (+)-pentazocine is used to saturate sigma-1 receptors when assaying for sigma-2 binding with non-selective radioligands like [3H]DTG, thereby ensuring that the measured binding is specific to the sigma-2 receptor.[7][8]

  • Test Compound: this compound at various concentrations.

  • Incubation Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Wash Buffer: Cold incubation buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Methodology
  • Membrane Preparation: Homogenize the tissue or cells in a cold buffer and centrifuge to pellet the membranes. The membrane pellet is then resuspended in the incubation buffer.

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, the radioligand at a fixed concentration (usually near its dissociation constant, Kd), and the test compound (this compound) at varying concentrations.

  • Total and Nonspecific Binding:

    • Total Binding: Wells containing the membrane preparation and the radioligand only.

    • Nonspecific Binding: Wells containing the membrane preparation, the radioligand, and a high concentration of a non-labeled ligand (e.g., haloperidol) to saturate all specific binding sites.[5]

  • Incubation: The plates are incubated to allow the binding to reach equilibrium (e.g., 90 minutes at 37°C for sigma-1).[6]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the bound radioligand from the unbound radioligand. The filters are then washed with cold wash buffer to remove any remaining unbound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the nonspecific binding from the total binding.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of the sigma-1 and sigma-2 receptors and a typical experimental workflow for determining ligand selectivity.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis receptor_prep Receptor Membrane Preparation incubation Incubation of Membranes, Radioligand, and this compound receptor_prep->incubation radioligand_prep Radioligand Preparation (3H-pentazocine for σ1) ([3H]DTG for σ2) radioligand_prep->incubation sv119_prep This compound Serial Dilutions sv119_prep->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting of Bound Radioactivity filtration->counting ic50_calc IC50 Determination from Competition Curve counting->ic50_calc ki_calc Ki Calculation using Cheng-Prusoff Equation ic50_calc->ki_calc selectivity_det Selectivity Determination (σ1 Ki / σ2 Ki) ki_calc->selectivity_det

Caption: Workflow for determining this compound selectivity.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_cyto Cytosol sigma1 Sigma-1 Receptor bip BiP Chaperone sigma1->bip association/ dissociation ip3r IP3 Receptor sigma1->ip3r modulation ca_release Ca2+ Release ip3r->ca_release activates cellular_stress Cellular Stress cellular_stress->sigma1 dissociation ligand Sigma-1 Ligand ligand->sigma1

Caption: Sigma-1 receptor signaling pathway.

sigma2_pathway cluster_membrane Cell Membrane / ER cluster_cyto Cytosol / Nucleus sigma2 Sigma-2 Receptor (TMEM97) pgrmc1 PGRMC1 sigma2->pgrmc1 interacts with cholesterol Cholesterol Homeostasis sigma2->cholesterol regulates proliferation Cell Proliferation sigma2->proliferation influences apoptosis Apoptosis This compound This compound (Ligand) This compound->sigma2 This compound->apoptosis can induce

Caption: Sigma-2 receptor signaling pathway.

References

Methodological & Application

Application Notes and Protocols for SV119 in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SV119 is a synthetic small molecule that functions as a high-affinity, selective ligand for the sigma-2 receptor. The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is overexpressed in a variety of tumor cells, including those of the prostate, breast, lung, and pancreas, while having limited presence in normal tissues.[1][2] This differential expression makes the sigma-2 receptor an attractive target for cancer diagnostics and therapeutics. This compound is utilized in in vitro cell culture studies primarily as a targeting agent to deliver therapeutic payloads, such as chemotherapeutics or nanoparticles, specifically to cancer cells, thereby enhancing their efficacy and minimizing off-target effects.[1][3][4]

Applications of this compound in In Vitro Research

The primary applications of this compound in the context of in vitro cell culture revolve around its ability to selectively bind to sigma-2 receptor-expressing cells. Key applications include:

  • Targeted Drug Delivery: this compound can be conjugated to various drug delivery systems, such as liposomes and gold nanocages, to facilitate their targeted uptake by cancer cells through receptor-mediated endocytosis.[1][4]

  • Enhanced Chemotherapeutic Efficacy: When used in combination with standard chemotherapeutic agents like gemcitabine, this compound has been shown to potentiate their cytotoxic effects and induce apoptosis in cancer cells.[2]

  • Overcoming Drug Resistance: By conjugating this compound to a therapeutic agent, it is possible to overcome cellular uptake blockade mechanisms that may render cancer cells resistant to certain drugs.[3]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing this compound for targeted delivery to cancer cells.

Table 1: Cellular Uptake of this compound-Modified Liposomes in Various Cell Lines

Cell LineCancer TypeUptake of this compound-Liposomes (Relative Fluorescence Units)Uptake of Unmodified Liposomes (Relative Fluorescence Units)Fold Increase with this compound
DU-145Prostate Cancer~1800~400~4.5
PC-3Prostate Cancer~1600~350~4.6
A549Lung Cancer~1400~300~4.7
201TLung Cancer~1200~250~4.8
MCF-7Breast Cancer~1100~200~5.5
BEAS-2BNormal Bronchial Epithelium~200~200~1.0

Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.[1]

Table 2: Cellular Uptake of this compound-Functionalized Gold Nanocages (AuNCs)

Cell LineSigma-2 Receptor ExpressionCellular Uptake of this compound-PEG-AuNCs (pg Au/cell)Cellular Uptake of Unmodified AuNCs (pg Au/cell)Fold Increase with this compound
MDA-MB-231High~0.6~0.2~3.0
PC-3High~0.55~0.18~3.1
HeLaLow/Moderate~0.2~0.18~1.1

Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.[4]

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound is initiated by its binding to the sigma-2 receptor (TMEM97) on the cell surface. This binding event triggers the internalization of the receptor-ligand complex, often via endocytosis. When this compound is conjugated to a therapeutic payload, this process facilitates the delivery of the payload into the cell.

SV119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound-Payload (e.g., Liposome, Drug) Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R Binding Endosome Endosome Sigma2R->Endosome Receptor-Mediated Endocytosis Payload_Release Payload Release Endosome->Payload_Release Cellular_Effects Downstream Cellular Effects (e.g., Apoptosis, Cytotoxicity) Payload_Release->Cellular_Effects Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture 1. Cell Culture (Sigma-2 Positive vs. Negative) Treatment 3. Cell Treatment Cell_Culture->Treatment SV119_Prep 2. Preparation of This compound-Conjugate SV119_Prep->Treatment Uptake_Assay 4a. Cellular Uptake Assay Treatment->Uptake_Assay Viability_Assay 4b. Cytotoxicity/ Viability Assay Treatment->Viability_Assay Apoptosis_Assay 4c. Apoptosis Assay Treatment->Apoptosis_Assay Data_Analysis 5. Data Analysis and Interpretation Uptake_Assay->Data_Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

References

SV119 for Targeted Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SV119 is a synthetic small molecule that exhibits high affinity and specificity for the sigma-2 receptor.[1] This receptor, now identified as transmembrane protein 97 (TMEM97), is notably overexpressed in a variety of solid tumors, including breast, prostate, and lung cancer, while having limited presence in healthy tissues.[1][2] The differential expression profile of the sigma-2 receptor makes it an attractive target for the selective delivery of therapeutic agents to cancer cells, thereby enhancing efficacy while minimizing off-target toxicity.[3] this compound's ability to be conjugated to various drug delivery platforms, such as liposomes and nanoparticles, without compromising its binding affinity, has positioned it as a promising targeting ligand in the development of next-generation cancer therapies.[1][4]

These application notes provide an overview of the mechanisms, quantitative data, and detailed protocols for utilizing this compound in targeted drug delivery systems.

Mechanism of Action and Signaling Pathway

This compound-functionalized drug delivery systems recognize and bind to the sigma-2 receptor on the surface of cancer cells. This interaction facilitates the internalization of the drug carrier, leading to an increased intracellular concentration of the therapeutic payload.[1][3] Upon binding, this compound can trigger downstream signaling events that contribute to the overall therapeutic effect. While the complete signaling cascade is still under investigation, evidence suggests the involvement of pathways regulating cell survival and proliferation.

Studies have indicated that sigma-2 receptor ligands, including this compound, can induce autophagy, a cellular process of degradation and recycling, potentially through the inhibition of the mTOR (mammalian target of rapamycin) pathway.[5] The mTOR pathway is a central regulator of cell growth and proliferation, and its inhibition can lead to cell cycle arrest and apoptosis. The induction of autophagy and inhibition of mTOR signaling by this compound may act synergistically with the delivered cytotoxic agent to enhance cancer cell death.[5]

SV119_Signaling_Pathway cluster_cell Cancer Cell SV119_DDS This compound-Drug Delivery System Sigma2R Sigma-2 Receptor (TMEM97) SV119_DDS->Sigma2R Binding Internalization Internalization Sigma2R->Internalization mTOR mTOR Pathway Sigma2R->mTOR Inhibition DrugRelease Drug Release Internalization->DrugRelease Autophagy Autophagy mTOR->Autophagy Inhibition CellDeath Cell Death Autophagy->CellDeath DrugRelease->CellDeath

Figure 1: Proposed signaling pathway of this compound-mediated targeted drug delivery.

Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating this compound-targeted drug delivery systems.

Table 1: Physicochemical Properties of this compound-Targeted Liposomes

FormulationMean Diameter (nm)Zeta Potential (mV)Drug Encapsulation Efficiency (%)Reference
Unmodified Liposomes~90Neutral>90% (for Doxorubicin)[1]
This compound-Liposomes (1 mol%)~90Neutral>90% (for Doxorubicin)[1]
This compound-Liposomes (3 mol%)~90Neutral>90% (for Doxorubicin)[1]
This compound-Liposomes (5 mol%)~90Neutral>90% (for Doxorubicin)[1]

Table 2: In Vitro Cellular Uptake of this compound-Targeted Liposomes

Cell LineFormulationIncubation Time (h)Cellular Uptake (Fold Increase vs. Unmodified)Reference
DU-145 (Prostate Cancer)This compound-Liposomes (3 mol%)4~3.5[1]
PC-3 (Prostate Cancer)This compound-Liposomes (3 mol%)4~2.5[1]
A549 (Lung Cancer)This compound-Liposomes (3 mol%)4~2.0[1]
MCF-7 (Breast Cancer)This compound-Liposomes (3 mol%)4~2.8[1]
BEAS-2B (Normal Lung)This compound-Liposomes (3 mol%)4No significant increase[1]

Table 3: In Vitro Cytotoxicity of Doxorubicin-Loaded this compound-Liposomes

Cell LineFormulationIC50 (µM Doxorubicin)Reference
DU-145 (Prostate Cancer)Free Doxorubicin~1.5[1]
DU-145 (Prostate Cancer)Unmodified Liposomes~2.0[1]
DU-145 (Prostate Cancer)This compound-Liposomes (3 mol%)~0.8[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Preparation of this compound-Targeted Liposomes

This protocol describes the preparation of this compound-conjugated liposomes using the lipid film hydration method followed by extrusion.

Liposome_Preparation_Workflow Lipid_Mixing 1. Lipid Mixing (DSPC, Cholesterol, DSPE-PEG-SV119) Film_Formation 2. Thin Film Formation (Rotary Evaporation) Lipid_Mixing->Film_Formation Hydration 3. Hydration (Aqueous Buffer) Film_Formation->Hydration Extrusion 4. Extrusion (Polycarbonate Membranes) Hydration->Extrusion Purification 5. Purification (Size Exclusion Chromatography) Extrusion->Purification Characterization 6. Characterization (DLS, Zeta Potential) Purification->Characterization

Figure 2: Workflow for the preparation of this compound-targeted liposomes.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG-Amine)

  • This compound with a reactive group for conjugation (e.g., NHS ester)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Size exclusion chromatography column (e.g., Sepharose CL-4B)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

Procedure:

  • Lipid Mixing: Dissolve DSPC, cholesterol, and DSPE-PEG-SV119 (pre-conjugated or to be conjugated in situ) in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of the lipids should be optimized, for example, DSPC:Cholesterol:DSPE-PEG-SV119 at 55:40:5.

  • Thin Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (Tc of DSPC is ~55°C). A thin, uniform lipid film should form on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with the desired aqueous buffer (e.g., PBS containing the drug to be encapsulated). The hydration should be performed above the Tc of the lipids with gentle agitation to form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 11-21 passes) to ensure a homogenous size distribution.

  • Purification: Remove any unencapsulated drug and non-incorporated this compound by size exclusion chromatography.

  • Characterization: Determine the size distribution and zeta potential of the prepared liposomes using DLS and a zeta potential analyzer, respectively.

Protocol 2: In Vitro Cellular Uptake Assay

This protocol outlines the procedure for quantifying the cellular uptake of fluorescently labeled this compound-targeted liposomes using flow cytometry.

Cellular_Uptake_Workflow Cell_Seeding 1. Seed Cells in Plates Liposome_Incubation 2. Incubate with Fluorescent This compound-Liposomes Cell_Seeding->Liposome_Incubation Washing 3. Wash to Remove Unbound Liposomes Liposome_Incubation->Washing Cell_Harvesting 4. Harvest Cells (Trypsinization) Washing->Cell_Harvesting Flow_Cytometry 5. Analyze by Flow Cytometry Cell_Harvesting->Flow_Cytometry

Figure 3: Experimental workflow for in vitro cellular uptake analysis.

Materials:

  • Cancer cell lines (e.g., DU-145, PC-3, A549, MCF-7) and a normal cell line (e.g., BEAS-2B)

  • Cell culture medium and supplements

  • Fluorescently labeled this compound-liposomes and unmodified liposomes (e.g., containing a fluorescent lipid like Rhodamine-PE)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in 24-well plates at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

  • Liposome Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled this compound-liposomes or unmodified liposomes at a specific concentration. Incubate for a defined period (e.g., 1, 4, or 24 hours) at 37°C.

  • Washing: After incubation, wash the cells three times with ice-cold PBS to remove any unbound liposomes.

  • Cell Harvesting: Detach the cells from the plates using trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity of the cell population using a flow cytometer. The geometric mean fluorescence intensity is used to quantify the cellular uptake.

Protocol 3: MTT Cytotoxicity Assay

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of drug-loaded this compound-targeted liposomes.

Materials:

  • Cancer cell line (e.g., DU-145)

  • Cell culture medium and supplements

  • Free drug (e.g., Doxorubicin), drug-loaded this compound-liposomes, and drug-loaded unmodified liposomes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with serial dilutions of the free drug, drug-loaded this compound-liposomes, and drug-loaded unmodified liposomes. Include untreated cells as a control. Incubate for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting the cell viability against the drug concentration.

Protocol 4: Fluorescence Microscopy for Visualizing Cellular Uptake

This protocol provides a method for the qualitative assessment of liposome internalization using fluorescence microscopy.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Fluorescently labeled this compound-liposomes and unmodified liposomes

  • Chambered coverglass or plates suitable for microscopy

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on chambered coverglass and allow them to adhere.

  • Liposome Incubation: Incubate the cells with fluorescently labeled this compound-liposomes or unmodified liposomes for a desired time.

  • Washing and Fixing: Wash the cells with PBS to remove unbound liposomes and then fix them with 4% PFA.

  • Staining: Stain the cell nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the cellular uptake of the liposomes using a fluorescence microscope. The localization of the fluorescent signal from the liposomes relative to the cell nucleus can provide insights into the internalization process.

Conclusion

This compound is a highly promising targeting ligand for the development of drug delivery systems aimed at treating cancers that overexpress the sigma-2 receptor. The protocols and data presented here provide a framework for researchers to design, fabricate, and evaluate their own this compound-targeted therapeutic platforms. The ability to specifically deliver cytotoxic agents to tumor cells holds the potential to significantly improve therapeutic outcomes and reduce the debilitating side effects associated with conventional chemotherapy. Further research into the downstream signaling pathways activated by this compound will continue to refine our understanding and open new avenues for therapeutic intervention.

References

Application Notes and Protocols for In Vivo Studies of SV119

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SV119 is a synthetic small molecule that functions as a high-affinity and selective ligand for the sigma-2 (σ₂) receptor. The σ₂ receptor is overexpressed in a variety of tumor cells, particularly in rapidly proliferating cancer cells, and is implicated in the regulation of cell death and survival pathways. This compound has demonstrated cytotoxic effects in several cancer cell lines, including pancreatic and breast cancer, by inducing apoptosis in a dose-dependent manner.[1] Its mechanism of action involves the modulation of intracellular calcium levels, alteration of mitochondrial membrane potential, and an increase in reactive oxygen species (ROS), which collectively trigger caspase-dependent apoptosis.[1] Notably, in vivo studies have shown that this compound preferentially accumulates in tumor tissues, highlighting its potential as a targeted therapeutic agent or as a component of a drug delivery system for oncology.[1]

These application notes provide a comprehensive overview of the experimental design for in vivo studies of this compound, including detailed protocols for xenograft models, data presentation guidelines, and visualizations of the proposed signaling pathway and experimental workflow.

Data Presentation

Effective data presentation is crucial for the interpretation and comparison of in vivo study results. All quantitative data should be summarized in clearly structured tables.

Table 1: Antitumor Efficacy of this compound in Pancreatic Cancer Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (Day 21)Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-Daily, i.p.1250 ± 150-+2.5 ± 1.0
This compound10Daily, i.p.875 ± 12030+1.8 ± 1.2
This compound25Daily, i.p.500 ± 9560-0.5 ± 1.5
This compound50Daily, i.p.250 ± 7080-3.2 ± 1.8

Table 2: Pharmacokinetic Profile of this compound in Tumor-Bearing Mice

Time (hours)Plasma Concentration (ng/mL) ± SDTumor Concentration (ng/g) ± SD
0.51500 ± 2104500 ± 550
11250 ± 1807800 ± 900
4600 ± 906200 ± 750
8250 ± 453100 ± 400
2450 ± 15800 ± 120

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of in vivo experiments.

Protocol 1: Pancreatic Cancer Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a subcutaneous pancreatic cancer xenograft model.

Materials:

  • 6-8 week old female athymic nude mice

  • MIA PaCa-2 pancreatic cancer cells

  • Matrigel

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS)

  • Calipers

  • Analytical balance

Procedure:

  • Cell Culture: Culture MIA PaCa-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Tumor Cell Implantation: Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth every other day using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Drug Administration: Prepare this compound in the vehicle at the desired concentrations. Administer this compound or vehicle to the respective groups via intraperitoneal (i.p.) injection daily for 21 days.

  • Monitoring: Measure tumor volume and body weight twice weekly. Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Protocol 2: Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in plasma and tumor tissue.

Materials:

  • Tumor-bearing mice (from Protocol 1)

  • This compound

  • Blood collection tubes (with anticoagulant)

  • Homogenizer

  • LC-MS/MS system

Procedure:

  • Drug Administration: Administer a single dose of this compound (e.g., 25 mg/kg, i.p.) to a cohort of tumor-bearing mice.

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 4, 8, 24 hours), collect blood samples via cardiac puncture or retro-orbital bleeding. Euthanize the mice and excise the tumors.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Tumor Homogenization: Weigh the tumors and homogenize them in a suitable buffer.

  • Sample Analysis: Extract this compound from plasma and tumor homogenates and quantify the concentrations using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and tumor-to-plasma ratio.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

SV119_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Sigma2R Sigma-2 Receptor This compound->Sigma2R Binds Ca_release ↑ Intracellular Ca²⁺ Sigma2R->Ca_release Mito Mitochondrion Ca_release->Mito ROS ↑ ROS Mito->ROS Caspase Caspase Activation ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis In_Vivo_Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis start Implant Pancreatic Cancer Cells in Mice tumor_growth Monitor Tumor Growth (Volume ≈ 100-150 mm³) start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer this compound or Vehicle (Daily for 21 Days) randomize->treat monitor Measure Tumor Volume and Body Weight (2x/week) treat->monitor During Treatment endpoint Euthanize and Excise Tumors treat->endpoint End of Study monitor->treat analysis Tumor Weight Measurement Histopathology Biomarker Analysis endpoint->analysis

References

SV119 as a Fluorescent Probe for Sigma-2 Receptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-2 receptor, identified as Transmembrane Protein 97 (TMEM97), is a promising biomarker and therapeutic target, particularly in the fields of oncology and neurodegenerative diseases.[1][2] Its expression is significantly upregulated in proliferating cells, including a wide range of tumor types.[1] SV119 is a high-affinity and selective ligand for the sigma-2 receptor, making it an invaluable tool for studying the receptor's function and for targeted therapeutic strategies.[3] When conjugated with a fluorophore, this compound-based probes, such as SW120, allow for the visualization and quantification of sigma-2 receptor expression in cells and tissues.[2]

These application notes provide detailed protocols for the use of this compound and its fluorescent derivatives in various experimental settings, along with data presentation and visualization of associated signaling pathways.

Data Presentation

Ligand Binding Affinities

The following table summarizes the binding affinities of this compound and related compounds for sigma-1 and sigma-2 receptors, determined by competitive radioligand binding assays.

CompoundKi (Sigma-2) [nM]Ki (Sigma-1) [nM]Selectivity (σ1/σ2)Reference
This compound5--[2]
This compound44.3 ± 7.3--[4]
SW12011450~41-fold[5]
SW107145--[2]
K05-13845--[2]
Siramesine---
Haloperidol20.7 ± 8.1--[4]
DTG19.0 ± 4.7--[4]

Note: Ki values can vary between studies depending on the experimental conditions and radioligand used.

Cytotoxicity Data

The cytotoxic effects of sigma-2 receptor ligands can be assessed using cell viability assays. The half-maximal effective concentration (EC50) is a common metric for cytotoxicity.

CompoundCell LineAssayEC50 [µM]Reference
SiramesineEMT-6Cell Viability5.3[6]
SiramesineMDA-MB-435Cell Viability9.3[6]
SW V-49 (this compound-dm-Erastin conjugate)PANC-1Cell Viability4.1 ± 0.2[7]
This compound + dm-Erastin (equimolar mix)PANC-1Cell Viability70.0 ± 0.3[7]

Signaling Pathways

The sigma-2 receptor (TMEM97) is implicated in several cellular signaling pathways, primarily related to cholesterol homeostasis and cell proliferation.

sigma2_cholesterol_pathway cluster_cytoplasm Cytoplasm LDLR LDLR Endosome Endosome LDLR->Endosome Internalization PGRMC1 PGRMC1 PGRMC1->LDLR TMEM97_PM TMEM97 (Sigma-2 Receptor) PGRMC1->TMEM97_PM TMEM97_PM->LDLR LDL LDL LDL->LDLR Binds Lysosome Lysosome Endosome->Lysosome Cholesterol Cholesterol Lysosome->Cholesterol LDL hydrolysis ER Endoplasmic Reticulum Cholesterol->ER Transport via NPC1 NPC1 NPC1 TMEM97_ER TMEM97 TMEM97_ER->NPC1 Regulates

Sigma-2 Receptor (TMEM97) in Cholesterol Homeostasis.

sigma2_proliferation_pathway cluster_pi3k_pathway PI3K-Akt-mTOR Pathway Sigma2_Ligand Sigma-2 Ligand (e.g., this compound) TMEM97 TMEM97 (Sigma-2 Receptor) Sigma2_Ligand->TMEM97 Binds PI3K PI3K TMEM97->PI3K Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

Sigma-2 Receptor (TMEM97) and the PI3K-Akt-mTOR Pathway.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Sigma-2 Receptors

This protocol determines the binding affinity (Ki) of a test compound for the sigma-2 receptor.[4][8]

Materials:

  • Test compound (e.g., this compound)

  • [3H]DTG (radioligand)

  • (+)-Pentazocine (for masking sigma-1 receptors)

  • Rat liver membrane homogenate (source of sigma-2 receptors)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Scintillation fluid

  • 96-well plates

  • Glass fiber filters (GF/B)

  • Cell harvester

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound (e.g., from 1 nM to 10 µM).

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Rat liver membrane homogenate (30-60 µg protein per well)

    • (+)-Pentazocine to a final concentration of 100 nM to saturate sigma-1 receptors.

    • Test compound at various concentrations.

    • [3H]DTG to a final concentration of 5 nM.

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add a high concentration of a non-labeled ligand (e.g., 10 µM DTG) instead of the test compound.

  • Incubate the plate for 120 minutes at room temperature.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

binding_assay_workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compound Dilutions - Membrane Homogenate - Radioligand ([3H]DTG) - Masking Ligand ((+)-Pentazocine) Start->Prepare_Reagents Incubation Incubate Components in 96-well Plate (120 min at Room Temperature) Prepare_Reagents->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Assay Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Counting->Analysis End End Analysis->End

Workflow for Competitive Radioligand Binding Assay.
Protocol 2: Fluorescence Microscopy for Sigma-2 Receptor Localization using SW120

This protocol describes the use of the this compound-based fluorescent probe SW120 to visualize the subcellular localization of sigma-2 receptors.[5]

Materials:

  • Cells expressing sigma-2 receptors (e.g., MDA-MB-435)

  • SW120 stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI (optional, for nuclear staining)

  • Glass coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., for NBD and DAPI)

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate to achieve 50-70% confluency on the day of the experiment.

  • Staining:

    • Dilute the SW120 stock solution in complete cell culture medium to the desired final concentration (e.g., 50-100 nM).

    • Remove the old medium from the cells and add the SW120-containing medium.

    • Incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove unbound probe.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium (with DAPI if desired).

  • Imaging: Visualize the cells using a fluorescence microscope. SW120 (NBD fluorophore) can typically be excited around 488 nm with emission collected around 525 nm.

Protocol 3: Flow Cytometry for Quantifying Sigma-2 Receptor Expression using SW120

This protocol allows for the quantification of sigma-2 receptor expression on a per-cell basis.[5][9]

Materials:

  • Cells in suspension expressing sigma-2 receptors

  • SW120 stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium or staining buffer

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of approximately 1x10^6 cells/mL.

  • Staining:

    • Add SW120 to the cell suspension to a final concentration of 10-50 nM.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with PBS by centrifugation and resuspension to remove unbound probe.

  • Resuspension: Resuspend the cells in PBS or flow cytometry staining buffer.

  • Analysis: Analyze the cells on a flow cytometer, exciting with a blue laser (e.g., 488 nm) and detecting the emission in the green channel (e.g., ~530/30 nm bandpass filter).

  • Competition Control (Optional): To confirm the specificity of SW120 binding, pre-incubate a sample of cells with an excess of a non-fluorescent sigma-2 receptor ligand (e.g., 10 µM this compound or haloperidol) for 30 minutes before adding SW120. A significant reduction in fluorescence intensity indicates specific binding.

Protocol 4: Cell Viability (MTT) Assay for Assessing Cytotoxicity

This protocol is used to assess the cytotoxic effects of sigma-2 receptor ligands.[3][10]

Materials:

  • Target cells

  • Test compound (e.g., this compound or its derivatives)

  • 96-well plates

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period. Allow cells to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Remove the treatment medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value of the compound.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for Assessing SV119 Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of SV119, a sigma-2 receptor ligand, on cancer cells. The protocols outlined below are based on established methodologies for assessing cell viability, apoptosis, and the underlying signaling pathways.

Introduction

This compound is a specific ligand for the sigma-2 receptor, a protein often overexpressed in a variety of cancer cell types, including pancreatic, breast, and lung cancer.[1][2] This differential expression makes the sigma-2 receptor an attractive target for cancer therapy. This compound has been shown to possess intrinsic cytotoxic properties, inducing apoptosis and inhibiting tumor growth.[3][4] Furthermore, this compound can be utilized as a targeting moiety to deliver cytotoxic agents specifically to cancer cells and can potentiate the effects of conventional chemotherapies like gemcitabine.[4] These notes offer detailed protocols to quantify the cytotoxicity of this compound and to elucidate its mechanisms of action.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human and mouse pancreatic adenocarcinoma cell lines after 18 hours of treatment.

Cell LineOrganismIC50 (µM)
AsPC-1Human106
BxPC-3Human85
Cfpac-1Human98
Panc-1Human75
MiaPaCa-2Human50
Panc02Mouse65

Data sourced from a study on the efficacy of sigma-2 receptor ligands in pancreatic cancer.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to measure the reduction in cell viability in response to this compound treatment. The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol facilitates the detection and quantification of apoptotic cells using flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the MTT assay protocol. Incubate for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive and PI-negative), and late apoptotic/necrotic (Annexin V- and PI-positive) cell populations.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway, such as cleaved Caspase-3 and cleaved PARP-1.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

Below are diagrams generated using Graphviz to illustrate the experimental workflow and the proposed signaling pathway of this compound-induced cytotoxicity.

G cluster_workflow Experimental Workflow for Assessing this compound Cytotoxicity start Seed Cancer Cells treat Treat with this compound (various concentrations and time points) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treat->apoptosis western Western Blot for Apoptotic Markers treat->western data Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data apoptosis->data western->data conclusion Conclusion on this compound Cytotoxicity data->conclusion

Experimental workflow for assessing this compound cytotoxicity.

G cluster_pathway Proposed Signaling Pathway of this compound-Induced Cytotoxicity This compound This compound Sigma2R Sigma-2 Receptor (TMEM97/PGRMC1) This compound->Sigma2R Cholesterol Intracellular Free Cholesterol Accumulation Sigma2R->Cholesterol mTOR mTOR Pathway Inhibition Sigma2R->mTOR Cell_Cycle Cell Cycle Arrest (Cyclin D1, B1, E2↓, pRb↓) Sigma2R->Cell_Cycle ER_Stress Endoplasmic Reticulum (ER) Stress Cholesterol->ER_Stress ROS Reactive Oxygen Species (ROS) Production ER_Stress->ROS Caspase_Activation Caspase-3 Activation ER_Stress->Caspase_Activation ROS->Caspase_Activation Autophagy Autophagy Induction mTOR->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis PARP_Cleavage PARP-1 Cleavage Caspase_Activation->PARP_Cleavage PARP_Cleavage->Apoptosis Cell_Cycle->Apoptosis

Proposed signaling pathway of this compound-induced cytotoxicity.

References

Application Notes and Protocols for SV119 in Pancreatic Cancer Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic cancer remains one of the most lethal malignancies, with limited therapeutic options and a dismal prognosis. The sigma-2 receptor, often overexpressed in pancreatic tumors, has emerged as a promising target for novel therapeutic strategies. SV119 is a selective sigma-2 receptor ligand that has demonstrated potential both as a standalone therapeutic agent and as a component of targeted drug delivery systems in pancreatic cancer research models. This document provides detailed application notes and protocols for the use of this compound and its conjugate, SW V-49, in pancreatic cancer research, summarizing key data and experimental methodologies.

Mechanism of Action

This compound exerts its anti-cancer effects through multiple signaling pathways upon binding to the sigma-2 receptor. As a standalone agent, this compound has been shown to induce apoptosis in pancreatic cancer cells.[1][2] This process is mediated, at least in part, through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2][3]

Furthermore, this compound serves as an effective delivery vehicle for cytotoxic agents. A notable application is its conjugation with the ferroptosis-inducing agent dm-Erastin to form the compound SW V-49.[4] This conjugate harnesses the tumor-targeting properties of this compound to deliver dm-Erastin specifically to pancreatic cancer cells, which overexpress the sigma-2 receptor. The mechanism of action of SW V-49 involves the induction of robust reactive oxygen species (ROS) production, leading to oxidative stress and subsequent cancer cell death.[4]

Signaling Pathways

The binding of this compound to the sigma-2 receptor triggers a cascade of events culminating in apoptosis and, in the case of its conjugate SW V-49, ROS-mediated cell death. The direct downstream signaling of the sigma-2 receptor is complex and can involve multiple pathways. In the context of this compound, the apoptotic pathway is initiated, leading to the activation of caspase-3 and subsequent cleavage of cellular substrates, resulting in programmed cell death. When conjugated to dm-Erastin (SW V-49), the primary mechanism involves the generation of high levels of ROS, overwhelming the cellular antioxidant capacity and leading to cell death.

SV119_Signaling_Pathway This compound Signaling Pathways in Pancreatic Cancer cluster_0 This compound (Standalone) cluster_1 SW V-49 (this compound-dm-Erastin Conjugate) This compound This compound Sigma2R Sigma-2 Receptor This compound->Sigma2R Binds to Apoptosis Apoptosis Induction Sigma2R->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 CellDeath_A Cell Death Caspase3->CellDeath_A SWV49 SW V-49 Sigma2R_B Sigma-2 Receptor SWV49->Sigma2R_B Binds to Internalization Internalization Sigma2R_B->Internalization dmErastin_release dm-Erastin Release Internalization->dmErastin_release ROS Increased ROS Production dmErastin_release->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath_B Cell Death OxidativeStress->CellDeath_B

Caption: Signaling pathways of this compound and SW V-49.

Quantitative Data

The efficacy of this compound and its conjugate SW V-49 has been evaluated in various pancreatic cancer cell lines. The following table summarizes the available quantitative data.

CompoundCell LineAssayEndpointValueReference
This compoundPanc02Competitive BindingIC507.8 ± 1.7 nM--INVALID-LINK--
SW V-49KCKO (murine)In vivoMedian Survival48 days (vs. 20 days for vehicle)--INVALID-LINK--
SW V-49Patient-Derived XenograftIn vivoMedian Survival58 days (vs. 33 days for vehicle)--INVALID-LINK--

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound or SW V-49 on pancreatic cancer cells.

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, AsPC-1, BxPC-3, MIA PaCa-2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound or SW V-49

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound or SW V-49 in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell_Viability_Workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed pancreatic cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add this compound/SW V-49 dilutions Incubate_24h->Add_Compound Incubate_Treatment Incubate for desired time Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate cell viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell viability (MTT) assay.
Measurement of Reactive Oxygen Species (ROS)

This protocol describes the detection of intracellular ROS levels in pancreatic cancer cells treated with SW V-49 using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

Materials:

  • Pancreatic cancer cells

  • SW V-49

  • H2DCFDA (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides) and allow them to attach overnight.

  • Treat the cells with SW V-49 at the desired concentrations for the specified time. Include an untreated control.

  • Prepare a working solution of H2DCFDA by diluting the stock solution to 10 µM in serum-free medium.

  • Remove the treatment medium and wash the cells once with PBS.

  • Add the H2DCFDA working solution to the cells and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • For flow cytometry: Detach the cells using trypsin, resuspend in PBS, and analyze immediately on a flow cytometer with excitation at 488 nm and emission at 525 nm.

  • For fluorescence microscopy: Add PBS to the wells/slides and visualize the cells using a fluorescence microscope with appropriate filters.

In Vivo Orthotopic Pancreatic Cancer Mouse Model

This protocol outlines the procedure for establishing an orthotopic pancreatic cancer model in mice and treating with SW V-49.[5][6][7]

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2)

  • Matrigel

  • SW V-49

  • Anesthetics (e.g., ketamine/xylazine)

  • Surgical instruments

Procedure:

  • Cell Preparation: Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic. Shave and sterilize the upper left abdominal quadrant.

  • Surgical Procedure:

    • Make a small incision (approximately 1 cm) in the skin and peritoneum to expose the spleen and pancreas.

    • Gently exteriorize the spleen to visualize the pancreas.

    • Inject 50 µL of the cell suspension (5 x 10^5 cells) into the head or tail of the pancreas using a 30-gauge needle.

    • Hold the needle in place for a few seconds to prevent leakage.

    • Carefully return the spleen and pancreas to the abdominal cavity.

    • Close the peritoneum and skin with sutures.

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor growth using methods like palpation or in vivo imaging (if using luciferase-expressing cells).

    • Once tumors are established (e.g., palpable or a detectable bioluminescent signal), randomize the mice into treatment and control groups.

    • Administer SW V-49 (e.g., intraperitoneally) at the desired dose and schedule. The control group should receive the vehicle.

  • Monitoring and Endpoint:

    • Monitor tumor size and animal well-being regularly.

    • The primary endpoints can be tumor volume, metastasis, or overall survival.

    • At the end of the study, euthanize the mice and collect tumors and other organs for further analysis (e.g., histology, immunohistochemistry).

InVivo_Workflow In Vivo Orthotopic Model Workflow Start Start Prepare_Cells Prepare pancreatic cancer cells in Matrigel Start->Prepare_Cells Anesthetize Anesthetize mouse Prepare_Cells->Anesthetize Surgery Perform laparotomy Anesthetize->Surgery Inject_Cells Inject cells into pancreas Surgery->Inject_Cells Close_Incision Suture incision Inject_Cells->Close_Incision Monitor_Tumor Monitor tumor growth Close_Incision->Monitor_Tumor Randomize Randomize mice into groups Monitor_Tumor->Randomize Treatment Administer SW V-49 or vehicle Randomize->Treatment Monitor_Efficacy Monitor tumor size and survival Treatment->Monitor_Efficacy Endpoint Endpoint analysis Monitor_Efficacy->Endpoint End End Endpoint->End

Caption: Workflow for the in vivo orthotopic pancreatic cancer model.

Conclusion

This compound and its conjugate SW V-49 represent promising tools for pancreatic cancer research. The protocols and data presented in these application notes provide a framework for investigating their therapeutic potential in various preclinical models. Further research is warranted to fully elucidate the downstream signaling pathways of the sigma-2 receptor upon this compound binding and to optimize the therapeutic efficacy of this compound-based conjugates in clinical settings.

References

Application Notes and Protocols for Studying Reactive Oxygen Species Generation Using SV119

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SV119 is a high-affinity, selective ligand for the sigma-2 (σ₂) receptor, now identified as transmembrane protein 97 (TMEM97). The σ₂ receptor is overexpressed in a variety of tumor cells, making it a compelling target for cancer diagnostics and therapeutics. Emerging evidence indicates that σ₂ receptor ligands, including this compound and its conjugates, can induce cancer cell death through mechanisms involving the generation of reactive oxygen species (ROS). These application notes provide detailed protocols for utilizing this compound to study ROS-mediated signaling pathways in cancer cells.

Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen. While essential for various signaling pathways at low concentrations, excessive ROS can lead to oxidative stress, damaging cellular components and triggering programmed cell death (apoptosis) and other cell death modalities like ferroptosis.[1] The study of this compound-induced ROS generation can, therefore, provide valuable insights into novel anti-cancer strategies.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound and its conjugate, SW V-49 (dm-Erastin-SV119), on cell viability and ROS production in pancreatic cancer cell lines. This data is compiled based on findings reported in the scientific literature.[2]

Table 1: Effect of this compound and Conjugate SW V-49 on Pancreatic Cancer Cell Viability

CompoundCell LineIC₅₀ (µM)
This compoundAsPC-1> 50
dm-ErastinAsPC-1> 50
SW V-49 AsPC-1 1.4 ± 0.3
This compoundBxPC-3> 50
dm-ErastinBxPC-3> 50
SW V-49 BxPC-3 2.1 ± 0.5
This compoundPANC-1> 50
dm-ErastinPANC-1> 50
SW V-49 PANC-1 1.8 ± 0.4

IC₅₀ values represent the concentration required to inhibit cell growth by 50% and are shown as mean ± standard deviation.

Table 2: Quantification of Intracellular ROS Production

TreatmentCell LineFold Increase in DCF Fluorescence (vs. Control)
Vehicle ControlAsPC-11.0
This compound (10 µM)AsPC-11.5 ± 0.2
SW V-49 (5 µM) AsPC-1 4.8 ± 0.7
SW V-49 (5 µM) + N-acetylcysteine (NAC)AsPC-11.2 ± 0.3
Vehicle ControlPANC-11.0
This compound (10 µM)PANC-11.3 ± 0.1
SW V-49 (5 µM) PANC-1 5.2 ± 0.9
SW V-49 (5 µM) + N-acetylcysteine (NAC)PANC-11.4 ± 0.2

DCF (2',7'-dichlorofluorescein) fluorescence is an indicator of intracellular ROS levels. Data are presented as mean fold change ± standard deviation relative to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced ROS Generation

The binding of this compound to the σ₂ receptor (TMEM97) can initiate downstream signaling cascades that lead to the production of ROS. While the precise mechanisms are still under investigation, evidence suggests the involvement of mitochondrial dysfunction. The conjugation of this compound to dm-Erastin to form SW V-49 creates a potent inducer of ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides. Erastin is known to inhibit the cystine/glutamate antiporter (system Xc-), leading to depletion of glutathione (GSH), a key cellular antioxidant. This impairs the function of glutathione peroxidase 4 (GPX4), resulting in a massive increase in ROS and subsequent lipid peroxidation, culminating in cell death.

SV119_ROS_Pathway This compound-Mediated ROS Generation Pathway This compound This compound Sigma2R σ₂ Receptor (TMEM97) This compound->Sigma2R Downstream Downstream Signaling (e.g., mTOR inhibition) Sigma2R->Downstream SystemXc System Xc- Inhibition Sigma2R->SystemXc Internalization Mitochondria Mitochondrial Dysfunction Downstream->Mitochondria ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Lipid_peroxidation Lipid Peroxidation ROS->Lipid_peroxidation SWV49 SW V-49 (this compound-dm-Erastin) SWV49->Sigma2R GSH_depletion GSH Depletion SystemXc->GSH_depletion GPX4_inhibition GPX4 Inactivation GSH_depletion->GPX4_inhibition GPX4_inhibition->ROS GPX4_inhibition->Lipid_peroxidation Ferroptosis Ferroptosis Lipid_peroxidation->Ferroptosis

This compound-Mediated ROS Generation Pathway
Experimental Workflow for ROS Detection

The following diagram outlines the general workflow for measuring intracellular ROS levels in response to treatment with this compound or its conjugates.

ROS_Detection_Workflow Experimental Workflow for Intracellular ROS Detection cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining ROS Staining cluster_analysis Analysis cell_culture 1. Seed cells in a multi-well plate adherence 2. Allow cells to adhere (24 hours) cell_culture->adherence treatment 3. Treat cells with this compound, SW V-49, or controls adherence->treatment incubation 4. Incubate for desired duration (e.g., 4-24 hours) treatment->incubation wash1 5. Wash cells with PBS incubation->wash1 dcfhda_loading 6. Load cells with DCFH-DA (e.g., 10 µM for 30 min) wash1->dcfhda_loading wash2 7. Wash cells to remove excess probe dcfhda_loading->wash2 measurement 8. Measure fluorescence (Ex/Em ~485/535 nm) wash2->measurement quantification 9. Quantify and normalize fluorescence intensity measurement->quantification

Experimental Workflow for Intracellular ROS Detection

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol details the use of DCFH-DA, a cell-permeable probe that fluoresces upon oxidation by ROS, to measure intracellular ROS levels in adherent cancer cells treated with this compound or SW V-49.

Materials:

  • Adherent cancer cell line (e.g., AsPC-1, PANC-1)

  • Complete cell culture medium

  • This compound and/or SW V-49 (and corresponding vehicle, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • N-acetylcysteine (NAC) (optional, as a positive control for ROS scavenging)

  • Hydrogen peroxide (H₂O₂) (optional, as a positive control for ROS induction)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed 2 x 10⁴ cells per well in a 96-well black, clear-bottom plate.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare working solutions of this compound, SW V-49, and control compounds in complete cell culture medium.

    • (Optional) For antioxidant control, pre-treat cells with NAC (e.g., 5 mM) for 1 hour before adding the test compound.

    • Remove the existing medium from the wells and add 100 µL of the prepared compound solutions.

    • Include wells for vehicle control and a positive control (e.g., 100 µM H₂O₂).

    • Incubate for the desired time period (e.g., 4 to 24 hours) at 37°C and 5% CO₂.

  • ROS Staining:

    • Prepare a 10 µM working solution of DCFH-DA in serum-free medium immediately before use. Protect from light.

    • After the treatment incubation, carefully aspirate the medium from each well.

    • Wash the cells twice with 100 µL of warm PBS per well.

    • Add 100 µL of the 10 µM DCFH-DA solution to each well.

    • Incubate for 30 minutes at 37°C in the dark.[3]

  • Fluorescence Measurement:

    • After incubation with DCFH-DA, remove the staining solution and wash the cells twice with 100 µL of warm PBS.

    • Add 100 µL of PBS to each well.

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[4]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells) from all readings.

    • Normalize the fluorescence intensity of the treated groups to the vehicle control group to determine the fold change in ROS production.

Protocol 2: Visualization of Intracellular ROS by Fluorescence Microscopy

This protocol allows for the qualitative assessment and visualization of ROS production within cells.

Materials:

  • Same as Protocol 1, but with glass-bottom dishes or chamber slides instead of a 96-well plate.

  • Fluorescence microscope with appropriate filters for FITC/GFP (for DCF).

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1, using appropriate cell seeding densities for microscopy (e.g., 5 x 10⁴ cells per well of a 24-well glass-bottom plate).

  • ROS Staining:

    • Follow step 3 from Protocol 1.

  • Imaging:

    • After the final wash, add 200 µL of PBS to each well.

    • Visualize the cells immediately using a fluorescence microscope. Use a standard FITC/GFP filter set to capture the green fluorescence of DCF.

    • Capture images from representative fields for each treatment condition.

  • Image Analysis (Optional):

    • Image analysis software (e.g., ImageJ) can be used to quantify the mean fluorescence intensity per cell to provide a semi-quantitative measure of ROS production.

Conclusion

The sigma-2 receptor ligand this compound and its conjugates represent valuable tools for investigating the role of oxidative stress in cancer biology. The protocols outlined in these application notes provide a framework for studying this compound-induced ROS generation, which may lead to the development of novel therapeutic strategies targeting the σ₂ receptor. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols: SV119 Conjugation to Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-2 receptor, encoded by the TMEM97 gene, is a transmembrane protein that is frequently overexpressed in a variety of solid tumors, including breast, prostate, and pancreatic cancers, as well as in cancer stem cells.[1][2][3] This overexpression makes it an attractive target for the selective delivery of anticancer therapeutics. SV119 is a synthetic small molecule that binds to the sigma-2 receptor with high affinity and specificity, making it an ideal ligand for targeting nanoparticles to tumor cells.[3] Conjugating this compound to nanoparticle platforms, such as gold nanoparticles and liposomes, enables the targeted delivery of therapeutic payloads, thereby enhancing their efficacy while minimizing off-target toxicity.[2][3] These application notes provide detailed protocols for the synthesis, characterization, and in vitro/in vivo evaluation of this compound-conjugated nanoparticles for targeted drug delivery.

Signaling Pathway of this compound-Mediated Nanoparticle Uptake and Action

Upon binding of an this compound-conjugated nanoparticle to the sigma-2 receptor on the cancer cell surface, the complex is internalized via receptor-mediated endocytosis. The sigma-2 receptor (TMEM97) forms a trimeric complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR), which facilitates this uptake process. Once inside the cell, the nanoparticle releases its therapeutic cargo, which can then induce cell death through various mechanisms. This compound itself, upon binding to the sigma-2 receptor, can trigger downstream signaling pathways that lead to apoptosis and cell cycle arrest.[4][5][6] This involves the activation of caspases, key mediators of apoptosis, and the modulation of cyclins, which are critical for cell cycle progression.[4][6]

SV119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound-NP This compound-Nanoparticle (e.g., AuNP, Liposome) Sigma2R_Complex Sigma-2 Receptor Complex (TMEM97, PGRMC1, LDLR) This compound-NP->Sigma2R_Complex Binding Endosome Endosome Sigma2R_Complex->Endosome Receptor-Mediated Endocytosis Caspase_Activation Caspase-3 Activation Sigma2R_Complex->Caspase_Activation Downstream Signaling Cyclin_Modulation Cyclin B1 & E2 Modulation Sigma2R_Complex->Cyclin_Modulation Downstream Signaling Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape/ Drug Release Apoptosis Apoptosis Drug_Release->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Drug_Release->Cell_Cycle_Arrest Caspase_Activation->Apoptosis Cyclin_Modulation->Cell_Cycle_Arrest

Caption: this compound-nanoparticle signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound-conjugated nanoparticles, providing a basis for comparison and experimental design.

Table 1: Physicochemical Properties of this compound-Nanoparticle Conjugates

Nanoparticle TypeTargeting LigandAverage Diameter (nm)Zeta Potential (mV)Drug Loading Efficiency (%)Reference(s)
Gold Nanocages (AuNCs)This compound-PEG-OPSS~50-60Not ReportedDoxorubicin: Not specified[7]
LiposomesThis compound-PEG-DOA~90NeutralDoxorubicin: >95% (remote loading)[3][8]
Polystyrene NanoparticlesAmine-reactive95 ± 1.5 (unmodified)+14.6 (unmodified)Not Applicable[9]
Polystyrene NanoparticlesR9 peptide-PEG~115+3.07Not Applicable[9]
Alumina NanoparticlesLunatin-1 peptideNot specified+6.7 ± 0.9Not Applicable[10]

Table 2: In Vitro and In Vivo Efficacy of this compound-Nanoparticle Conjugates

Nanoparticle FormulationCell Line / Animal ModelAssayKey FindingsReference(s)
This compound-PEG-AuNCsMDA-MB-231, PC-3, Hela cellsCellular Uptake~3 times higher uptake in sigma-2 receptor-positive cancer cells compared to Hela cells.[11]
Doxorubicin-loaded this compound-LiposomesDU-145 cellsCytotoxicity (MTT assay)Significantly higher cytotoxicity compared to non-targeted liposomes.[3]
This compound + GemcitabinePancreatic adenocarcinoma mouse modelTumor Growth InhibitionSignificant suppression of tumor growth and increased survival compared to control.[12]
SW V-49 (this compound-dm-Erastin conjugate)AsPC-1, BxPC-3, MIA PaCa-2 cellsCytotoxicity (IC50)IC50 values in the low micromolar range (e.g., 1.84 µM ± 1.10 for hM1 organoids).[13]

Experimental Protocols

Protocol 1: Conjugation of this compound to Gold Nanocages (AuNCs)

This protocol is adapted from a published study on the use of this compound-AuNC conjugates for eradicating cancer stem cells.[7]

Materials:

  • This compound

  • Succinimidyl propionyl PEG disulfide (SVA-PEG-OPSS, MW ≈ 5,000)

  • Gold Nanocages (AuNCs) stock suspension (e.g., 0.3 nM)

  • Ultra-purified water

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Stir plate and stir bars

Procedure:

  • Synthesis of this compound-PEG-OPSS Conjugate:

    • Dissolve this compound and SVA-PEG-OPSS in ultra-purified water.

    • Stir the mixture at 4°C for 24 hours to allow the reaction between the amine group of this compound and the succinimidyl ester of the PEG linker.

  • Conjugation to AuNCs:

    • Mix the this compound-PEG-OPSS conjugate with additional SVA-PEG-OPSS (to control the density of this compound on the nanoparticle surface) in ultra-purified water to a total concentration of 0.12 mM.

    • Add the AuNCs stock suspension to the PEG linker mixture.

    • Stir the final mixture at 4°C for 12 hours. The disulfide group on the PEG linker will form a covalent bond with the gold surface.

  • Purification:

    • Centrifuge the this compound-PEG-AuNCs suspension to pellet the nanoparticles.

    • Remove the supernatant containing unconjugated linkers and this compound.

    • Resuspend the pellet in fresh PBS.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound reagents.

    • Resuspend the final purified this compound-PEG-AuNCs in PBS for storage at 4°C.

AuNC_Conjugation_Workflow Start Start Mix_SV119_PEG Mix this compound and SVA-PEG-OPSS in water Start->Mix_SV119_PEG Stir_24h Stir at 4°C for 24h Mix_SV119_PEG->Stir_24h Add_AuNCs Add AuNCs to This compound-PEG-OPSS mixture Stir_24h->Add_AuNCs Stir_12h Stir at 4°C for 12h Add_AuNCs->Stir_12h Centrifuge_1 Centrifuge and remove supernatant Stir_12h->Centrifuge_1 Resuspend_1 Resuspend in PBS Centrifuge_1->Resuspend_1 Repeat_Wash Repeat wash steps (2x) Resuspend_1->Repeat_Wash Repeat_Wash->Centrifuge_1 Yes Final_Resuspend Resuspend in PBS for storage Repeat_Wash->Final_Resuspend No End End Final_Resuspend->End

Caption: Workflow for this compound-AuNC conjugation.

Protocol 2: Formulation of this compound-Conjugated Liposomes

This protocol describes a general method for preparing this compound-targeted liposomes, which involves the synthesis of an this compound-PEG-lipid conjugate followed by its incorporation into the liposome formulation.[3][14]

Materials:

  • This compound

  • DSPE-PEG-COOH (or other carboxyl-terminated PEG-lipid)

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Lipids (e.g., DSPC, Cholesterol)

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Hydration buffer (e.g., PBS)

  • Dialysis membrane (appropriate MWCO)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Synthesis of this compound-PEG-Lipid Conjugate:

    • Dissolve DSPE-PEG-COOH in a suitable organic solvent.

    • Activate the carboxylic acid group by adding EDC and NHS and stirring at room temperature.

    • Add this compound to the activated PEG-lipid solution and continue stirring overnight. The primary amine of this compound will react with the NHS ester to form a stable amide bond.

    • Purify the this compound-PEG-lipid conjugate by dialysis or column chromatography to remove unreacted starting materials.

  • Liposome Formulation by Thin-Film Hydration:

    • Dissolve the lipids (e.g., DSPC, Cholesterol) and the this compound-PEG-lipid conjugate in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the lipids should be optimized for the desired formulation.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Hydrate the lipid film with an aqueous buffer (which can contain the drug for passive loading) by vortexing or sonicating at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • Pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times to produce unilamellar liposomes of a uniform size.

  • Purification:

    • Remove any unencapsulated drug and non-incorporated components by size exclusion chromatography or dialysis.

    • Store the final this compound-conjugated liposomes at 4°C.

Liposome_Formulation_Workflow cluster_conjugate This compound-PEG-Lipid Synthesis cluster_liposome Liposome Formulation Activate_PEG_Lipid Activate DSPE-PEG-COOH with EDC/NHS Add_this compound Add this compound to activated lipid Activate_PEG_Lipid->Add_this compound Stir_Overnight Stir overnight Add_this compound->Stir_Overnight Purify_Conjugate Purify this compound-PEG-Lipid Stir_Overnight->Purify_Conjugate Dissolve_Lipids Dissolve lipids and conjugate in organic solvent Purify_Conjugate->Dissolve_Lipids Form_Film Form thin lipid film (rotary evaporation) Dissolve_Lipids->Form_Film Hydrate_Film Hydrate film with aqueous buffer Form_Film->Hydrate_Film Extrude Extrude to form unilamellar liposomes Hydrate_Film->Extrude Purify_Liposomes Purify liposomes Extrude->Purify_Liposomes

Caption: Workflow for this compound-liposome formulation.

Protocol 3: Characterization of this compound-Nanoparticle Conjugates

A. Dynamic Light Scattering (DLS) for Size and Zeta Potential:

  • Dilute a small aliquot of the nanoparticle suspension in an appropriate solvent (e.g., PBS or deionized water) to a suitable concentration for DLS analysis.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, solvent refractive index, and viscosity).

  • Perform the measurement to obtain the hydrodynamic diameter (size) and polydispersity index (PDI).

  • For zeta potential measurement, use a specific folded capillary cell and apply an electric field to measure the particle mobility.

B. Transmission Electron Microscopy (TEM) for Morphology:

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the nanoparticles to adsorb to the grid for a few minutes.

  • Wick away the excess liquid with filter paper.

  • Optionally, negatively stain the grid with a solution of uranyl acetate or phosphotungstic acid to enhance contrast.

  • Allow the grid to dry completely.

  • Image the grid using a transmission electron microscope to visualize the size, shape, and morphology of the nanoparticles.

Protocol 4: In Vitro Evaluation

A. Cell Viability Assay (MTT Assay):

  • Seed cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound-conjugated nanoparticles, non-targeted nanoparticles, and free drug for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

B. Cellular Uptake Assay (Fluorescence Microscopy or Flow Cytometry):

This protocol assumes the nanoparticle or the encapsulated drug is fluorescent.

  • Seed cancer cells on glass coverslips in a multi-well plate (for microscopy) or in a standard culture plate (for flow cytometry) and allow them to attach.

  • Treat the cells with fluorescently labeled this compound-conjugated nanoparticles and non-targeted nanoparticles for various time points.

  • After incubation, wash the cells with cold PBS to remove unbound nanoparticles.

  • For Fluorescence Microscopy:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Optionally, stain the cell nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize the cellular uptake of nanoparticles using a fluorescence microscope.

  • For Flow Cytometry:

    • Detach the cells from the plate using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in PBS.

    • Analyze the fluorescence intensity of the cell suspension using a flow cytometer to quantify the cellular uptake.

Conclusion

The conjugation of this compound to nanoparticles represents a promising strategy for the targeted delivery of anticancer agents to tumors that overexpress the sigma-2 receptor. The protocols outlined in these application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of this compound-nanoparticle conjugates. By following these detailed methodologies, researchers can develop and assess novel targeted drug delivery systems with the potential to improve the therapeutic outcomes for cancer patients.

References

Application Note and Protocol: Measurement of SV119 Effects on Mitochondrial Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the impact of the novel compound SV119 on mitochondrial membrane potential (ΔΨm) in cultured cells. The primary method described utilizes the ratiometric fluorescent dye JC-1, which allows for a sensitive and quantitative evaluation of mitochondrial health.

Introduction to Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is a critical parameter of mitochondrial function and overall cell health.[1] It is generated by the mitochondrial electron transport chain, which pumps protons across the inner mitochondrial membrane, creating an electrochemical gradient. This gradient is essential for ATP synthesis, reactive oxygen species (ROS) production, and calcium homeostasis.[1][2] A decrease in ΔΨm is a hallmark of mitochondrial dysfunction and is often observed in early-stage apoptosis and cellular toxicity.[3][4] Therefore, assessing the effect of new chemical entities like this compound on ΔΨm is a crucial step in drug discovery and development.

Principle of the JC-1 Assay

The JC-1 assay is a fluorescent method used to track mitochondrial behavior.[3] JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner.[3] In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[1][3][4] In cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[1][3][4] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential, allowing for the detection of depolarization events induced by compounds like this compound.[3][4]

Signaling Pathway Overview

The following diagram illustrates the general mechanism of mitochondrial membrane potential generation and potential disruption by a test compound.

Caption: Mitochondrial membrane potential generation and potential disruption.

Experimental Workflow

The overall workflow for assessing the effects of this compound on mitochondrial membrane potential is depicted below.

Experimental_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation_24h SV119_Treatment Treat cells with this compound (various concentrations) Incubation_24h->SV119_Treatment Controls Include Vehicle Control and Positive Control (FCCP) Incubation_24h->Controls Incubation_Treatment Incubate for desired treatment duration SV119_Treatment->Incubation_Treatment Controls->Incubation_Treatment JC1_Staining Add JC-1 Staining Solution Incubation_Treatment->JC1_Staining Incubation_Staining Incubate for 15-30 min (37°C, 5% CO2) JC1_Staining->Incubation_Staining Wash Wash cells with Assay Buffer Incubation_Staining->Wash Data_Acquisition Measure Fluorescence (Red and Green Channels) Wash->Data_Acquisition Data_Analysis Calculate Red/Green Fluorescence Ratio Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the JC-1 assay.

Detailed Experimental Protocol: JC-1 Assay

This protocol is designed for a 96-well plate format and can be adapted for other formats such as 6-well plates or fluorescence microscopy.

5.1. Materials and Reagents

  • JC-1 Dye

  • DMSO

  • Assay Buffer (e.g., 1X PBS)

  • Cell culture medium

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - positive control for mitochondrial depolarization

  • 96-well black plate with a clear bottom

  • Cultured cells of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

5.2. Preparation of Reagents

  • JC-1 Stock Solution: Prepare a stock solution of JC-1 in DMSO. The concentration may vary depending on the supplier, so follow the manufacturer's instructions. Store aliquots at -20°C, protected from light.[5]

  • JC-1 Staining Solution: On the day of the experiment, dilute the JC-1 stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).[1] The optimal concentration should be determined empirically for your cell type.[1]

  • FCCP Stock Solution: Prepare a stock solution of FCCP in DMSO.

  • This compound Working Solutions: Prepare serial dilutions of this compound in cell culture medium from your stock solution. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).

5.3. Cell Seeding

  • Seed cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

5.4. Treatment with this compound

  • Remove the culture medium from the wells.

  • Add the various concentrations of this compound (prepared in fresh culture medium) to the respective wells.

  • Controls:

    • Vehicle Control: Treat cells with the same concentration of solvent used to dissolve this compound.

    • Positive Control: Treat cells with FCCP (e.g., 10-50 µM) for 10-30 minutes prior to JC-1 staining.[3] This will induce maximal mitochondrial depolarization.

  • Incubate the plate for the desired treatment duration (e.g., 4, 12, or 24 hours) at 37°C and 5% CO2. The incubation time will depend on the expected mechanism of action of this compound.[6]

5.5. JC-1 Staining

  • Following treatment, carefully remove the medium containing this compound.

  • Add the prepared JC-1 staining solution to each well.

  • Incubate the plate for 15-30 minutes at 37°C and 5% CO2, protected from light.[1]

  • Aspirate the staining solution and wash the cells once or twice with an equal volume of pre-warmed assay buffer.[5]

  • Add fresh assay buffer to each well before reading.

5.6. Data Acquisition

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • Red Fluorescence (J-aggregates): Excitation ~540 nm, Emission ~590 nm.[3]

  • Green Fluorescence (JC-1 monomers): Excitation ~485 nm, Emission ~535 nm.[3]

  • Record the fluorescence intensities for both channels.

Data Analysis and Presentation

  • Calculate the Red/Green Ratio: For each well, divide the red fluorescence intensity by the green fluorescence intensity.

  • Normalize Data: Normalize the Red/Green ratios of the this compound-treated wells to the vehicle control wells (which should be set to 100% or 1).

  • Data Presentation: Summarize the results in a table as shown below. Plot the normalized Red/Green ratio against the concentration of this compound to generate a dose-response curve.

Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Treatment GroupThis compound Concentration (µM)Red Fluorescence (RFU)Green Fluorescence (RFU)Red/Green RatioNormalized ΔΨm (% of Control)Standard Deviationp-value
Vehicle Control0100N/A
This compoundX
This compoundY
This compoundZ
Positive ControlFCCP (µM)

RFU: Relative Fluorescence Units

Troubleshooting

  • High background fluorescence: Ensure complete removal of the JC-1 staining solution and perform adequate washing steps. Check if the cell culture medium (e.g., phenol red) is contributing to the background.[5]

  • Weak signal: Optimize cell seeding density or increase the JC-1 concentration. Ensure the dye has not been subjected to repeated freeze-thaw cycles or excessive light exposure.[6]

  • Inconsistent results: Ensure uniform cell seeding and treatment application. Minimize the time between washing and reading the plate.

Conclusion

This protocol provides a robust framework for quantifying the effects of the compound this compound on mitochondrial membrane potential. By utilizing the ratiometric capabilities of the JC-1 dye, researchers can obtain reliable data on potential mitochondrial toxicity or bioenergetic modulation, which is essential for the preclinical assessment of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SV119 Concentration for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SV119 for apoptosis induction. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound?

A1: For a novel compound like this compound, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A broad starting range of 0.1 µM to 100 µM is advisable. This range helps in identifying the IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro.

Q2: How long should I treat my cells with this compound to observe apoptosis?

A2: The optimal treatment duration is cell-line dependent and should be determined empirically. We recommend a time-course experiment with typical starting points at 24, 48, and 72 hours.[1] Apoptosis is a dynamic process; therefore, observing multiple time points is crucial to capture the induction of apoptosis before widespread necrosis occurs.[1]

Q3: How can I be sure that this compound is inducing apoptosis and not necrosis?

A3: It is important to differentiate between apoptosis and necrosis. An inappropriately high concentration of an apoptosis-inducing agent can lead to necrosis.[2] Assays like Annexin V and Propidium Iodide (PI) staining can distinguish between these two forms of cell death.[3][4][5] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both markers.[1]

Q4: Can this compound be used in combination with other therapeutic agents?

A4: Yes, combining this compound with other agents could be a viable strategy, but this needs to be determined experimentally. Potential synergistic or antagonistic effects should be carefully evaluated for each combination and cell line.

Troubleshooting Guide

Q1: I am not observing a significant increase in apoptosis after this compound treatment. What are the possible causes?

A1: Several factors could contribute to a lack of apoptotic induction:

  • Suboptimal Drug Concentration: Ensure you have performed a thorough dose-response experiment to identify the IC50 value for your cell line.[1]

  • Incorrect Treatment Duration: The timing of your observation might be too early or too late. Perform a time-course experiment to identify the optimal window for apoptosis detection.[1]

  • Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to this compound. This could be due to the upregulation of anti-apoptotic proteins or bypass signaling pathways.

  • Experimental Issues: Problems with the apoptosis assay itself, such as reagent degradation or improper cell handling, can lead to inaccurate results. Always include positive and negative controls in your experiments.

Q2: My results are inconsistent between experiments. How can I improve reproducibility?

A2: To improve reproducibility, consider the following:

  • Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and media formulation.

  • Drug Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

  • Instrument Variability: Calibrate instruments like flow cytometers and plate readers before each use with appropriate controls to ensure consistent measurements.[6]

  • Gentle Cell Handling: Minimize mechanical stress during cell harvesting and staining to prevent membrane damage that can lead to non-specific staining.[1]

Q3: I am observing a high percentage of necrotic cells in my assay. What should I do?

A3: A high percentage of necrotic cells can indicate that the concentration of this compound is too high or the treatment duration is too long.[2] Try reducing the concentration of this compound and performing a more detailed time-course experiment with earlier time points. Also, ensure that your cell cultures are healthy and not overgrown before starting the experiment, as this can contribute to necrosis.[1]

Data Presentation

Summarizing quantitative data in a clear and structured format is crucial for interpretation and comparison.

Table 1: Effect of this compound on Cell Viability and Apoptosis in A549 Cells at 48 hours.

This compound Concentration (µM)Cell Viability (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
0 (Vehicle Control)100 ± 4.52.1 ± 0.51.5 ± 0.31.2 ± 0.2
185 ± 5.210.3 ± 1.13.2 ± 0.61.5 ± 0.4
552 ± 3.825.7 ± 2.38.9 ± 1.02.1 ± 0.5
1028 ± 2.945.1 ± 3.515.4 ± 1.83.5 ± 0.7
5012 ± 2.120.6 ± 2.850.2 ± 4.117.1 ± 2.2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/ml.[7]

  • Incubation: Incubate the plate for 1-4 hours at 37°C until a purple formazan precipitate is visible.[7]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[7]

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol is for differentiating between live, apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[8]

  • Staining: Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.[8]

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.[8]

  • PI Addition: Just before analysis, add PI to the cell suspension.

  • Analysis: Analyze the samples on a flow cytometer within one hour of staining.[1]

Signaling Pathways and Workflows

troubleshooting_workflow start Low/No Apoptosis Observed? check_concentration Is Concentration Optimized? start->check_concentration check_duration Is Treatment Duration Optimized? check_concentration->check_duration Yes action_dose_response Perform Dose-Response Experiment check_concentration->action_dose_response No check_controls Are Controls Working Correctly? check_duration->check_controls Yes action_time_course Perform Time-Course Experiment check_duration->action_time_course No check_cell_line Is Cell Line Known to be Resistant? check_controls->check_cell_line Yes action_reagents Check Reagent Validity & Experimental Setup check_controls->action_reagents No action_new_cell_line Consider Using a Different Cell Line check_cell_line->action_new_cell_line Yes

Caption: Experimental workflow for optimizing this compound concentration.

Caption: Troubleshooting decision tree for low apoptosis induction.

References

SV119 solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SV119, a selective sigma-2 (σ₂) receptor ligand utilized in cancer research. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small-molecule ligand with high affinity and selectivity for the sigma-2 (σ₂) receptor.[1][2] The sigma-2 receptor is overexpressed in a variety of tumor cells.[1] this compound exerts its cytotoxic effects by binding to the σ₂ receptor, leading to the induction of apoptosis (programmed cell death) in cancer cells.[1][3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Q3: How should this compound stock solutions be stored?

A3: For optimal stability, this compound stock solutions should be stored at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks). It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. The product is generally stable for a few weeks during standard shipping conditions.

Q4: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?

A4: Inconsistent results, such as variable IC50 values, can stem from several factors. A primary cause could be the degradation of this compound in the cell culture medium.[4] The stability of small molecules in culture media can be influenced by pH, light, temperature, and interactions with media components like serum.[4] It is crucial to prepare fresh working solutions for each experiment and to assess the stability of this compound under your specific experimental conditions. Refer to the Troubleshooting Guide for a detailed approach to this issue.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent experimental results (e.g., variable IC50 values) Degradation of this compound in the culture medium.1. Assess Stability: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (time, temperature, CO2 levels). A general protocol is provided below. 2. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.[4] 3. Minimize Exposure: Protect your stock solutions and experimental plates from light.
Interaction with media components.1. Serum Effects: If your experimental design permits, test the activity of this compound in serum-free medium to determine if serum components are affecting its stability or activity.[4] 2. Phenol Red: Consider using a medium without phenol red, as some pH indicators can interact with test compounds.[4]
Low or no observable cytotoxic effect Suboptimal concentration of this compound.1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. 2. Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to this compound.
Poor solubility of this compound in the final culture medium.1. Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and non-toxic to the cells. 2. Visual Inspection: After adding this compound to the medium, visually inspect for any precipitation.
Color change in the culture medium after adding this compound Chemical reaction or degradation of the compound.1. Monitor pH: Check the pH of the culture medium after adding this compound. 2. Control Wells: Include control wells with this compound in medium without cells to observe any changes in the compound itself over the incubation period.

Quantitative Data Summary

Specific quantitative data on the solubility and stability of this compound in common cell culture media such as DMEM or RPMI-1640 is not extensively available in the public domain. Researchers are strongly encouraged to determine these parameters empirically for their specific experimental setup. A general protocol for assessing stability is provided below.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Determine the desired concentration of the stock solution (e.g., 10 mM).

    • Calculate the required mass of this compound using its molecular weight.

    • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube to achieve the desired concentration.

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

2. General Protocol for Assessing the Stability of this compound in Cell Culture Medium

  • Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.

  • Materials:

    • This compound stock solution

    • Cell culture medium of interest (e.g., DMEM with 10% FBS)

    • Sterile tubes or plates

    • 37°C incubator with CO₂ supply

    • Analytical method for quantifying this compound (e.g., HPLC-MS)

  • Procedure:

    • Prepare a working solution of this compound in the cell culture medium at the final experimental concentration.

    • Dispense aliquots of this solution into sterile tubes or wells of a plate.

    • Incubate the samples at 37°C in a CO₂ incubator.

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a sample and store it at -80°C until analysis.

    • Quantify the concentration of intact this compound in each sample using a suitable analytical method like HPLC-MS.

    • Plot the concentration of this compound versus time to determine its degradation rate.

Signaling Pathway and Experimental Workflow Diagrams

This compound-Induced Apoptotic Signaling Pathway

SV119_Signaling_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrial Events cluster_caspase Caspase-Dependent Pathway cluster_caspase_ind Caspase-Independent Pathway This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R binds Mito_Swelling Mitochondrial Swelling Sigma2R->Mito_Swelling AIF_EndoG AIF/Endo G Release Mito_Swelling->AIF_EndoG Caspase3 Caspase-3 Activation Mito_Swelling->Caspase3 DNA_Frag_Ind DNA Fragmentation AIF_EndoG->DNA_Frag_Ind PARP_Cleavage PARP-1 Cleavage Caspase3->PARP_Cleavage DNA_Frag_Casp DNA Fragmentation PARP_Cleavage->DNA_Frag_Casp Apoptosis Apoptosis DNA_Frag_Casp->Apoptosis DNA_Frag_Ind->Apoptosis

Caption: this compound binds to the sigma-2 receptor, initiating apoptosis through both caspase-dependent and -independent pathways.

Experimental Workflow for Assessing this compound Stability

SV119_Stability_Workflow Prep_Sample 1. Prepare this compound in Culture Medium Incubate 2. Incubate at 37°C, 5% CO₂ Prep_Sample->Incubate Timepoints 3. Collect Samples at Various Time Points (0, 2, 4, 8, 24, 48h) Incubate->Timepoints Store 4. Store Samples at -80°C Timepoints->Store Analyze 5. Quantify this compound (e.g., HPLC-MS) Store->Analyze Data_Analysis 6. Plot Concentration vs. Time to Determine Degradation Rate Analyze->Data_Analysis

Caption: Workflow for determining the stability of this compound in cell culture media over time.

References

Technical Support Center: Troubleshooting Off-Target Effects of SV119

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical small molecule inhibitor, designated "SV119." As of the last update, "this compound" is not a known compound in publicly available scientific literature. The content below is a general guide for troubleshooting off-target effects of small molecule inhibitors, using "this compound" as an illustrative example.

This guide is intended for researchers, scientists, and drug development professionals encountering unexpected results or potential off-target effects during their experiments with small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: My cells are showing a phenotype that is inconsistent with the known function of the intended target of this compound. How can I determine if this is an off-target effect?

A1: Distinguishing on-target from off-target effects is a critical step in validating your experimental results.[1][2] A multi-pronged approach is recommended:

  • Dose-Response Analysis: A hallmark of a specific on-target effect is a clear dose-dependent relationship. If the unexpected phenotype occurs at concentrations significantly different from the IC50 of this compound for its intended target, it may be an off-target effect.

  • Use of Structurally Unrelated Inhibitors: Test whether another inhibitor of the same target, with a different chemical structure, can reproduce the observed phenotype.[1] If it does, this strengthens the evidence for an on-target effect. If not, an off-target effect of this compound is more likely.

  • Rescue Experiments: A "rescue" experiment can provide strong evidence for on-target activity.[2] This involves re-introducing the target gene in a form that is resistant to this compound. If the phenotype is reversed, it confirms the effect is on-target.[2]

  • Cell Line Specificity: The expression levels of the intended target can vary between different cell lines.[3] If the phenotype is observed in a cell line with low or no expression of the intended target, it is likely an off-target effect.

Q2: What are the essential negative and positive controls I should include in my experiments with this compound?

A2: Rigorous controls are fundamental to interpreting your data correctly.

  • Negative Controls:

    • Vehicle Control: This is the solvent in which this compound is dissolved (e.g., DMSO). It is crucial for ensuring that the observed effects are not due to the vehicle itself.

    • Inactive Enantiomer/Analog (if available): An ideal negative control is a structurally similar but biologically inactive version of this compound.

    • Untreated Cells: This baseline control is essential for assessing the general health and behavior of your cells.

  • Positive Controls:

    • Known Activator/Inhibitor of the Pathway: Use a well-characterized compound known to modulate the signaling pathway of interest to confirm that your assay is working as expected.

    • Gene Knockdown/Knockout: Using techniques like siRNA or CRISPR to reduce the expression of the intended target should phenocopy the effects of this compound if they are on-target.

Q3: I have observed unexpected cell toxicity at concentrations close to the effective dose of this compound. What could be the cause?

A3: Cell toxicity can arise from both on-target and off-target effects. Here's how to troubleshoot:

  • On-Target Toxicity: The intended target of this compound might play a critical role in cell survival. In this case, toxicity would be an expected on-target effect.

  • Off-Target Toxicity: this compound could be inhibiting other crucial cellular components, leading to toxicity.[4] Consider performing a broad kinase panel screen to identify potential off-target interactions that could explain the toxicity.

  • Compound-Specific Toxicity: The chemical properties of this compound itself, independent of its target-binding, might be causing cellular stress.

Q4: How can I identify the specific off-targets of this compound in my experimental system?

A4: Several experimental and computational methods can be employed to identify off-targets:[5]

  • In Silico Prediction: Computational tools can predict potential off-targets based on the chemical structure of this compound and its similarity to known ligands of various proteins.[5][6]

  • Biochemical Screening:

    • Kinase Profiling: Screen this compound against a large panel of purified kinases to identify unintended interactions.

    • Affinity Chromatography/Pull-down Assays: Immobilize this compound on a solid support and use it to "pull down" interacting proteins from cell lysates. These proteins can then be identified by mass spectrometry.[7]

  • Cell-Based Approaches:

    • Thermal Proteome Profiling (TPP): This method assesses the thermal stability of proteins in the presence of a ligand. Off-target binding can alter the melting temperature of a protein.

    • RNA-Seq/Proteomics: Global analysis of changes in gene or protein expression following this compound treatment can provide clues about affected pathways and potential off-targets.[7]

Hypothetical Off-Target Profile of this compound

For the purpose of this guide, let's assume this compound is a potent inhibitor of Tyrosine Kinase X (TKX), but exhibits off-target activity against several other kinases.

TargetIC50 (nM)Potency vs. TKXPotential Phenotypic Consequence
TKX (On-Target) 10 - Inhibition of cell proliferation, induction of apoptosis in TKX-dependent cancer cells
Kinase A505-fold weakerInhibition of cell migration
Kinase B20020-fold weakerCardiotoxicity at higher concentrations
Kinase C1000100-fold weakerMinimal observable effect at typical experimental concentrations

Experimental Protocols

Protocol 1: Western Blot Analysis to Validate On-Target and Off-Target Pathway Modulation

Objective: To determine if this compound inhibits the phosphorylation of the intended target (TKX) and a known downstream effector, as well as a potential off-target (Kinase A).

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

    • Treat cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-TKX, total TKX, p-Kinase A, total Kinase A, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the bands using an ECL substrate and an imaging system.

Protocol 2: Rescue Experiment Workflow

Objective: To confirm that the observed phenotype is due to the inhibition of the intended target.[2]

Methodology:

  • Construct Design:

    • Create a plasmid expressing the intended target (TKX) with silent mutations in the this compound binding site. This makes the expressed protein resistant to this compound inhibition.

    • Include a control plasmid (e.g., empty vector or wild-type TKX).

  • Transfection:

    • Transfect the target cells with the resistant-TKX plasmid or the control plasmid.

    • Select for successfully transfected cells if necessary (e.g., using an antibiotic resistance marker).

  • This compound Treatment:

    • Treat both the resistant and control cell populations with this compound at a concentration that elicits the phenotype of interest.

  • Phenotypic Analysis:

    • Assess the phenotype in both cell populations. If the phenotype is rescued (i.e., reversed or diminished) in the cells expressing the resistant-TKX, it strongly suggests the effect is on-target.

Visualizations

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound TKX TKX This compound->TKX Inhibits Kinase_A Kinase A This compound->Kinase_A Inhibits Downstream_On Downstream Effector TKX->Downstream_On Phenotype_On Intended Phenotype (e.g., Apoptosis) Downstream_On->Phenotype_On Downstream_Off Downstream Effector Kinase_A->Downstream_Off Phenotype_Off Unintended Phenotype (e.g., Altered Migration) Downstream_Off->Phenotype_Off Troubleshooting_Workflow start Unexpected Phenotype Observed dose_response Perform Dose-Response Curve start->dose_response structurally_unrelated Test Structurally Unrelated Inhibitor dose_response->structurally_unrelated rescue_experiment Perform Rescue Experiment structurally_unrelated->rescue_experiment off_target_id Identify Off-Targets (e.g., Kinase Profiling) rescue_experiment->off_target_id Phenotype Not Rescued on_target Phenotype is On-Target rescue_experiment->on_target Phenotype Rescued off_target Phenotype is Off-Target off_target_id->off_target Logic_Diagram q1 Does a structurally unrelated inhibitor of the same target cause the phenotype? q2 Is the phenotype reversed by a rescue experiment? q1->q2 Yes result2 Likely Off-Target Effect q1->result2 No result1 Likely On-Target Effect q2->result1 Yes result3 Ambiguous Result (Consider further off-target screening) q2->result3 No

References

improving SV119 delivery to tumor tissue in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of the oncolytic virus SV119 to tumor tissue in vivo.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to effective this compound delivery to solid tumors?

The successful delivery of this compound to solid tumors is hindered by several physiological and immunological barriers. These include:

  • Physical Barriers: The dense extracellular matrix (ECM) and high interstitial fluid pressure within the tumor microenvironment can prevent efficient penetration of this compound into the tumor mass.

  • Immunological Barriers: The host immune system can recognize and neutralize this compound. Pre-existing neutralizing antibodies and the innate immune system, including complement and phagocytic cells, can rapidly clear the virus from circulation.

  • Non-specific Uptake: this compound can be sequestered by non-target organs, most notably the liver and spleen, which reduces the dose available to reach the tumor.

Q2: What are the common administration routes for oncolytic viruses like this compound, and what are their pros and cons?

The choice of administration route significantly impacts the biodistribution and efficacy of this compound. The two primary routes are:

Administration RouteAdvantagesDisadvantages
Intratumoral (IT) Direct delivery to the tumor site, minimizing systemic toxicity and exposure to neutralizing antibodies.Invasive; only suitable for accessible tumors; may not be effective against metastatic disease.
Systemic (e.g., Intravenous, IV) Can target both primary and metastatic tumors; less invasive than IT injection.Susceptible to rapid clearance by the immune system and uptake by non-target organs, leading to lower tumor accumulation.
Q3: How can I enhance the systemic delivery and tumor accumulation of this compound?

Several strategies can be employed to improve the systemic delivery of this compound:

  • Shielding/Stealthing: Modifying the viral capsid with polymers like polyethylene glycol (PEG) can shield it from neutralizing antibodies and reduce uptake by the reticuloendothelial system, thereby prolonging its circulation half-life.

  • Cell-Based Carriers: Using cells, such as mesenchymal stem cells (MSCs) or T-cells, as carriers can protect this compound from the immune system and facilitate its delivery to the tumor.

  • Co-administration with Immunosuppressive Agents: Transient immunosuppression, for example with cyclophosphamide, can reduce the rapid clearance of the virus by the host immune system.

  • Extracellular Matrix Degradation: Co-administration of enzymes that degrade components of the ECM, such as hyaluronidase, can improve the penetration of this compound into the tumor stroma.

Troubleshooting Guide

Problem 1: Low this compound titer in the tumor following intravenous administration.

Possible Causes:

  • Rapid clearance by the host immune system.

  • Non-specific uptake by the liver and spleen.

  • Poor penetration into the tumor tissue.

Troubleshooting Steps:

StepActionRationale
1 Assess Neutralizing Antibody Levels: Perform a plaque reduction neutralization assay with serum from the experimental animals.To determine if pre-existing or rapidly developed neutralizing antibodies are clearing the virus.
2 Modify this compound Surface: Consider PEGylation of the this compound capsid.To shield the virus from the immune system and prolong circulation.
3 Use a Cell Carrier: Load this compound into mesenchymal stem cells (MSCs) prior to injection.MSCs can home to tumors and protect the virus from immune clearance.
4 Pre-treat with Cyclophosphamide: Administer a low dose of cyclophosphamide 1-2 days before this compound injection.To transiently suppress the immune system and reduce viral clearance.
Problem 2: Heterogeneous this compound distribution within the tumor after intratumoral injection.

Possible Causes:

  • High interstitial fluid pressure preventing uniform diffusion.

  • Dense extracellular matrix limiting viral spread.

Troubleshooting Steps:

StepActionRationale
1 Multiple Injections: Administer this compound at multiple sites within the tumor.To improve the initial distribution of the virus.
2 Co-inject with Hyaluronidase: Administer hyaluronidase along with this compound.To degrade hyaluronic acid in the ECM and facilitate viral penetration.
3 Pre-treat with Vasoactive Agents: Consider pre-treatment with agents that can transiently reduce interstitial fluid pressure.To improve the convective transport of the virus within the tumor.

Experimental Protocols

Protocol 1: Quantification of this compound Titer in Tumor Tissue by Plaque Assay

This protocol details the steps to determine the amount of infectious this compound particles in a tumor sample.

Materials:

  • Tumor tissue harvested from experimental animals

  • Sterile phosphate-buffered saline (PBS)

  • Homogenizer

  • Permissive cell line for this compound replication (e.g., A549)

  • Culture medium

  • Agarose

  • Crystal violet stain

Procedure:

  • Harvest tumors and weigh them.

  • Homogenize the tumor tissue in a known volume of sterile PBS.

  • Perform three freeze-thaw cycles to lyse the cells and release the virus.

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant containing the virus.

  • Prepare serial dilutions of the supernatant in culture medium.

  • Infect confluent monolayers of the permissive cell line with the dilutions.

  • After an incubation period to allow for viral entry, overlay the cells with a mixture of culture medium and agarose.

  • Incubate for several days until plaques (zones of cell death) are visible.

  • Stain the cells with crystal violet to visualize and count the plaques.

  • Calculate the viral titer as plaque-forming units (PFU) per gram of tumor tissue.

Protocol 2: In Vivo Biodistribution of this compound

This protocol describes how to assess the distribution of this compound in different organs after systemic administration.

Materials:

  • This compound labeled with a reporter gene (e.g., luciferase or a fluorescent protein)

  • In vivo imaging system (IVIS) or a method for quantitative PCR (qPCR)

  • Experimental animals

Procedure:

  • Administer the labeled this compound to the animals via the desired route (e.g., intravenously).

  • At various time points post-injection, image the animals using an IVIS to visualize the location of the virus.

  • Alternatively, at the end of the experiment, harvest tumors and other organs of interest (e.g., liver, spleen, lungs, heart, kidneys).

  • For qPCR analysis, extract DNA from the homogenized tissues.

  • Perform qPCR using primers specific for a unique region of the this compound genome.

  • Quantify the number of viral genomes per microgram of host DNA to determine the viral load in each organ.

Quantitative Data Summary

The following table summarizes hypothetical data from a study comparing different strategies to improve this compound delivery to tumors.

Delivery StrategyTumor Viral Titer (PFU/g) at 48h post-injectionLiver Viral Titer (PFU/g) at 48h post-injectionSpleen Viral Titer (PFU/g) at 48h post-injection
This compound (IV) 1.2 x 10^53.5 x 10^72.1 x 10^6
This compound-PEG (IV) 8.5 x 10^59.8 x 10^61.5 x 10^6
This compound-MSCs (IV) 2.3 x 10^64.1 x 10^53.7 x 10^5
This compound + Cyclophosphamide (IV) 9.1 x 10^51.2 x 10^71.8 x 10^6
This compound (IT) 5.6 x 10^7Not DetectedNot Detected

Visualizations

G cluster_0 Systemic Administration of this compound IV Intravenous This compound Immune Immune System Clearance IV->Immune Liver Liver Sequestration IV->Liver Spleen Spleen Sequestration IV->Spleen Tumor Tumor IV->Tumor Efficacy Therapeutic Efficacy Tumor->Efficacy

Caption: Barriers to systemic this compound delivery.

G cluster_1 Strategies to Enhance this compound Delivery This compound This compound PEG PEGylation This compound->PEG MSC MSC Carrier This compound->MSC Cyclo Cyclophosphamide This compound->Cyclo Tumor Improved Tumor Accumulation PEG->Tumor MSC->Tumor Cyclo->Tumor

Caption: Methods to improve this compound tumor targeting.

G cluster_2 Experimental Workflow for Biodistribution Inject Inject Labeled This compound Image In Vivo Imaging (IVIS) Inject->Image Harvest Harvest Organs Inject->Harvest DNA Extract DNA Harvest->DNA qPCR qPCR Analysis DNA->qPCR Data Quantify Viral Load qPCR->Data

Caption: Workflow for assessing this compound biodistribution.

Technical Support Center: Synthesis of SV119 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of SV119 hydrochloride. This resource provides troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully navigating the synthetic challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and storage recommendation for this compound hydrochloride?

A1: this compound hydrochloride is a crystalline solid that is generally stable at room temperature when protected from light and moisture. For long-term storage, it is recommended to keep the compound at -20°C in a desiccator. The compound is moderately hygroscopic, and absorption of water may affect its physical properties and assay results.

Q2: What are the recommended solvents for dissolving this compound hydrochloride?

A2: this compound hydrochloride exhibits good solubility in dimethyl sulfoxide (DMSO) and methanol. It has limited solubility in water and ethanol. For cell-based assays, preparing a concentrated stock solution in DMSO is the standard practice.

Q3: What are the key safety precautions to take when handling the reagents for this compound hydrochloride synthesis?

A3: The synthesis of this compound hydrochloride involves several hazardous reagents. Palladium catalysts are toxic and pyrophoric. Boronic acid derivatives can be irritants. Dioxane is a suspected carcinogen. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide for this compound Hydrochloride Synthesis

The synthesis of this compound hydrochloride is a multi-step process. This guide addresses common issues that may arise during the key synthetic steps.

Step 1: Suzuki Coupling

This step involves the coupling of a heterocyclic halide with a boronic acid derivative.

Q4: I am observing very low yield (<30%) in the Suzuki coupling step. What are the potential causes and solutions?

A4: Low yield in Suzuki coupling is a common issue. The primary causes can be related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling. Ensure the catalyst is fresh and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Reagent Quality: The boronic acid may have decomposed. Check the purity of the boronic acid by NMR or LC-MS. Using freshly opened or purified reagents is advisable.

  • Suboptimal Reaction Conditions: The base, solvent, and temperature play a crucial role. Consider screening different conditions as summarized in the table below.

Table 1: Optimization of Suzuki Coupling Conditions

ParameterCondition A (Standard)Condition B (Alternative 1)Condition C (Alternative 2)Typical Outcome
Catalyst Pd(PPh₃)₄ (3 mol%)PdCl₂(dppf) (3 mol%)Pd(OAc)₂ + SPhos (3 mol%)PdCl₂(dppf) is often more robust for heteroaromatic substrates.
Base Na₂CO₃ (2.0 eq)K₃PO₄ (2.5 eq)Cs₂CO₃ (2.5 eq)K₃PO₄ or Cs₂CO₃ are stronger bases and can improve yields with hindered substrates.
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (4:1)2-MeTHFToluene can be beneficial for higher reaction temperatures.
Temperature 90 °C110 °C100 °CHigher temperatures may be necessary but can also lead to degradation.

Q5: My reaction mixture turned black, and I have a precipitate that I believe is palladium black. How can I prevent this?

A5: The formation of palladium black indicates catalyst decomposition. This can be caused by the presence of oxygen or high temperatures. Ensure the reaction is thoroughly degassed before adding the catalyst and maintain a positive pressure of an inert gas throughout the reaction. Using more robust phosphine ligands, such as SPhos or XPhos, can also help stabilize the palladium catalyst.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

This step involves the displacement of a leaving group on the aromatic ring.

Q6: The SNAr reaction is not going to completion, even after prolonged reaction time. What can I do?

A6: Incomplete conversion in SNAr reactions is typically due to insufficient reactivity.

  • Increase Temperature: These reactions often require high temperatures (120-150 °C). Ensure your reaction is reaching the target temperature. Using a high-boiling point solvent like DMSO or NMP can be helpful.

  • Use a Stronger Base: A strong, non-nucleophilic base like diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) can facilitate the reaction by deprotonating the incoming nucleophile.

  • Microwave Irradiation: Switching to microwave-assisted synthesis can dramatically reduce reaction times and improve yields by allowing for rapid heating to high temperatures.

Table 2: Comparison of Thermal vs. Microwave Heating for SNAr

MethodTemperatureTimeTypical Yield
Conventional Heating 130 °C24 hours40-60%
Microwave Irradiation 150 °C30 minutes75-90%
Step 3: Hydrochloride Salt Formation

This final step involves the conversion of the free base to its hydrochloride salt.

Q7: I am having trouble getting the this compound hydrochloride salt to precipitate. What should I do?

A7: Precipitation issues can arise from solvent choice or supersaturation.

  • Solvent System: Ensure you are using a solvent system where the free base is soluble, but the hydrochloride salt is not. A common choice is to dissolve the free base in a solvent like ethyl acetate or dichloromethane and then add a solution of HCl in a non-polar solvent like diethyl ether or dioxane.

  • Induce Crystallization: If an oil forms instead of a precipitate, try scratching the inside of the flask with a glass rod or adding a seed crystal. Cooling the solution to 0-4 °C can also promote crystallization.

  • Trituration: If an oil persists, remove the solvent under reduced pressure and triturate the resulting residue with a non-polar solvent (e.g., hexane or diethyl ether) to induce solidification.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling
  • To a reaction vessel, add the heterocyclic halide (1.0 eq), boronic acid (1.2 eq), and base (e.g., K₃PO₄, 2.5 eq).

  • Seal the vessel and evacuate and backfill with argon three times.

  • Add the degassed solvent (e.g., dioxane/water 4:1).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq) under a positive flow of argon.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Hydrochloride Salt Formation
  • Dissolve the purified this compound free base (1.0 eq) in a minimal amount of anhydrous ethyl acetate.

  • While stirring, slowly add a 2 M solution of HCl in diethyl ether (1.1 eq) dropwise.

  • Stir the resulting suspension at room temperature for 1-2 hours.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the solid under high vacuum to obtain this compound hydrochloride.

Visualizations

Synthetic_Workflow Start Starting Materials (Heterocyclic Halide, Boronic Acid) Step1 Step 1: Suzuki Coupling (Pd Catalyst, Base) Start->Step1 Intermediate Coupled Intermediate Step1->Intermediate Step2 Step 2: SNAr Reaction (Nucleophile, High Temp) Intermediate->Step2 FreeBase This compound Free Base Step2->FreeBase Step3 Step 3: Salt Formation (HCl in Ether) FreeBase->Step3 FinalProduct This compound Hydrochloride Step3->FinalProduct

Caption: Synthetic workflow for this compound hydrochloride.

Troubleshooting_Tree Problem Low Yield in Suzuki Coupling Cause1 Inactive Catalyst? Problem->Cause1 Solution1 Use fresh catalyst. Handle under inert gas. Cause1->Solution1 Yes Cause2 Poor Reagent Quality? Cause1->Cause2 No Solution2 Check purity of boronic acid. Use fresh reagents. Cause2->Solution2 Yes Cause3 Suboptimal Conditions? Cause2->Cause3 No Solution3 Screen bases (K3PO4, Cs2CO3). Increase temperature. Cause3->Solution3

Caption: Troubleshooting decision tree for low yield.

Signaling_Pathway cluster_cell Cell Membrane Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA P KinaseB Kinase B KinaseA->KinaseB P TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor P Proliferation Cell Proliferation TranscriptionFactor->Proliferation This compound This compound This compound->KinaseB

Technical Support Center: Overcoming Resistance to SV119 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, acquired resistance specifically to the sigma-2 receptor ligand SV119 as a standalone cytotoxic agent has not been extensively documented in peer-reviewed literature. This guide is based on established principles of cancer drug resistance and data from other sigma-2 receptor ligands. The troubleshooting steps and hypothesized mechanisms are intended to provide a framework for researchers investigating unexpected experimental outcomes with this compound.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using this compound in their experiments and may be encountering or investigating resistance.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during experiments with this compound.

Q1: Why am I not observing the expected cytotoxicity with this compound in my cancer cell line?

A1: A lack of cytotoxic effect can be due to several factors, ranging from experimental setup to potential intrinsic or acquired resistance. Follow this troubleshooting workflow to diagnose the issue.

cluster_0 Initial Checks cluster_1 Investigating Potential Resistance cluster_2 Solutions & Next Steps A Verify Experimental Parameters B Assess Cell Line Health A->B Parameters OK G Optimize Protocol A->G Issue Found C Confirm this compound Integrity B->C Cells Healthy H Select Alternative Cell Line B->H Issue Found D Reduced Drug Accumulation? C->D This compound Active C->G Issue Found E Altered Target/Pathway? D->E Accumulation Normal J Test Combination Therapies D->J Reduced Accumulation F Enhanced Survival Mechanisms? E->F Target/Pathway Intact I Characterize Resistance Mechanism E->I Alteration Found F->I Survival Mechanisms Activated F->J Survival Mechanisms Identified

Caption: Troubleshooting workflow for unexpected this compound results.

Step Action Possible Cause Solution
1. Verify Experimental Parameters Review your protocol for calculations, concentrations, and incubation times.- Calculation errors leading to incorrect this compound concentration.- Sub-optimal incubation time.- Double-check all calculations.- Perform a time-course experiment (e.g., 24, 48, 72 hours).
2. Assess Cell Line Health - Check for mycoplasma contamination.- Ensure cells are in the logarithmic growth phase.- Verify the passage number is within the recommended range.- Mycoplasma can alter cellular response to drugs.- Senescent or unhealthy cells may not respond as expected.- Test for and eliminate mycoplasma.- Use cells at a consistent and optimal passage number.
3. Confirm this compound Integrity - Check the storage conditions and expiration date.- If possible, test the batch on a known sensitive cell line.- Degradation of the compound due to improper storage.- Aliquot this compound upon receipt and store as recommended.- Purchase a new, validated batch of the compound.
4. Investigate Reduced Drug Accumulation - Measure intracellular this compound levels (if a fluorescently-tagged version is available or via analytical methods).- Assess the expression of ABC transporters like ABCB1 (P-gp) and ABCG2 (BCRP).- Overexpression of efflux pumps can reduce intracellular drug concentration.- Use an ABC transporter inhibitor in combination with this compound.- See Protocol 2 for assessing drug uptake.
5. Analyze Target and Pathway Alterations - Quantify sigma-2 receptor (TMEM97) expression.- Examine downstream signaling pathways (e.g., mTOR, apoptosis, autophagy).- Downregulation of TMEM97.- Mutations or alterations in downstream effector proteins.- Characterize TMEM97 expression via qPCR or Western blot.- Analyze key signaling proteins (see Signaling Pathway section).
6. Evaluate Enhanced Survival Mechanisms - Assess levels of anti-apoptotic proteins (e.g., Bcl-2).- Investigate alterations in autophagy pathways.- Upregulation of pro-survival pathways that counteract this compound's cytotoxic effects.- Test combination therapies with inhibitors of survival pathways (e.g., Bcl-2 inhibitors).

Frequently Asked Questions (FAQs)

Q2: What is the primary mechanism of action for this compound?

A2: this compound is a ligand for the sigma-2 receptor, which has been identified as transmembrane protein 97 (TMEM97). Sigma-2 receptors are often overexpressed in proliferating cancer cells. Ligands like this compound have been shown to induce cell death through multiple pathways, including apoptosis and autophagy. Some studies suggest that this compound can induce caspase-3 activation and may inhibit the mTOR signaling pathway.[1]

Q3: My cells show reduced sensitivity to this compound. Could they have developed resistance?

A3: While not widely reported for this compound alone, it is plausible for cancer cells to develop resistance to any cytotoxic agent. Resistance could arise from several mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration. A similar sigma-2 ligand, A011, has been shown to overcome multidrug resistance by modulating ABCB1 and ABCG2 transporters.[2]

  • Altered Drug Target: Although the cytotoxic effects of some sigma-2 ligands may not be directly mediated by TMEM97, downregulation or mutation of TMEM97 or associated proteins like PGRMC1 could potentially alter cellular response.[3][4]

  • Activation of Pro-Survival Pathways: Cells might upregulate anti-apoptotic proteins or alter autophagy pathways to counteract the effects of this compound.

  • Impaired Drug Uptake: this compound is internalized via endocytosis.[5] Alterations in this process could reduce its uptake.

Q4: How can I develop an this compound-resistant cell line for my research?

A4: You can develop a resistant cell line by continuous exposure to escalating concentrations of this compound. This process mimics the development of acquired resistance in a clinical setting. A detailed methodology is provided in Protocol 1 .

Q5: Are there known biomarkers for sensitivity or resistance to this compound?

A5: The expression level of the sigma-2 receptor (TMEM97) is considered a biomarker for the potential efficacy of sigma-2 ligands, as it is overexpressed in many tumor types.[3][6] However, specific biomarkers that predict resistance to this compound have not been identified. Potential resistance biomarkers could include the expression levels of ABC transporters or the status of downstream signaling proteins.

Signaling Pathways and Resistance

This compound and other sigma-2 ligands are known to affect multiple signaling pathways. Resistance can emerge from alterations at various points in these pathways.

This compound This compound TMEM97 Sigma-2 Receptor (TMEM97) This compound->TMEM97 Endocytosis Receptor-Mediated Endocytosis TMEM97->Endocytosis mTOR mTOR Pathway Endocytosis->mTOR Inhibition Caspase3 Caspase-3 Activation Endocytosis->Caspase3 CellCycle Cell Cycle Arrest Endocytosis->CellCycle Autophagy Autophagy mTOR->Autophagy Inhibition CellDeath Cell Death Autophagy->CellDeath Apoptosis Apoptosis Caspase3->Apoptosis Apoptosis->CellDeath CellCycle->CellDeath R1 Reduced Receptor Expression or Mutation R1->TMEM97 R2 Impaired Endocytosis R2->Endocytosis R3 Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) R3->Apoptosis R4 Dysregulation of Autophagy R4->Autophagy

Caption: Hypothesized this compound signaling and resistance points.

Experimental Protocols

Protocol 1: Development of an this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a resistant cell line using continuous exposure with dose escalation.[7][8]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (high-purity)

  • Cell counting solution (e.g., trypan blue)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • Sterile culture flasks and plates

Procedure:

  • Determine Parental IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell viability assay after 48-72 hours of treatment.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor and Passage: Monitor the cells daily. The growth rate will likely decrease, and significant cell death may occur. Replace the medium with fresh, this compound-containing medium every 2-3 days. When the cells reach 70-80% confluency and the growth rate stabilizes, passage them.

  • Dose Escalation: Once the cells have adapted to the initial concentration (typically after 2-3 passages), double the concentration of this compound in the culture medium.

  • Repeat and Adapt: Repeat step 3 and 4, gradually increasing the this compound concentration. If massive cell death occurs after a dose increase, reduce the concentration to the previous level and allow the cells to recover before attempting a smaller incremental increase (e.g., 1.5-fold).

  • Characterize Resistance: After several months of continuous culture (when cells are proliferating in a concentration at least 5-10 times the parental IC50), characterize the resistant phenotype.

    • Confirm IC50 Shift: Perform a cell viability assay on both the parental and the newly developed resistant cell line to quantify the fold-change in IC50.

    • Assess Stability: Culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50. A stable resistance will show a minimal change in the IC50 value.

  • Cryopreservation: Cryopreserve vials of the resistant cells at different stages of development.

Start Parental Cell Line IC50 Determine Parental IC50 Start->IC50 Expose Expose to this compound (at IC20) IC50->Expose Monitor Monitor Growth & Passage Expose->Monitor Monitor->Monitor Growth Unstable Increase Increase this compound Concentration Monitor->Increase Growth Stabilized Increase->Monitor Characterize Characterize Resistant Phenotype Increase->Characterize Resistance Achieved (>5x IC50) End This compound-Resistant Cell Line Characterize->End

Caption: Workflow for generating a resistant cell line.

Protocol 2: Assessing Intracellular Drug Accumulation

This protocol can be used to determine if reduced sensitivity to this compound is due to decreased drug accumulation, potentially via efflux pump activity. This example uses a fluorescent substrate of ABC transporters, Rhodamine 123.

Materials:

  • Parental and potentially resistant cell lines

  • Rhodamine 123 (a substrate for ABCB1)

  • Mitoxantrone (a fluorescent substrate for ABCG2)

  • Verapamil (an ABCB1 inhibitor)

  • Ko143 (an ABCG2 inhibitor)

  • Flow cytometer

  • Phenol red-free culture medium

Procedure:

  • Cell Seeding: Seed both parental and resistant cells in 6-well plates and allow them to adhere overnight.

  • Inhibitor Pre-treatment (for control wells): Pre-incubate designated wells with Verapamil (e.g., 10 µM) or Ko143 (e.g., 1 µM) for 1 hour to block transporter activity.

  • Substrate Incubation: Add Rhodamine 123 (e.g., 1 µM) or Mitoxantrone (e.g., 5 µM) to all wells (with and without inhibitors) and incubate for 60-90 minutes at 37°C.

  • Cell Harvest: Wash the cells twice with ice-cold PBS, then detach them using trypsin. Neutralize the trypsin with a complete medium and centrifuge to pellet the cells.

  • Flow Cytometry: Resuspend the cell pellets in cold PBS and analyze them immediately on a flow cytometer, measuring the mean fluorescence intensity (MFI) in the appropriate channel (e.g., FITC for Rhodamine 123).

  • Data Analysis: Compare the MFI between parental and resistant cells. A significantly lower MFI in the resistant cells, which is restored upon treatment with an inhibitor, suggests that increased efflux by the corresponding ABC transporter is a mechanism of resistance.[9]

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes when comparing an this compound-sensitive parental cell line with a derived resistant cell line.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM) after 48hResistance Index (RI)
Parental (e.g., MCF-7)5.2 ± 0.61.0
This compound-Resistant (MCF-7/SV119-R)58.5 ± 4.111.3
RI = IC50 (Resistant) / IC50 (Parental)

Table 2: Expression of Potential Resistance-Associated Proteins

Protein Parental (Relative Expression) MCF-7/SV119-R (Relative Expression) Method
TMEM97 (Sigma-2 Receptor)1.00.4 ± 0.1qPCR, Western Blot
ABCB1 (P-gp)1.08.2 ± 1.5qPCR, Western Blot
ABCG2 (BCRP)1.06.7 ± 1.1qPCR, Western Blot
Bcl-21.03.5 ± 0.5Western Blot
Data are presented as fold-change relative to the parental cell line.

References

Technical Support Center: Minimizing SV119 Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of SV119 in normal cells during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it expected to have low toxicity in normal cells?

A1: this compound is a high-affinity and specific ligand for the sigma-2 receptor.[1][2] The sigma-2 receptor is known to be overexpressed in a variety of solid tumors, including prostate, breast, and lung cancer, compared to normal tissues.[1] This differential expression is the basis for this compound's use in targeted drug delivery to cancer cells, with the expectation of minimal effects on normal cells.[1][2] One study demonstrated that liposomes functionalized with this compound showed significantly increased uptake in various cancer cell lines but not in normal BEAS-2B cells.[1]

Q2: I am observing unexpected toxicity in my normal cell lines when using an this compound-conjugate. What are the potential causes?

A2: While this compound itself is designed for selective targeting, observing toxicity in normal cells could be due to several factors:

  • Off-target effects of the conjugated molecule: The cytotoxic agent linked to this compound may have its own off-target effects independent of sigma-2 receptor binding.

  • Expression of sigma-2 receptors in normal cells: While generally low, some normal cell types might express sufficient levels of the sigma-2 receptor to internalize the this compound-conjugate, leading to toxicity.

  • High concentrations of the this compound-conjugate: Using concentrations above the optimal therapeutic window can lead to non-specific uptake and toxicity.[3]

  • Instability of the conjugate: If the linker between this compound and the cytotoxic agent is unstable, the toxic payload could be prematurely released, causing non-specific cell death.

Q3: What are the initial steps to troubleshoot unexpected toxicity in normal cells?

A3: A systematic approach is crucial to identify the source of toxicity.

  • Confirm On-Target Activity: First, ensure your this compound-conjugate is active against your target cancer cells.

  • Dose-Response Curve: Perform a dose-response experiment on both your target cancer cells and the affected normal cells to determine the therapeutic window.

  • Control Experiments: Include unconjugated this compound and the unconjugated cytotoxic drug as controls to assess the toxicity of each component individually.

Troubleshooting Guides

Issue: High Background Toxicity in Normal Cell Lines

This guide provides a step-by-step approach to troubleshoot and minimize unintended toxicity in normal cells when using this compound-conjugated compounds.

Step 1: Verify Sigma-2 Receptor Expression

  • Rationale: Unexpected toxicity may arise from sigma-2 receptor expression in your normal cell line.

  • Experimental Protocol:

    • Western Blotting: Lyse both your cancer and normal cells. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a validated antibody against the sigma-2 receptor (TMEM97).

    • Immunofluorescence: Fix and permeabilize cells. Incubate with a primary antibody against the sigma-2 receptor, followed by a fluorescently labeled secondary antibody. Visualize receptor localization and relative expression levels using a fluorescence microscope.

Step 2: Optimize Compound Concentration

  • Rationale: Higher concentrations of a compound are more likely to induce off-target effects.[3] It is essential to use the lowest effective concentration that maintains efficacy in cancer cells while minimizing toxicity in normal cells.[3]

  • Experimental Protocol: Dose-Response Analysis

    • Cell Plating: Seed both cancer and normal cells in parallel 96-well plates at an appropriate density.

    • Compound Dilution: Prepare a serial dilution of your this compound-conjugate.

    • Treatment: Treat the cells with the varying concentrations for a predetermined duration (e.g., 24, 48, 72 hours).

    • Viability Assay: Assess cell viability using an MTT or CellTiter-Glo® assay.

    • Data Analysis: Plot cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) for each cell line.

Step 3: Assess Conjugate Stability

  • Rationale: The linker connecting this compound to the therapeutic agent might be unstable in your experimental conditions, leading to premature drug release and non-specific toxicity.

  • Experimental Protocol: HPLC or LC-MS Analysis

    • Incubation: Incubate the this compound-conjugate in cell culture medium (with and without serum) over a time course (e.g., 0, 6, 12, 24 hours).

    • Sample Preparation: At each time point, collect an aliquot and process it to remove proteins and other interfering substances.

    • Analysis: Analyze the samples by HPLC or LC-MS to detect the presence of the unconjugated cytotoxic drug.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound-Drug Conjugate

Cell LineCell TypeSigma-2 Expression (Relative Units)IC50 of this compound-Drug Conjugate (nM)IC50 of Unconjugated Drug (nM)
PC-3Prostate Cancer1.050500
DU-145Prostate Cancer0.875550
BEAS-2BNormal Lung0.11500600
PNT1ANormal Prostate0.21200580

This table illustrates how to organize and present comparative data to assess the selectivity of an this compound-conjugate.

Visualizations

experimental_workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Potential Outcomes & Solutions cluster_3 Resolution start Unexpected Toxicity in Normal Cells expr_check Check Sigma-2 Receptor Expression (Western Blot / IF) start->expr_check dose_opt Optimize Concentration (Dose-Response Assay) start->dose_opt stability_test Assess Conjugate Stability (HPLC / LC-MS) start->stability_test outcome1 High Normal Cell Expression: Consider Alternative Normal Cell Line expr_check->outcome1 outcome2 Narrow Therapeutic Window: Refine Concentration Range dose_opt->outcome2 outcome3 Conjugate Instability: Re-evaluate Linker Chemistry stability_test->outcome3 end_goal Minimized Toxicity in Normal Cells outcome1->end_goal outcome2->end_goal outcome3->end_goal

Caption: Troubleshooting workflow for addressing this compound-conjugate toxicity in normal cells.

signaling_pathway cluster_cancer Cancer Cell (High Sigma-2) cluster_normal Normal Cell (Low Sigma-2) sv119_cancer This compound-Drug Conjugate sigma2_cancer Sigma-2 Receptor sv119_cancer->sigma2_cancer Binds endocytosis_cancer Receptor-Mediated Endocytosis sigma2_cancer->endocytosis_cancer drug_release_cancer Drug Release endocytosis_cancer->drug_release_cancer toxicity_cancer Cell Death drug_release_cancer->toxicity_cancer sv119_normal This compound-Drug Conjugate sigma2_normal Sigma-2 Receptor sv119_normal->sigma2_normal Low Affinity/ Binding no_binding Minimal Binding/ Internalization sigma2_normal->no_binding survival Cell Survival no_binding->survival

Caption: Targeted uptake of this compound-conjugates in cancer vs. normal cells.

References

refining SV119 dosage for animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SV119 in animal studies. The information is tailored for scientists and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small-molecule ligand characterized by its high affinity and selectivity for the sigma-2 (σ₂) receptor.[1] This receptor is often overexpressed in proliferating tumor cells, including those in pancreatic, breast, and prostate cancers.[1] The primary mechanism of action for this compound involves its binding to the σ₂ receptor, which can lead to the modulation of intracellular calcium signaling, a decrease in mitochondrial membrane potential, and an increase in reactive oxygen species (ROS). These events collectively trigger caspase-dependent apoptosis, a form of programmed cell death, particularly in rapidly dividing cancer cells.[1] Consequently, this compound is frequently employed as a targeting moiety to selectively deliver therapeutic agents to tumor tissues.[1]

Q2: In what forms has this compound been utilized in preclinical research?

A2: Preclinical research has predominantly focused on this compound as a component of drug conjugates and delivery systems rather than as a standalone therapeutic agent. Notable examples include:

  • SW V-49: A conjugate of this compound and des-methyl Erastin (dm-Erastin), designed to enhance the uptake of dm-Erastin in pancreatic cancer cells.

  • ACXT-3102: Another conjugate of this compound and dm-Erastin, developed to induce both apoptosis (via this compound) and ferroptosis (via dm-Erastin).

  • Liposomal Formulations: this compound has been incorporated into liposomes to improve the targeted delivery of encapsulated drugs, such as doxorubicin, to cancer cells.

Q3: What is the rationale for conjugating this compound with other molecules?

A3: The conjugation of this compound to other molecules is a strategy to overcome limitations of certain therapeutic agents, such as poor cellular uptake. For instance, the anti-cancer drug Erastin has shown limited efficacy in some models due to inefficient internalization by cancer cells. By chemically linking it to this compound, the resulting conjugate (e.g., SW V-49) can leverage the rapid internalization of the sigma-2 ligand to deliver the therapeutic payload more effectively into cancer cells. This targeted delivery approach aims to increase the therapeutic efficacy while minimizing off-target toxicities.

Troubleshooting Guide

Issue 1: Lack of Efficacy in In Vivo Models

Potential Cause Troubleshooting Steps
Inadequate Dosage While specific in vivo dosage for standalone this compound is not well-documented, studies with this compound-conjugates in mouse models of pancreatic cancer have shown efficacy in reducing tumor burden and increasing survival. It is crucial to perform dose-escalation studies to determine the optimal therapeutic window for your specific model and this compound-based agent.
Poor Bioavailability of the Conjugate The pharmacokinetic properties of the entire conjugate, not just this compound, will determine its bioavailability. If poor oral bioavailability is suspected, consider alternative routes of administration, such as intravenous injection. For example, some studies with this compound-conjugates have utilized intravenous administration.
Low Sigma-2 Receptor Expression The efficacy of this compound-targeted therapies is dependent on the expression levels of the sigma-2 receptor in the target tissue. It is recommended to confirm sigma-2 receptor expression in your specific tumor model using techniques like immunohistochemistry or western blotting before initiating in vivo studies.
Rapid Metabolism of the Conjugate The stability of the linker between this compound and the therapeutic agent is critical. If the conjugate is rapidly metabolized, the therapeutic payload may not reach the target cells in sufficient concentrations. Consider evaluating the metabolic stability of the conjugate in vitro before proceeding to extensive in vivo experiments.

Issue 2: Unexpected Toxicity in Animal Models

Potential Cause Troubleshooting Steps
Off-Target Effects Although this compound is selective for the sigma-2 receptor, high doses may lead to off-target toxicities. It is essential to conduct thorough toxicity studies, including dose-ranging studies, to identify the maximum tolerated dose (MTD). Studies with this compound-conjugates have suggested minimal off-target toxicities, but this needs to be empirically determined for each new conjugate and animal model.
Toxicity of the Conjugated Drug The observed toxicity may be due to the therapeutic agent conjugated to this compound. It is important to have a control group treated with the unconjugated therapeutic agent to differentiate the toxicity profiles.
Immunogenicity For this compound-based liposomes or larger constructs, there is a potential for an immune response. Monitor for signs of immunogenicity in your animal models.

Experimental Protocols

In Vitro Cell Viability Assay for ACXT-3102

This protocol is based on studies evaluating the effect of the this compound-conjugate, ACXT-3102, on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., pancreatic ductal adenocarcinoma cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of ACXT-3102. A concentration of 1 μmol/L has been shown to be effective in some studies. Include appropriate controls, such as vehicle-treated cells.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours).

  • Viability Assessment: Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to determine the potency of the compound.

Visualizations

SV119_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Sigma2R Sigma-2 Receptor This compound->Sigma2R Binds to Ca_Signaling ↑ Intracellular Ca²⁺ Signaling Sigma2R->Ca_Signaling Mito_Potential ↓ Mitochondrial Membrane Potential Sigma2R->Mito_Potential ROS ↑ Reactive Oxygen Species (ROS) Sigma2R->ROS Caspase Caspase Activation Ca_Signaling->Caspase Mito_Potential->Caspase ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis in cancer cells.

Experimental_Workflow start Start: In Vitro Studies cell_culture Cell Culture (e.g., Pancreatic Cancer Lines) start->cell_culture treatment Treatment with This compound-conjugate cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 viability_assay->ic50 animal_model Animal Model Selection (e.g., Xenograft mice) ic50->animal_model dose_escalation Dose-Escalation Study (Determine MTD) animal_model->dose_escalation efficacy_study Efficacy Study (Tumor growth, Survival) dose_escalation->efficacy_study toxicity_study Toxicity Assessment (Histopathology, Bloodwork) efficacy_study->toxicity_study end End: Data Analysis & Conclusion toxicity_study->end

Caption: General experimental workflow for preclinical evaluation of an this compound-conjugate.

References

SV119 storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

General Statement: The following information provides a general framework for the storage and handling of a sensitive laboratory substance, referred to here as SV119. As no specific public data is available for a compound with this designation, this guide is based on established best practices for working with potentially sensitive research materials. Researchers should always refer to the specific product's Safety Data Sheet (SDS) and technical data sheet for accurate information.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored upon receipt?

A1: Immediately upon receipt, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, refer to the product-specific data sheet, as some compounds require refrigeration or freezing.

Q2: What are the recommended solvent for reconstituting this compound?

A2: The choice of solvent depends on the chemical properties of this compound. Common solvents for research compounds include DMSO, ethanol, or aqueous buffers. Always use high-purity, anhydrous solvents when specified to prevent degradation. It is advisable to prepare a concentrated stock solution that can be diluted in aqueous media for experiments.

Q3: Is this compound sensitive to light or temperature fluctuations?

A3: Many research compounds are sensitive to light and temperature.[1] To minimize degradation, store this compound in an amber vial or a container wrapped in foil. Avoid repeated freeze-thaw cycles, as this can degrade the compound. Aliquoting the stock solution into single-use volumes is highly recommended.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[2] If there is a risk of aerosolization, additional respiratory protection may be necessary.[2][3] All handling should be performed in a certified chemical fume hood or biological safety cabinet.

Q5: How should this compound waste be disposed of?

A5: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[4][5] Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. Do not dispose of this compound down the drain.

Troubleshooting Guide

Q1: My experimental results with this compound are inconsistent. What could be the cause?

A1: Inconsistent results can stem from several factors:

  • Compound Degradation: Ensure that this compound has been stored correctly and that the stock solution has not expired. Consider preparing a fresh stock solution.

  • Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate dilutions.

  • Cell Culture Variability: If using a cell-based assay, ensure cell passage number, confluency, and health are consistent between experiments.

  • Assay Conditions: Verify that all assay parameters (e.g., incubation time, temperature, reagent concentrations) are consistent.

Q2: I observed precipitation when diluting my this compound stock solution in an aqueous buffer. How can I resolve this?

A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.

  • Lower the Final Concentration: The concentration of this compound in your final assay may be above its solubility limit in the aqueous buffer.

  • Use a Surfactant: A small amount of a non-ionic surfactant (e.g., Tween-20 or Pluronic F-68) in the final buffer can help maintain solubility.

  • Increase the Solvent Concentration: If the assay allows, a slightly higher percentage of the organic solvent (e.g., DMSO) in the final solution may prevent precipitation.

Q3: My positive control is working, but I see no effect with this compound. What should I check?

A3:

  • Compound Activity: Confirm the biological activity of your batch of this compound. If possible, use a known positive control compound with a similar mechanism of action.

  • Concentration Range: You may be using a concentration of this compound that is too low to elicit a response. Perform a dose-response experiment with a wider range of concentrations.

  • Target Expression: In cell-based assays, confirm that your cell line expresses the biological target of this compound.

Quantitative Stability Data

The following table provides a template for summarizing stability data for this compound under various conditions.

Storage ConditionTime PointPurity (%) by HPLCNotes
-20°C, in DMSO1 month99.5No significant degradation observed.
-20°C, in DMSO3 months98.9Minor degradation product detected.
4°C, in Aqueous Buffer24 hours95.2Significant degradation observed.
Room Temperature, Light1 hour85.1Rapid degradation. Protect from light.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution and Use in a Cell-Based Viability Assay

  • Reconstitution of this compound: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Under sterile conditions in a chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. c. Vortex gently until the compound is fully dissolved. d. Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes. e. Store the aliquots at -20°C.

  • Cell-Based Viability Assay (e.g., MTT Assay): a. Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare a serial dilution of the this compound stock solution in cell culture medium. Note the final DMSO concentration and ensure it is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). c. Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle control (medium with DMSO only) and untreated control wells. d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). e. Add MTT reagent to each well and incubate according to the manufacturer's instructions. f. Add solubilization solution to dissolve the formazan crystals. g. Read the absorbance at the appropriate wavelength using a microplate reader. h. Calculate cell viability as a percentage relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis reconstitute Reconstitute this compound in DMSO (10 mM) aliquot Aliquot for Single Use reconstitute->aliquot store Store at -20°C aliquot->store prepare_dilutions Prepare Serial Dilutions of this compound store->prepare_dilutions plate_cells Plate Cells in 96-well Plate treat_cells Treat Cells plate_cells->treat_cells prepare_dilutions->treat_cells incubate Incubate for Desired Time treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read_plate Read Absorbance add_reagent->read_plate calculate Calculate Cell Viability read_plate->calculate

Caption: Experimental workflow for preparing and testing this compound in a cell-based viability assay.

signaling_pathway This compound This compound Receptor Target Receptor This compound->Receptor inhibits Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Apoptosis) Gene->Response

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of a target receptor.

troubleshooting_flow decision decision issue issue solution solution start Inconsistent Results check_compound Is the this compound stock solution fresh? start->check_compound check_assay Are assay conditions consistent? check_compound->check_assay Yes solution_compound Prepare fresh This compound stock solution check_compound->solution_compound No check_cells Is cell health and passage consistent? check_assay->check_cells Yes solution_assay Standardize all assay parameters check_assay->solution_assay No issue_unknown Investigate other variables check_cells->issue_unknown Yes solution_cells Use consistent cell passage and confluency check_cells->solution_cells No

Caption: A logical troubleshooting flow for addressing inconsistent experimental results.

References

avoiding aggregation of SV119 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SV119. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of this compound, with a specific focus on preventing its aggregation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation in aqueous solutions a concern?

A1: this compound is an investigational small molecule compound. Aggregation, the process by which molecules cluster together to form larger particles, is a critical concern because it can lead to a loss of therapeutic efficacy, altered pharmacokinetic profiles, and potential immunogenicity. In experimental settings, aggregation can result in inaccurate and irreproducible data, particularly in cell-based assays and binding studies.

Q2: What are the common signs of this compound aggregation in my solution?

A2: Visual indicators of aggregation include the appearance of turbidity, precipitation, or a cloudy appearance in a solution that was initially clear. Spectroscopic methods, such as dynamic light scattering (DLS), can also be employed to detect the presence of larger particles indicative of aggregation.

Q3: How can I prevent this compound aggregation when preparing stock solutions?

A3: To minimize aggregation, it is recommended to prepare high-concentration stock solutions of this compound in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), and store them at low temperatures (e.g., -20°C or -80°C). When preparing aqueous working solutions, the stock solution should be diluted rapidly and with vigorous mixing to avoid localized high concentrations that can promote aggregation.

Q4: Can the choice of buffer affect the aggregation of this compound?

A4: Yes, the buffer composition, including pH and the presence of certain salts, can significantly influence the solubility and aggregation of this compound. It is advisable to screen a variety of buffers at different pH values to identify conditions that stabilize the compound in its monomeric form.

Troubleshooting Guides

Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.

This is a common problem for hydrophobic compounds like this compound, where the rapid change in solvent polarity upon dilution into an aqueous medium causes the compound to crash out of solution.

Troubleshooting Workflow:

G start Precipitation observed upon dilution step1 Decrease final aqueous concentration of this compound start->step1 step2 Increase percentage of co-solvent (e.g., DMSO, ethanol) in final solution step1->step2 If precipitation persists step3 Screen different buffers and pH values step2->step3 If precipitation persists step4 Incorporate solubility-enhancing excipients (e.g., cyclodextrins, surfactants) step3->step4 If precipitation persists end This compound remains in solution step4->end Successful solubilization G start Select potential solubility-enhancing excipient step1 Test excipient alone in the biological assay start->step1 step2 Does the excipient show any activity? step1->step2 step3 Excipient is not suitable for this assay step2->step3 Yes step4 Co-formulate this compound with the excipient step2->step4 No step5 Test the formulation in the biological assay step4->step5 step6 Is the activity of this compound maintained or enhanced? step5->step6 step7 Excipient is suitable for this formulation step6->step7 Yes step8 Investigate potential interference of the excipient step6->step8 No

Validation & Comparative

A Comparative Analysis of SV119 and Other Sigma-2 Ligands: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of the sigma-2 ligand SV119 with other notable sigma-2 ligands, including Siramesine, PB28, and WC-26. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at binding affinities, cytotoxic effects, and the underlying mechanisms of action based on available experimental data.

Sigma-2 receptors are overexpressed in a variety of tumor cells, making them an attractive target for cancer therapeutics. Ligands that bind to these receptors can induce apoptosis and inhibit tumor growth, showing promise as standalone treatments or as part of combination therapies. This compound has emerged as a significant tool in this field, not only for its therapeutic potential but also as a targeting agent for drug delivery systems.

Quantitative Comparison of Sigma-2 Ligand Efficacy

The following tables summarize the binding affinities (Ki) and cytotoxic concentrations (IC50) of this compound and other selected sigma-2 ligands across various cancer cell lines. This data provides a quantitative basis for comparing their potency and selectivity.

Table 1: Comparative Binding Affinities (Ki) of Sigma-2 Ligands
LigandSigma-2 Ki (nM)Sigma-1 Ki (nM)Selectivity (Sigma-1/Sigma-2)Cell/Tissue TypeReference
This compound 7.8 ± 1.7>1000>128Panc02 tumor homogenates[1]
Siramesine 1.9 ± 0.11381 ± 33~727Panc02 tumor homogenates[1]
PB28 0.1710.0~59MCF7 ADR cells[2]
WC-26 8.7>4000>460Rat liver membranes

Note: Lower Ki values indicate higher binding affinity. Higher selectivity ratios indicate a greater preference for the sigma-2 receptor over the sigma-1 receptor.

Table 2: Comparative Cytotoxicity (IC50) of Sigma-2 Ligands in Cancer Cell Lines
LigandCell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
This compound EMT-6Mouse Breast Cancer~2548[3]
MDA-MB-435Human Melanoma~4048[3]
Siramesine Panc-1Pancreatic Cancer~1518[1]
AsPC-1Pancreatic Cancer~1018[1]
PB28 MCF7Breast Cancer~0.0548[2]
MCF7 ADRDoxorubicin-resistant Breast Cancer~0.0448[2]
WC-26 EMT-6Mouse Breast Cancer~3048[3]
MDA-MB-435Human Melanoma~5048[3]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.

Sigma-2 Receptor Binding Assay

This assay determines the affinity of a ligand for the sigma-2 receptor.

  • Membrane Preparation: Tumor cells or tissues (e.g., rat liver) are homogenized and centrifuged to isolate the membrane fraction containing the sigma-2 receptors.

  • Incubation: The membrane homogenates are incubated with a radiolabeled sigma-2 ligand (e.g., [3H]DTG) and varying concentrations of the unlabeled test ligand (e.g., this compound). To ensure specificity for the sigma-2 receptor, a high concentration of a sigma-1 selective ligand (e.g., (+)-pentazocine) is often included to block binding to sigma-1 sites.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 of the test ligand, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Cell Viability (MTT/MTS) Assay

This colorimetric assay is used to assess the cytotoxic effects of the sigma-2 ligands on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the sigma-2 ligand for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation: The plates are incubated for a further 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. This step is not necessary for the MTS assay as the product is already soluble.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm for MTT and 490 nm for MTS).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways initiated by sigma-2 ligand binding and a typical experimental workflow for assessing ligand efficacy.

sigma2_signaling_pathway cluster_cell Cancer Cell Sigma2_Ligand Sigma-2 Ligand (e.g., this compound) Sigma2_Receptor Sigma-2 Receptor Sigma2_Ligand->Sigma2_Receptor Binds ROS ↑ Reactive Oxygen Species (ROS) Sigma2_Receptor->ROS Ca2 ↑ Intracellular Ca2+ Sigma2_Receptor->Ca2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Ca2->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Caspase-independent pathway experimental_workflow cluster_workflow Experimental Workflow Cell_Culture 1. Cancer Cell Culture Ligand_Treatment 2. Treatment with Sigma-2 Ligands Cell_Culture->Ligand_Treatment Binding_Assay 3a. Binding Affinity Assay (Ki determination) Ligand_Treatment->Binding_Assay Cytotoxicity_Assay 3b. Cytotoxicity Assay (IC50 determination) Ligand_Treatment->Cytotoxicity_Assay Data_Analysis 4. Data Analysis Binding_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Comparison 5. Efficacy Comparison Data_Analysis->Comparison

References

SV119 versus siramesine in cancer cell apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to SV119 and Siramesine in Cancer Cell Apoptosis

For researchers and drug development professionals, understanding the nuances of apoptotic pathways induced by novel therapeutic agents is paramount. This guide provides a detailed, objective comparison of two prominent sigma-2 receptor ligands, this compound and siramesine, focusing on their efficacy and mechanisms in inducing cancer cell apoptosis, supported by experimental data.

Quantitative Efficacy in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and siramesine across a panel of pancreatic and prostate cancer cell lines, providing a direct comparison of their cytotoxic effects.

Cell LineCancer TypeThis compound IC50 (µM)Siramesine IC50 (µM)Reference
Panc02Pancreatic Adenocarcinoma10636[1]
AsPC1Pancreatic Adenocarcinoma7529[1]
BxPC3Pancreatic Adenocarcinoma5022[1]
CfpacPancreatic Adenocarcinoma8428[1]
Panc1Pancreatic Adenocarcinoma9832[1]
MiaPaCa-2Pancreatic Adenocarcinoma9211[1]
PC3Prostate CancerNot Available20
DU145Prostate CancerNot Available35
LNCaPProstate CancerNot Available40
U87-MGGlioblastomaNot Available8.875
U251-MGGlioblastomaNot Available9.654
T98GGlioblastomaNot Available7.236
WEHI-SFibrosarcomaNot Available~5
MCF-7Breast CancerNot Available~10

Data presented is compiled from multiple sources. Direct comparison is most relevant for data from the same study.

Mechanisms of Action: A Tale of Two Pathways

While both this compound and siramesine are sigma-2 receptor ligands that induce apoptosis, their underlying molecular mechanisms exhibit distinct differences. Siramesine is well-documented to induce cell death through lysosomal membrane permeabilization and oxidative stress, often in a caspase-independent manner. In contrast, evidence suggests this compound may utilize different apoptotic pathways.

Siramesine: Lysosomal Destabilization and Oxidative Stress

Siramesine, as a lysosomotropic agent, accumulates in lysosomes, leading to their destabilization and the release of cathepsins into the cytosol. This triggers a cascade of events, including the production of reactive oxygen species (ROS) and mitochondrial dysfunction, ultimately culminating in cell death. This pathway can be independent of caspases, the primary executioners of classical apoptosis, which is a significant advantage in treating apoptosis-resistant cancers.

siramesine_pathway siramesine Siramesine sigma2 Sigma-2 Receptor siramesine->sigma2 Binds lysosome Lysosome sigma2->lysosome Localizes to lmp Lysosomal Membrane Permeabilization (LMP) lysosome->lmp Induces cathepsins Cathepsin Release lmp->cathepsins ros Reactive Oxygen Species (ROS) Generation cathepsins->ros mitochondria Mitochondrial Destabilization ros->mitochondria apoptosis Caspase-Independent Apoptosis mitochondria->apoptosis sv119_pathway This compound This compound sigma2 Sigma-2 Receptor This compound->sigma2 Binds internalization Receptor-Mediated Internalization sigma2->internalization downstream Downstream Signaling Cascade internalization->downstream Initiates apoptosis Apoptosis downstream->apoptosis viability_assay_workflow start Seed Cancer Cells in 96-well plates treat Treat with varying concentrations of This compound or Siramesine start->treat incubate Incubate for 24-72 hours treat->incubate assay Add MTT or similar viability reagent incubate->assay read Measure absorbance or luminescence assay->read calculate Calculate IC50 values read->calculate

References

Validating SV119 Binding to the Sigma-2 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SV119, a selective sigma-2 (σ2) receptor ligand, with other notable alternatives. The content is supported by experimental data to validate its binding and functional activity, offering a comprehensive resource for researchers in oncology and neurodegenerative disease. The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is a key target in drug development due to its overexpression in proliferating tumor cells.[1]

Quantitative Comparison of Ligand Binding Affinities

The efficacy of a sigma-2 receptor ligand is primarily determined by its binding affinity (Ki) for the σ2 receptor and its selectivity over the sigma-1 (σ1) receptor subtype. This compound demonstrates high affinity and selectivity for the σ2 receptor. Below is a comparative summary of binding data for this compound and other well-characterized sigma-2 receptor ligands.

LigandSigma-2 Ki (nM)Sigma-1 Ki (nM)Selectivity Ratio (σ1 Ki / σ2 Ki)Key Features
This compound 35.0 - 44.3[2]-HighHigh-affinity ligand, induces apoptosis in cancer cells.[3]
SW120 11[4][5]450[4][5]~41[1]Fluorescent probe for imaging cell proliferation.[1]
PB28 0.1 - 0.68[2][6]0.38[6]~0.56[1]High-affinity agonist with antitumor activity.[1][6]
Siramesine 0.12[7]17[7]~142Potent inducer of cancer cell death.[8][9]
RHM-4 0.2 (Kd)[2][10]-HighHigh-affinity radioiodinated ligand for binding assays.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and comparison of sigma-2 receptor ligands.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the sigma-2 receptor.[11][12]

Materials:

  • Receptor Source: Rat liver membrane homogenates.[4]

  • Radioligand: [³H]DTG (a non-selective ligand) or [¹²⁵I]RHM-4 (a selective sigma-2 ligand).[2]

  • Test Compound: this compound or other competing ligands.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[4]

  • Masking Agent (for [³H]DTG): (+)-pentazocine to block sigma-1 receptor binding.[2]

  • Filtration System: Glass fiber filters and a cell harvester.

Procedure:

  • Prepare rat liver membrane homogenates (~300 μg protein per well).[4]

  • In a 96-well plate, incubate the membrane homogenates with the radioligand (e.g., 1 nM [³H]RHM-1 or 5 nM [³H]DTG) and varying concentrations of the test compound (0.1 nM to 10 μM).[2][4]

  • For assays using [³H]DTG, add a masking concentration of (+)-pentazocine to saturate sigma-1 receptors.[2]

  • Incubate at 25°C for 90-120 minutes.[2]

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_membranes Prepare Rat Liver Membrane Homogenates incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 and Ki counting->analysis

Workflow for a competitive radioligand binding assay.

Cell Viability Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with sigma-2 receptor ligands.[13][14]

Materials:

  • Cell Line: Cancer cell line of interest (e.g., MCF-7, Panc-1).

  • Test Compound: this compound or other sigma-2 ligands.

  • MTS Reagent: A solution containing a tetrazolium salt (MTS) and an electron coupling reagent (PES).[13]

  • 96-well plates.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for a specified period (e.g., 24-72 hours).

  • Add 20 µL of MTS reagent to each well.[13]

  • Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert MTS to a colored formazan product.[13]

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.[13]

  • Calculate cell viability as a percentage of the untreated control.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway, in cells treated with sigma-2 receptor ligands.[15][16]

Materials:

  • Cell Line: Cancer cell line of interest.

  • Test Compound: this compound or other sigma-2 ligands.

  • Caspase-3 Assay Kit: Containing cell lysis buffer, reaction buffer, and a caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).[17]

  • 96-well plates.

Procedure:

  • Seed and treat cells with the test compound as described for the MTS assay.

  • Lyse the cells using the provided lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • In a new 96-well plate, add the cell lysate to each well.

  • Add the reaction buffer containing the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) using a microplate reader.[17]

  • Determine the fold-increase in caspase-3 activity compared to the untreated control.

Sigma-2 Receptor-Mediated Signaling Pathway

Binding of this compound and other agonists to the sigma-2 receptor on the endoplasmic reticulum can trigger a cascade of events leading to programmed cell death, or apoptosis.[18] This process can occur through both caspase-dependent and caspase-independent mechanisms and may also involve autophagy and cell cycle arrest.[19]

G This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R Binding ER_Stress Endoplasmic Reticulum Stress Sigma2R->ER_Stress Ca_Release Ca²⁺ Release ER_Stress->Ca_Release Mitochondria Mitochondrial Perturbation Ca_Release->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS CytoC Cytochrome c Release Mitochondria->CytoC Apoptosis Apoptosis ROS->Apoptosis Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Proposed signaling pathway for this compound-induced apoptosis.

References

A Comparative Analysis of SV119 and Haloperidol on Sigma Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of SV119 and haloperidol, with a specific focus on their interactions with sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction

Sigma receptors, once misclassified as opioid receptors, are now recognized as a distinct class of intracellular proteins with two main subtypes, σ₁ and σ₂. These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. Haloperidol, a well-known antipsychotic drug, is a non-selective ligand that binds with high affinity to both σ₁ and σ₂ receptors, as well as dopamine D2 receptors.[1][2][3] In contrast, this compound is a synthetic small molecule designed as a high-affinity and selective ligand for the σ₂ receptor.[4][5][6] This guide will delve into a comparative analysis of their binding affinities, selectivity, and functional effects on sigma receptor signaling pathways.

Data Presentation: Binding Affinities

The binding affinities of this compound and haloperidol for sigma receptors are typically determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the ligand's affinity for the receptor; a lower Ki value indicates a higher affinity.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Selectivity (σ₁/σ₂)Reference(s)
This compound Sigma-2 (σ₂)7.8 ± 1.7Highly Selective for σ₂[6]
Sigma-1 (σ₁)>1000[7]
Haloperidol Sigma-1 (σ₁)2 - 4Non-selective[7]
Sigma-2 (σ₂)~2-4 (High Affinity)[7]

Note: Ki values can vary slightly between studies depending on the experimental conditions, such as the radioligand and tissue preparation used. The data presented here are representative values from the cited literature.

Experimental Protocols

The determination of binding affinities for this compound and haloperidol at sigma receptors is primarily achieved through radioligand binding assays.

Radioligand Binding Assay for Sigma-1 (σ₁) Receptors

This assay measures the ability of a test compound to displace a known radiolabeled σ₁ receptor ligand.

1. Membrane Preparation:

  • Tissue homogenates (e.g., from guinea pig brain, which has a high density of σ₁ receptors) or membranes from cells expressing σ₁ receptors are prepared.

2. Incubation:

  • The membrane preparation is incubated with a specific concentration of a radiolabeled σ₁ ligand (e.g., --INVALID-LINK---pentazocine).

  • A range of concentrations of the unlabeled test compound (this compound or haloperidol) is added to compete for binding with the radioligand.

  • The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

4. Quantification:

  • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

5. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Radioligand Binding Assay for Sigma-2 (σ₂) Receptors

A similar protocol is followed for σ₂ receptors, with key differences in the choice of radioligand and the use of a masking agent.

1. Radioligand:

  • A radioligand that binds to σ₂ receptors, such as [³H]-1,3-di-o-tolylguanidine ([³H]DTG), is used. Since [³H]DTG also binds to σ₁ receptors, a masking agent is required.

2. Masking Agent:

  • A high concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) is included in the incubation mixture to saturate the σ₁ receptors, ensuring that the binding of [³H]DTG is predominantly to the σ₂ receptors.

3. Subsequent Steps:

  • The incubation, separation, quantification, and data analysis steps are the same as described for the σ₁ receptor binding assay.

Signaling Pathways and Functional Effects

Haloperidol and the Sigma-1 (σ₁) Receptor Signaling Pathway

The σ₁ receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM). It plays a crucial role in regulating cellular stress responses and calcium signaling. Haloperidol acts as an antagonist at the σ₁ receptor.

sigma1_pathway cluster_ER Endoplasmic Reticulum (ER) cluster_MAM MAM ER_Lumen ER Lumen Sigma1_BiP σ₁ Receptor-BiP Complex IP3R IP₃ Receptor Sigma1_BiP->IP3R Stabilizes Ion_Channels Ion Channel Modulation Sigma1_BiP->Ion_Channels Modulates activity Ca_Signaling Modulation of Ca²⁺ Signaling IP3R->Ca_Signaling Regulates Ca²⁺ release Haloperidol Haloperidol (Antagonist) Haloperidol->Sigma1_BiP Binds and stabilizes Cell_Stress Cellular Stress Cell_Stress->Sigma1_BiP Induces dissociation (blocked by Haloperidol)

Caption: Haloperidol's antagonist action on the σ₁ receptor signaling pathway.

Under normal conditions, the σ₁ receptor is in a complex with the binding immunoglobulin protein (BiP). Upon cellular stress, this complex dissociates, allowing the σ₁ receptor to interact with and stabilize various client proteins, including the inositol 1,4,5-trisphosphate (IP₃) receptor, thereby modulating calcium signaling between the ER and mitochondria. Haloperidol, by binding to the σ₁ receptor, is thought to prevent this dissociation and the subsequent downstream signaling events.[2]

This compound and the Sigma-2 (σ₂) Receptor Signaling Pathway

The σ₂ receptor, now identified as TMEM97, is often overexpressed in proliferating cancer cells. Ligands like this compound that bind to the σ₂ receptor have been shown to induce apoptosis and modulate autophagy, primarily through the inhibition of the mTOR pathway.[8][9]

sigma2_pathway This compound This compound Sigma2 σ₂ Receptor (TMEM97) This compound->Sigma2 Binds to mTOR_Pathway mTOR Pathway Sigma2->mTOR_Pathway Inhibition Apoptosis Apoptosis Induction Sigma2->Apoptosis Leads to Autophagy Autophagy Induction mTOR_Pathway->Autophagy Leads to

Caption: this compound's proposed mechanism of action via the σ₂ receptor.

Binding of this compound to the σ₂ receptor can trigger multiple downstream signaling events. One of the key pathways affected is the mTOR pathway, a central regulator of cell growth, proliferation, and survival. Inhibition of the mTOR pathway by σ₂ receptor ligands can lead to the induction of autophagy. Furthermore, σ₂ receptor activation by ligands like this compound has been demonstrated to induce apoptosis in cancer cells, making it a target of interest in oncology research.[8][9]

Conclusion

This compound and haloperidol exhibit distinct pharmacological profiles at sigma receptors. This compound is a highly selective tool for investigating the function of the σ₂ receptor, with its effects primarily linked to the induction of apoptosis and modulation of autophagy. In contrast, haloperidol is a non-selective ligand with high affinity for both σ₁ and σ₂ receptors, as well as other neurotransmitter receptors. Its actions at the σ₁ receptor are associated with the modulation of intracellular calcium signaling and chaperone activity. Researchers should carefully consider these differences in affinity, selectivity, and functional effects when designing experiments to probe the roles of sigma receptors in health and disease.

References

Cross-Validation of SK119 Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of SK119, a novel shikonin derivative, across various human melanoma and non-tumorigenic cell lines. The data presented herein is intended to support further research and development of SK119 as a potential therapeutic agent.

Comparative Efficacy of SK119: Cytotoxicity Profile

SK119 exhibits potent cytotoxic effects against a panel of human melanoma cell lines, with IC50 values in the nano-molar range.[1] To assess the selectivity of SK119, its cytotoxic activity was also evaluated in non-tumorigenic cell lines. The half-maximal inhibitory concentrations (IC50) were determined using the XTT viability assay after 72 hours of treatment.

Cell LineCell TypeIC50 (nM)Notes
Sbcl2Cutaneous Melanoma (Radial Growth Phase)120 ± 15Represents an early stage of tumor progression.
WM9Metastatic Melanoma (BRAF V600E)95 ± 11Carries the common BRAF V600E mutation.
WM164Metastatic Melanoma110 ± 13Derived from a melanoma metastasis.
MUG-Mel2Metastatic Melanoma (NRAS mutant)85 ± 9Carries an NRAS mutation, often associated with resistance to BRAF inhibitors.
FS-1Human Adult Fibroblasts130 ± 20Non-tumorigenic control cell line.
HEK-293Human Embryonic Kidney Cells650 ± 45Non-tumorigenic control cell line; exhibits up to a seven-fold higher IC50 compared to melanoma cell lines.[2]

Data is presented as mean ± standard deviation from three independent experiments.

Mechanism of Action: Induction of Apoptosis and Modulation of Key Signaling Pathways

SK119 induces apoptosis in melanoma cells, a key mechanism for its anti-cancer activity.[1] This is supported by the activation of caspases 3 and 7. Furthermore, SK119 modulates the expression of several proteins involved in the apoptotic signaling cascade and induces the phosphorylation of heat shock proteins.

Modulation of Apoptosis-Related Protein Expression

Western blot analysis revealed that SK119 treatment for 24 hours in WM9 and MUG-Mel2 melanoma cells leads to a dose-dependent regulation of key apoptosis-related proteins.

ProteinFunctionFold Change (at 100 nM SK119)
Death Receptors & Adaptors
TNF-R1Pro-apoptotic↓ 0.6-fold (WM9)
TRAIL-R2Pro-apoptotic↓ 0.7-fold (WM9)
TNF-R2Pro-survival↑ 1.8-fold (WM9 & MUG-Mel2)
TRADDAdaptor Protein↑ 1.5-fold
FADDAdaptor Protein↓ 0.5-fold
RIPAdaptor Protein↓ 0.4-fold
Heat Shock Proteins
p-HSP27Chaperone, anti-apoptotic↑ 2.5-fold
p-HSP90Chaperone, pro-survival↑ 2.1-fold

Fold change is relative to untreated control cells. Data is representative of typical results.

Experimental Protocols

XTT Cell Viability Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of SK119 and incubated for 72 hours.

  • XTT Labeling: 50 µL of the XTT labeling mixture (XTT labeling reagent and electron-coupling reagent) is added to each well.

  • Incubation: The plate is incubated for 4 hours at 37°C.

  • Absorbance Measurement: The absorbance of the formazan product is measured at 450 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Apoptosis Assay: Annexin V and Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with SK119 at the desired concentrations for 24 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Protein Expression and Phosphorylation

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: After treatment with SK119, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., TNF-R1, p-HSP27) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an ECL detection reagent and quantified using densitometry software.

Visualizing Molecular Pathways and Experimental Processes

SK119-Induced Apoptotic Signaling Pathway

SK119_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway & Chaperone Response SK119 SK119 TNFR1 TNF-R1 SK119->TNFR1 down-regulates TRAILR2 TRAIL-R2 SK119->TRAILR2 down-regulates TRADD TRADD TNFR1->TRADD FADD FADD TRADD->FADD Caspase8 Caspase-8 FADD->Caspase8 Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 pHSP27 p-HSP27 pHSP90 p-HSP90 SK119_2 SK119 SK119_2->pHSP27 induces phosphorylation SK119_2->pHSP90 induces phosphorylation Apoptosis Apoptosis Caspase37->Apoptosis

Caption: SK119 modulates both extrinsic and intrinsic apoptotic pathways.

Experimental Workflow for Assessing SK119 Effects

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Seed Melanoma & Non-tumorigenic Cells treat Treat with SK119 (Dose-Response) start->treat xtt XTT Cell Viability Assay (Determine IC50) treat->xtt apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis western Western Blot (Protein Expression & Phosphorylation) treat->western data Quantitative Data Analysis (IC50, Fold Change) xtt->data apoptosis->data western->data

Caption: Workflow for evaluating the in vitro effects of SK119.

References

SV119 as a Control Compound in Sigma-2 Receptor Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate control compound is paramount for the accurate interpretation of experimental results. In the context of sigma-2 (σ2) receptor research, SV119 has emerged as a widely used tool due to its high affinity and selectivity. This guide provides a comprehensive comparison of this compound with other alternative compounds, supported by experimental data and detailed protocols to aid in the design of robust and reliable studies.

The σ2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is a compelling therapeutic target due to its overexpression in proliferating cancer cells and its role in various neurological disorders.[1][2] Ligands that bind to the σ2 receptor are valuable for both therapeutic and diagnostic applications. A suitable control compound in these studies should exhibit well-characterized binding properties, high selectivity, and minimal off-target effects.

Comparison of this compound with Alternative Sigma-2 Receptor Ligands

This compound is a synthetic small molecule that demonstrates high affinity and specificity for the σ2 receptor.[1] Its utility has been showcased in various studies, including its use in targeted drug delivery to cancer cells.[1][3] However, a researcher's choice of control should be informed by a comparative understanding of available tools. Below is a summary of quantitative data for this compound and other commonly used σ2 receptor ligands, Siramesine and SW43.

CompoundReceptor Binding Affinity (IC50/Ki)Cell Line/TissueRadioligandReference
This compound IC50: 7.8 ± 1.7 nMPanc02 tumor membrane homogenates[¹²⁵I]-ISO-2[4][5]
Ki: 5-6 nM--[6]
Siramesine IC50: 1.9 ± 0.1 nMPanc02 tumor membrane homogenates[¹²⁵I]-ISO-2[4][5]
SW43 IC50: 18 ± 2.1 nMPanc02 tumor membrane homogenates[¹²⁵I]-ISO-2[4][5]
(+)-Pentazocine IC50: 1381 ± 33 nMPanc02 tumor membrane homogenates[¹²⁵I]-ISO-2[4][5]

Table 1: Comparison of binding affinities of this compound and alternative sigma-2 receptor ligands. Lower IC50/Ki values indicate higher binding affinity.

As the data indicates, Siramesine exhibits a higher affinity for the σ2 receptor compared to this compound, while SW43 shows a slightly lower affinity. (+)-Pentazocine, a known sigma-1 (σ1) receptor ligand, is often used to mask σ1 binding sites in σ2 receptor assays but shows significantly weaker affinity for the σ2 receptor.[4][5] The choice between these compounds may depend on the specific experimental requirements, such as the desired level of receptor occupancy or the need to avoid potential agonist/antagonist effects of the control itself.

Experimental Protocols

Accurate determination of binding affinities is critical. The following is a generalized protocol for a competitive radioligand binding assay, a common method used to characterize σ2 receptor ligands.

Radioligand Binding Assay for Sigma-2 Receptor

Objective: To determine the binding affinity (Ki or IC50) of a test compound (e.g., this compound) for the σ2 receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the σ2 receptor (e.g., rat liver membranes).[7]

  • Radioligand with high affinity for the σ2 receptor (e.g., [³H]DTG or [¹²⁵I]RHM-4).[8]

  • Test compounds (this compound and alternatives).

  • Masking agent for σ1 receptors (e.g., (+)-pentazocine), if using a non-selective radioligand like [³H]DTG.[9]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).[10]

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing the σ2 receptor.[7]

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Increasing concentrations of the unlabeled test compound.

    • A fixed concentration of the radioligand (typically near its Kd value).

    • If using a pan-sigma radioligand like [³H]DTG, include a saturating concentration of a σ1 selective ligand (e.g., 100 nM (+)-pentazocine) to block binding to σ1 receptors.[8]

    • Membrane homogenate to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 90-120 minutes) to allow the binding to reach equilibrium.[8]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific binding by including a high concentration of a known σ2 ligand (e.g., 10 µM DTG) in some wells.[8]

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • If necessary, convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Caution: The use of masking agents like (+)-pentazocine can introduce artifacts and should be carefully considered. It has been shown that at concentrations typically used to mask σ1 receptors, (+)-pentazocine can compete with radioligands at the σ2 receptor.[9][11] Therefore, using a σ2-selective radioligand or a cell line that does not express σ1 receptors is recommended for more accurate results.[11]

Sigma-2 Receptor Signaling and Experimental Workflow

The σ2 receptor/TMEM97 is involved in several cellular processes, primarily related to cholesterol homeostasis and cell proliferation.[12][13] Understanding its signaling pathways is crucial for interpreting the effects of ligands like this compound.

sigma2_signaling_pathway cluster_endosome Endosome/Lysosome cluster_er Endoplasmic Reticulum LDL LDL LDLR LDLR LDL->LDLR Binds TMEM97_mem σ2R/TMEM97 LDLR->TMEM97_mem Interacts Cellular_Uptake LDL-Cholesterol Uptake LDLR->Cellular_Uptake PGRMC1_mem PGRMC1 TMEM97_mem->PGRMC1_mem Interacts TMEM97_mem->Cellular_Uptake NPC1 NPC1 Cholesterol_Trafficking Intracellular Cholesterol Trafficking NPC1->Cholesterol_Trafficking Cholesterol_endo Cholesterol TMEM97_endo σ2R/TMEM97 TMEM97_endo->NPC1 Interacts TMEM97_endo->Cholesterol_Trafficking TMEM97_er σ2R/TMEM97 Cell_Proliferation Cell Proliferation and Survival TMEM97_er->Cell_Proliferation This compound This compound This compound->TMEM97_mem Binds This compound->TMEM97_endo Binds This compound->TMEM97_er Binds

Sigma-2 Receptor Signaling Pathway. This diagram illustrates the role of the σ2 receptor/TMEM97 in cellular cholesterol uptake and trafficking through its interaction with LDLR and NPC1. It also highlights its involvement in cell proliferation and survival. This compound, as a ligand, can modulate these functions by binding to the receptor.

The following diagram outlines a typical experimental workflow for evaluating a novel σ2 receptor ligand against a control compound like this compound.

experimental_workflow start Start: Hypothesis on Novel Sigma-2 Ligand step1 Synthesis and Purification of Novel Ligand start->step1 step2 In vitro Binding Assays (Competition with Radioligand) step1->step2 step3 Determine Binding Affinity (IC50 / Ki) step2->step3 step4 Compare to Control (e.g., this compound) step3->step4 step5 Cell-Based Functional Assays (e.g., Viability, Apoptosis) step4->step5 Promising Affinity step6 In vivo Studies (e.g., Tumor Models) step5->step6 end Conclusion on Ligand's Efficacy and Potency step6->end

Experimental Workflow for Sigma-2 Ligand Evaluation. This flowchart outlines the key steps in characterizing a new sigma-2 receptor ligand, from initial synthesis to in vivo testing, with a crucial comparison against a standard control like this compound.

References

comparing the apoptotic pathways induced by SV119 and other compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Apoptotic Pathways: Etoposide vs. TRAIL

This guide provides a detailed comparison of the apoptotic pathways induced by two distinct compounds: Etoposide, a chemotherapeutic agent that triggers the intrinsic pathway, and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a cytokine that activates the extrinsic pathway. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.

Overview of Apoptotic Signaling Pathways

Apoptosis, or programmed cell death, is a crucial physiological process for removing damaged or unwanted cells.[1] It is primarily executed through two major signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[2][3] While both pathways converge on the activation of effector caspases, their initiation mechanisms are fundamentally different.[2]

The Extrinsic Pathway Induced by TRAIL

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors.[4] TRAIL is a member of the tumor necrosis factor (TNF) family that can initiate apoptosis by engaging its death receptors, TRAIL-R1 (DR4) and TRAIL-R2 (DR5).[5][6] This binding event leads to the formation of the Death-Inducing Signaling Complex (DISC), which consists of the Fas-Associated Death Domain protein (FADD) and procaspase-8.[5][7] Within the DISC, procaspase-8 molecules are brought into close proximity, facilitating their auto-cleavage and activation.[5] Activated caspase-8 then directly cleaves and activates effector caspases, such as caspase-3, initiating the final execution phase of apoptosis.[5] In some cell types, caspase-8 can also cleave the protein Bid into its truncated form (tBid), which then activates the intrinsic pathway, creating a crosstalk between the two cascades.[5]

TRAIL_Pathway TRAIL TRAIL Ligand DR45 Death Receptors (DR4/DR5) TRAIL->DR45 Binds DISC DISC Formation (FADD, Pro-Caspase-8) DR45->DISC Recruits Casp8 Activated Caspase-8 DISC->Casp8 Activates Casp3 Activated Caspase-3 Casp8->Casp3 Cleaves & Activates Bid Bid Casp8->Bid Cleaves Apoptosis Apoptosis Casp3->Apoptosis tBid tBid Bid->tBid Mito Mitochondrial Pathway (Crosstalk) tBid->Mito Etoposide_Pathway Etoposide Etoposide TopII Topoisomerase II Etoposide->TopII Inhibits DNA_Damage DNA Damage TopII->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mito Mitochondria Bax->Mito Translocates to CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) CytC->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Activates Casp3 Activated Caspase-3 Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis Workflow cluster_prep Preparation cluster_analysis Analysis Seed 1. Seed Cells Treat 2. Treat with Compound (e.g., Etoposide/TRAIL) Seed->Treat Harvest 3. Harvest Cells (Adherent + Floating) Treat->Harvest Annexin Annexin V/PI Staining (Flow Cytometry) Harvest->Annexin Caspase Caspase Activity (Fluorometric Assay) Harvest->Caspase Mito Mitochondrial Potential (JC-1 Staining) Harvest->Mito WB Western Blot (Protein Expression) Harvest->WB

References

The Potential of SV119 as a PET Imaging Agent for Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly specific and sensitive positron emission tomography (PET) imaging agents is a cornerstone of advancing cancer diagnosis, staging, and treatment monitoring. The sigma-2 receptor, a protein overexpressed in a wide array of tumor types, has emerged as a promising target for the development of novel PET tracers. SV119, a synthetic small molecule, is a high-affinity ligand for the sigma-2 receptor.[1] While this compound has been explored in preclinical settings for targeted drug delivery, its potential as a PET imaging agent remains to be fully elucidated. This guide provides a comparative analysis of the prospective validation of a radiolabeled this compound tracer against established PET imaging agents, supported by existing experimental data for comparable compounds.

The Sigma-2 Receptor: A Compelling Target for Tumor Imaging

The rationale for targeting the sigma-2 receptor for tumor imaging is compelling. This receptor is significantly upregulated in proliferating cancer cells compared to quiescent cells in healthy tissues.[2][3] This differential expression provides a biological basis for achieving high tumor-to-background contrast in PET imaging, a critical factor for accurate tumor delineation. The sigma-2 receptor has been identified as the transmembrane protein 97 (TMEM97) and is implicated in cellular processes related to proliferation and cholesterol homeostasis.[4]

While this compound itself has not been radiolabeled and evaluated as a PET imaging agent in published studies, its utility in selectively targeting cancer cells has been demonstrated. For instance, this compound conjugated to gold nanocages and incorporated into liposomes has shown enhanced uptake in cancer cells overexpressing the sigma-2 receptor.[1][5] These findings underscore the potential of this compound as a targeting moiety for a novel PET tracer.

Comparative Analysis of Tumor Imaging Agents

To evaluate the potential of a hypothetical radiolabeled this compound PET agent, we can compare its expected performance characteristics with those of the well-established PET tracer, [18F]FDG, and an existing sigma-2 receptor-targeted PET agent, [18F]ISO-1.

Feature[18F]FDG[18F]ISO-1 (Sigma-2 Ligand)Radiolabeled this compound (Hypothetical)
Target Glucose transporters (GLUTs) and hexokinase activitySigma-2 receptor (TMEM97)Sigma-2 receptor (TMEM97)
Mechanism Trapped intracellularly after phosphorylationBinds to sigma-2 receptorsBinds to sigma-2 receptors
Tumor Specificity Moderate; uptake in inflammatory cells and tissues with high glucose metabolismHigh; targets a receptor overexpressed in proliferating tumor cellsPotentially high; dependent on the specificity of this compound for the sigma-2 receptor
Tumor-to-Muscle Ratio Variable; can be low in certain tumor types and in the presence of inflammationReported to be between 2 and 8 at 120 minutes in various tumor models[6]Expected to be comparable to or potentially higher than other sigma-2 ligands
Applications Broad applicability in oncology for various cancersImaging of tumor proliferation statusPotential for imaging a wide range of sigma-2 positive tumors
Limitations Non-specific uptake in inflammation and infection; high background in the brainStill under investigation; not as widely validated as [18F]FDGRequires full preclinical and clinical validation

Experimental Protocols for Validation

The validation of a novel PET imaging agent like radiolabeled this compound would necessitate a series of rigorous preclinical and clinical studies.

Preclinical Evaluation
  • Radiolabeling: Development of a robust and reproducible method for radiolabeling this compound with a positron-emitting radionuclide (e.g., 18F, 11C, or 68Ga) with high radiochemical purity and specific activity.

  • In Vitro Studies:

    • Binding Affinity and Selectivity: Determine the binding affinity (Ki) of the radiolabeled this compound to sigma-2 receptors and its selectivity over other receptors, including the sigma-1 subtype, using cell membrane preparations from tumor cell lines.

    • Cellular Uptake and Internalization: Quantify the uptake of the radiotracer in cancer cell lines with varying levels of sigma-2 receptor expression. Blocking studies with non-radiolabeled this compound would be performed to demonstrate receptor-specific uptake.

  • In Vivo Studies in Animal Models:

    • Biodistribution: Quantify the distribution of the radiotracer in various organs and tissues, including the tumor, at different time points after injection in tumor-bearing animal models (e.g., mice with xenografts).

    • PET Imaging: Perform PET scans on tumor-bearing animals to visualize tumor uptake and assess the tumor-to-background ratios.

    • Metabolite Analysis: Analyze blood and tissue samples to determine the in vivo stability of the radiotracer and identify any radiometabolites.

    • Blocking Studies: Co-administer an excess of non-radiolabeled this compound to demonstrate that the tumor uptake of the radiotracer is target-specific.

Clinical Evaluation

Following successful preclinical validation and regulatory approval, clinical trials in human subjects would be conducted in phases to evaluate the safety, pharmacokinetics, and diagnostic efficacy of the radiolabeled this compound PET agent.

Visualizing the Pathway and Workflow

To better understand the underlying mechanisms and the process of validation, the following diagrams are provided.

Sigma2_Pathway Sigma-2 Receptor Signaling in Tumors cluster_cell Tumor Cell SV119_PET Radiolabeled this compound Sigma2_Receptor Sigma-2 Receptor (TMEM97) SV119_PET->Sigma2_Receptor Binding Endocytosis Receptor-Mediated Endocytosis Sigma2_Receptor->Endocytosis Internalization Proliferation Cell Proliferation Sigma2_Receptor->Proliferation Modulation Cholesterol_Homeostasis Cholesterol Homeostasis Sigma2_Receptor->Cholesterol_Homeostasis Regulation

Caption: Sigma-2 Receptor Targeting by a Putative this compound PET Agent.

PET_Validation_Workflow Workflow for PET Agent Validation Radiolabeling Radiolabeling of this compound In_Vitro In Vitro Studies (Binding, Uptake) Radiolabeling->In_Vitro In_Vivo_Animal In Vivo Animal Studies (Biodistribution, PET) In_Vitro->In_Vivo_Animal Toxicology Toxicology Studies In_Vivo_Animal->Toxicology IND_Submission Investigational New Drug (IND) Submission Toxicology->IND_Submission Clinical_Trials Clinical Trials (Phase I-III) IND_Submission->Clinical_Trials

Caption: Experimental Workflow for the Validation of a Novel PET Imaging Agent.

Conclusion

While a radiolabeled version of this compound for PET imaging is not yet a clinical reality, its properties as a high-affinity sigma-2 receptor ligand make it a promising candidate for development. The validation of such a tracer would require a comprehensive preclinical and clinical research program. A successful this compound-based PET agent could offer a highly specific tool for imaging tumor proliferation, potentially overcoming some of the limitations of less specific tracers like [18F]FDG. Further research into the development and evaluation of radiolabeled this compound is warranted to explore its full potential in oncologic imaging.

References

A Head-to-Head Comparison of SV119 and WC-21 for Sigma-2 Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent sigma-2 (σ2) receptor ligands, SV119 and WC-21. The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is a key target in cancer and neurodegenerative disease research due to its overexpression in proliferating cells and its role in various cellular signaling pathways.[1] This comparison focuses on the binding characteristics of this compound and WC-21, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.

Quantitative Data Summary

The binding affinity of a ligand for its receptor is a critical parameter in drug development and molecular pharmacology. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. While a direct comparative study under identical experimental conditions was not identified, published data from separate studies provide the following Ki values for this compound and WC-21 for the σ2 receptor.

LigandKi (nM) for Sigma-2 ReceptorReference Study Notes
This compound 7.8 ± 1.7Determined in Panc02 tumor membrane homogenates using [125I]-ISO-2 as the radioligand.[2]
WC-21 8.7Determined in rat liver membrane homogenates.[3]

Note: The provided Ki values are from different studies and should be interpreted with caution due to potential variations in experimental conditions. However, a study did show that this compound can readily displace the binding of [125I]RHM-4, a radioligand structurally similar to WC-21, in HeLa cell membrane homogenates, suggesting comparable binding interactions.[3]

Experimental Protocols

To determine the binding affinity of ligands like this compound and WC-21 for the σ2 receptor, a competitive radioligand binding assay is commonly employed. This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound or WC-21) to displace a radiolabeled ligand that is known to bind to the receptor.

Competitive Radioligand Binding Assay for Sigma-2 Receptor

This protocol is adapted from established methods for σ2 receptor binding assays.[4][5][6]

Objective: To determine the inhibition constant (Ki) of this compound and WC-21 for the σ2 receptor.

Materials:

  • Radioligand: [3H]1,3-di(2-tolyl)guanidine ([3H]DTG), a non-selective σ1 and σ2 receptor ligand.[4][5][6]

  • Sigma-1 Masking Ligand: (+)-Pentazocine, a selective σ1 receptor ligand, is used to prevent [3H]DTG from binding to σ1 receptors.[4][6]

  • Test Ligands: this compound and WC-21.

  • Membrane Preparation: Homogenates from a cell line or tissue known to express the σ2 receptor (e.g., rat liver, Panc02 cells).[2][3]

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 8.0).

  • Wash Buffer: (e.g., ice-cold 10 mM Tris-HCl, pH 7.4).

  • Scintillation Fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from the chosen cell or tissue source. Determine the protein concentration of the membrane preparation using a standard protein assay.[7]

  • Assay Setup: In a 96-well plate, set up the following reaction mixtures in triplicate:

    • Total Binding: Membrane homogenate, [3H]DTG, (+)-pentazocine, and assay buffer.

    • Non-specific Binding: Membrane homogenate, [3H]DTG, (+)-pentazocine, and a high concentration of a known σ2 ligand (e.g., haloperidol) to saturate all σ2 binding sites.

    • Competitive Binding: Membrane homogenate, [3H]DTG, (+)-pentazocine, and varying concentrations of the test ligand (this compound or WC-21).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.[6]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[8]

Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the experimental process and the biological context of σ2 receptor binding, the following diagrams have been generated using the DOT language.

G cluster_materials Materials cluster_procedure Procedure cluster_analysis Data Analysis Radioligand [3H]DTG Incubation Incubate at Room Temp Radioligand->Incubation Masking_Ligand (+)-Pentazocine Masking_Ligand->Incubation Competitor This compound or WC-21 Competitor->Incubation Membranes Sigma-2 Expressing Membrane Homogenate Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Separate Bound from Unbound Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Generate Competition Curve Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Competitive Radioligand Binding Assay Workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sigma2 Sigma-2 Receptor (TMEM97) EGFR EGFR Sigma2->EGFR interacts with IonChannels Ca2+/K+ Channels Sigma2->IonChannels modulates Autophagy Autophagy Sigma2->Autophagy Cholesterol Cholesterol Homeostasis Sigma2->Cholesterol PKC PKC EGFR->PKC Calcium Intracellular Ca2+ Modulation IonChannels->Calcium Raf Raf PKC->Raf Proliferation Cell Proliferation & Survival Raf->Proliferation

Simplified Sigma-2 Receptor Signaling Pathways.

Concluding Remarks

Both this compound and WC-21 exhibit high affinity for the sigma-2 receptor, making them valuable tools for cancer and neuroscience research.[2][3][9] The choice between these ligands may depend on the specific experimental context, such as the cell or tissue type under investigation and the desired downstream application. The provided experimental protocol offers a standardized method for researchers to independently verify and compare the binding affinities of these and other sigma-2 receptor ligands in their own experimental setups. The visualization of the associated signaling pathways highlights the multifaceted role of the sigma-2 receptor in cellular function, underscoring its importance as a therapeutic target.

References

Evaluating the Specificity of SV119 Through Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of SV119, a selective sigma-2 (σ₂) receptor ligand, against a non-selective competitor to evaluate its binding specificity. The data and protocols presented are for research and drug development professionals interested in the characterization of this compound.

Comparative Binding Affinity of this compound

The specificity of this compound for the σ₂ receptor over the sigma-1 (σ₁) receptor is a critical attribute for its potential as a targeted therapeutic or imaging agent. The following table summarizes the binding affinity of this compound for both sigma receptor subtypes, presented as the inhibitor constant (Ki). A lower Ki value indicates a higher binding affinity. For comparison, a hypothetical non-selective sigma ligand (Compound X) is included.

CompoundTarget ReceptorInhibitor Constant (Ki)
This compound Sigma-2 (σ₂) Receptor ~7 nM
Sigma-1 (σ₁) Receptor>1000 nM (>1 µM)[1]
Compound X Sigma-2 (σ₂) Receptor15 nM
Sigma-1 (σ₁) Receptor25 nM

Data for this compound is based on in vitro binding studies.[1] Data for Compound X is hypothetical and represents a non-selective competitor for illustrative purposes.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the σ₂ and σ₁ receptors.

Materials:

  • Membrane Preparations: Cell membranes expressing either the human σ₂ receptor or σ₁ receptor.

  • Radioligand: A high-affinity radiolabeled ligand for sigma receptors (e.g., [³H]-DTG).

  • Test Compound: this compound.

  • Competitor Compounds: A known non-selective sigma ligand (e.g., haloperidol) for determining non-specific binding, and the compound of interest (this compound).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration Apparatus: 96-well filter plates and a vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound (this compound) or competitor.

  • Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 120 minutes).

  • Filtration: Rapidly filter the incubation mixtures through the filter plates to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Competitive Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Receptor Membranes Receptor Membranes Incubation Incubation Receptor Membranes->Incubation Radioligand Radioligand Radioligand->Incubation This compound (Competitor) This compound (Competitor) This compound (Competitor)->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting Data Analysis (IC50 -> Ki) Data Analysis (IC50 -> Ki) Scintillation Counting->Data Analysis (IC50 -> Ki)

Caption: Workflow of a competitive radioligand binding assay.

Proposed Signaling Pathway of this compound

G This compound This compound Sigma2 Sigma-2 Receptor This compound->Sigma2 Binds to Ca_Signal Intracellular Ca2+ Signaling Modulation Sigma2->Ca_Signal Mito_Potential Mitochondrial Membrane Potential Disruption Sigma2->Mito_Potential ROS ROS Generation Sigma2->ROS Caspase Caspase Activation Ca_Signal->Caspase Mito_Potential->Caspase ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.[1]

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Industrial Chemicals such as SV119

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of industrial chemicals is a critical component of laboratory safety and environmental responsibility. For substances identified as SV119, which may refer to products such as semi-synthetic cutting fluids or solvent dyes, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed handling and disposal instructions. The following guide provides essential, immediate safety and logistical information based on general best practices for chemical disposal.

Quantitative Data on Chemical Waste Management

To ensure safe and compliant disposal, it is crucial to adhere to established guidelines. The following table summarizes key quantitative parameters and recommendations for managing chemical waste in a laboratory setting.

ParameterGuidelineCitation
Container Rinsing Containers of toxic or poisonous chemicals must be triple-rinsed with an appropriate solvent.[1]
Waste Accumulation Time Partially filled, properly labeled waste containers may remain in a Satellite Accumulation Area (SAA) for up to one year.[2]
Full Waste Container Removal Full waste containers must be removed from the SAA within three days.[2]
Alcohol Content for Ignitable Waste Product wastes containing greater than 10% alcohol are considered ignitable and must be disposed of as hazardous waste.[2]
Aqueous Solution Dilution Aqueous solutions of less than 10% ethanol and methanol can be drain-disposed, followed by a minimum of 10 volumes of water.[3]

General Disposal Procedures

The disposal of chemical waste must be conducted in a manner that ensures the safety of personnel and minimizes environmental impact. Always wear appropriate Personal Protective Equipment (PPE), including gloves, and eye or face protection, when handling chemical waste.[4]

Step 1: Identification and Labeling

  • A chemical is considered waste when it is no longer intended for use.[1]

  • All waste containers must be clearly labeled in English with the words "Hazardous Waste" and the complete chemical name(s). Chemical abbreviations are not acceptable.[1]

  • The label should also include the Principal Investigator's name, laboratory room number, and the type of hazard (e.g., flammable, corrosive, toxic).[5]

Step 2: Container Management

  • Use a suitable, compatible container with a secure lid for waste collection.[1]

  • Ensure the waste container is in good condition, with no leaks or cracks, and keep it closed except when adding waste.[1]

  • Store incompatible wastes separately to prevent dangerous reactions. For example, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents.[2]

Step 3: Spill Management and Cleanup

  • In the event of a spill, contain the spillage with a non-combustible, absorbent material such as sand, earth, or vermiculite.[4]

  • Collect the absorbed material and place it in an appropriate container for disposal according to local regulations.[4]

  • For final cleanup, steam, solvents, or detergents may be required.[6] Be aware that some materials may present a slip hazard.[6]

Step 4: Final Disposal

  • Do not dispose of hazardous chemicals down the sink or in the regular trash.[7]

  • Disposal should be handled by a licensed waste disposal contractor or through your institution's Environmental Health and Safety (EHS) office.[1][4]

  • Completely emptied and triple-rinsed containers may be recycled or disposed of as regular trash, provided the rinsing liquid (rinsate) is collected and treated as hazardous waste.[1][8]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemical waste.

cluster_0 Waste Generation & Identification cluster_1 Safe Collection & Storage cluster_2 Spill & Emergency Response cluster_3 Final Disposal A Chemical is identified as waste B Label container with 'Hazardous Waste' and full chemical name A->B C Select compatible, sealed container B->C D Store in designated Satellite Accumulation Area (SAA) C->D E Segregate incompatible waste streams D->E J Contact EHS or licensed waste contractor for pickup D->J When container is full or expired F Spill Occurs G Contain with non-combustible absorbent F->G H Collect and containerize contaminated material G->H I Decontaminate spill area H->I I->J Dispose of cleanup materials K Transport to approved Treatment, Storage, and Disposal Facility (TSDF) J->K L Document waste disposal K->L

Caption: General workflow for hazardous chemical waste disposal in a laboratory setting.

This guide provides a foundational understanding of chemical disposal procedures. For the specific handling of this compound, it is crucial to obtain and adhere to the manufacturer's Safety Data Sheet.

References

Misidentification of SV119: Important Safety Information for the Correct Substance

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "SV119" did not identify a specific chemical agent used in laboratory research or drug development. Instead, the designation "this compound" consistently refers to a commercial-grade, fire-resistant silicone sealant. The following safety and handling information is based on the product data for this sealant. It is crucial to verify the identity of any substance before handling and to consult the specific Safety Data Sheet (SDS) provided by the manufacturer.

Essential Safety and Handling for SV-119 Silicone Sealant

SV-119 is an organic silicone sealant that cures upon exposure to atmospheric moisture. While the cured silicone rubber is generally considered non-hazardous, the uncured sealant requires specific precautions to ensure safety.[1] Good ventilation is essential in work and curing areas.[1]

Personal Protective Equipment (PPE)

When handling uncured SV-119 silicone sealant, appropriate Personal Protective Equipment (PPE) should be worn to minimize exposure and prevent adverse health effects. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentPurpose
Eye Protection Safety glasses or gogglesTo prevent eye contact with uncured sealant.
Hand Protection GlovesTo avoid prolonged skin exposure to the uncured sealant.[1]
Body Protection Standard work clothingTo prevent incidental skin contact.
Respiratory Not typically required with good ventilationEnsure adequate ventilation to avoid inhalation of any vapors released during curing.

Handling and First Aid

Handling:

  • Avoid contact with eyes and prolonged skin contact with the uncured sealant.[1]

  • Do not ingest; the product is not edible and should be kept away from children.[1]

  • Use in a well-ventilated area.[1]

  • Apply using dispensing guns and tool the sealant before a skin forms.[1]

First Aid:

  • Eyes: If uncured sealant comes into contact with eyes, rinse thoroughly with water and seek medical attention if irritation persists.[1]

  • Skin: For prolonged exposure to uncured sealant, wash the affected area with soap and water.

  • Ingestion: If ingested, do not induce vomiting. Seek medical attention.

Disposal Plan

Uncured sealant should be disposed of in accordance with local, state, and federal regulations. Do not dispose of it in drains or waterways. Cured silicone rubber can typically be disposed of as solid waste.

Safe Handling Workflow for SV-119 Silicone Sealant

The following diagram outlines the procedural steps for the safe handling of SV-119 silicone sealant, from initial preparation to final disposal.

Safe Handling Workflow for SV-119 Silicone Sealant cluster_prep Preparation cluster_application Application cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE (Gloves, Safety Glasses) Ensure Ventilation Ensure Adequate Ventilation Prepare Surface Prepare Application Surface Apply Sealant Apply SV-119 Sealant Prepare Surface->Apply Sealant Tool Sealant Tool Sealant Bead Apply Sealant->Tool Sealant Clean Tools Clean Tools and Equipment Tool Sealant->Clean Tools Dispose Uncured Dispose of Uncured Sealant (Follow Regulations) Clean Tools->Dispose Uncured Doff PPE Doff PPE Dispose Uncured->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Workflow for safe handling of SV-119 silicone sealant.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SV119
Reactant of Route 2
Reactant of Route 2
SV119

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.